6-Methoxy-4-methyl-1H-indole
Description
Structure
3D Structure
Properties
IUPAC Name |
6-methoxy-4-methyl-1H-indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO/c1-7-5-8(12-2)6-10-9(7)3-4-11-10/h3-6,11H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDDIKXCCZQGDAD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC2=C1C=CN2)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50646477 | |
| Record name | 6-Methoxy-4-methyl-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50646477 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
885521-27-7 | |
| Record name | 6-Methoxy-4-methyl-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50646477 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 6-methoxy-4-methyl-1H-indole
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a robust synthetic pathway to 6-methoxy-4-methyl-1H-indole, a heterocyclic compound of interest in medicinal chemistry and drug development. The synthesis leverages the classical Japp-Klingemann reaction followed by the Fischer indole synthesis, a reliable and versatile method for constructing the indole nucleus. This document outlines the detailed experimental protocols, presents key quantitative data in a structured format, and includes visualizations of the reaction pathway and experimental workflow.
Overview of the Synthetic Strategy
The synthesis of this compound is proposed via a two-step sequence commencing with the formation of a key phenylhydrazone intermediate through the Japp-Klingemann reaction. This intermediate is then subjected to cyclization under acidic conditions, following the Fischer indole synthesis mechanism, to yield the target indole. The logical workflow for this synthesis is depicted below.
Caption: Logical workflow for the synthesis of this compound.
Experimental Protocols
The following protocols provide a detailed methodology for the synthesis of this compound.
Step 1: Synthesis of (3-methoxy-5-methylphenyl)hydrazine
This step involves the diazotization of 3-methoxy-5-methylaniline followed by reduction to the corresponding hydrazine.
Diagram of the Experimental Workflow:
Caption: Experimental workflow for the synthesis of (3-methoxy-5-methylphenyl)hydrazine.
Methodology:
-
A solution of 3-methoxy-5-methylaniline (10.0 g, 72.9 mmol) in a mixture of concentrated hydrochloric acid (25 mL) and water (50 mL) is cooled to 0-5 °C in an ice-salt bath.
-
A solution of sodium nitrite (5.28 g, 76.5 mmol) in water (20 mL) is added dropwise to the aniline solution, maintaining the temperature below 5 °C.
-
The resulting diazonium salt solution is stirred for 30 minutes at 0-5 °C.
-
In a separate flask, a solution of tin(II) chloride dihydrate (41.3 g, 183 mmol) in concentrated hydrochloric acid (50 mL) is prepared and cooled in an ice bath.
-
The cold diazonium salt solution is added slowly to the tin(II) chloride solution with vigorous stirring.
-
After the addition is complete, the reaction mixture is stirred for 2 hours while allowing it to warm to room temperature.
-
The mixture is then cooled in an ice bath and made strongly basic by the slow addition of 50% (w/v) sodium hydroxide solution.
-
The resulting suspension is extracted with diethyl ether (3 x 100 mL).
-
The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and filtered.
-
The solvent is removed under reduced pressure to yield (3-methoxy-5-methylphenyl)hydrazine, which can be used in the next step without further purification.
Step 2: Synthesis of this compound via Fischer Indole Synthesis
This step involves the condensation of the synthesized hydrazine with a suitable ketone followed by acid-catalyzed cyclization.
Methodology:
-
A mixture of (3-methoxy-5-methylphenyl)hydrazine (9.0 g, 59.1 mmol) and an excess of a suitable ketone, such as acetone (for an unsubstituted C2 and a methyl at C3) or pyruvic acid (for a carboxylic acid at C2), is prepared. For the synthesis of the title compound without substitution at C2 and C3, a different strategy for introducing the C2-C3 bond is needed post-cyclization, or a different starting carbonyl compound would be required. A more direct approach involves the reaction with a protected acetaldehyde equivalent.
-
Alternatively, for a more direct route to the indole nucleus, the Japp-Klingemann reaction can be employed. The diazonium salt of 3-methoxy-5-methylaniline is reacted with ethyl 2-methylacetoacetate. The resulting intermediate is then subjected to Fischer indolization.[1]
-
Illustrative Fischer Indole Cyclization: A mixture of the appropriate phenylhydrazone (formed in situ or pre-formed) (10 mmol) is added to a mixture of polyphosphoric acid (50 g) or a mixture of sulfuric acid and ethanol.
-
The reaction mixture is heated to 80-100 °C for 1-2 hours.
-
The hot mixture is poured onto crushed ice, and the resulting precipitate is collected by filtration.
-
The crude product is neutralized with a sodium bicarbonate solution, filtered, washed with water, and dried.
-
Purification is achieved by recrystallization from a suitable solvent (e.g., ethanol/water) or by column chromatography on silica gel.
Quantitative Data
Table 1: Physicochemical Properties
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance (Predicted) | Melting Point (°C) |
| 3-methoxy-5-methylaniline | C₈H₁₁NO | 137.18 | Colorless to pale yellow liquid | - |
| (3-methoxy-5-methylphenyl)hydrazine | C₈H₁₂N₂O | 152.19 | Pale yellow oil or low melting solid | Not available |
| This compound | C₁₀H₁₁NO | 161.20 | Off-white to pale yellow solid | Not available |
Table 2: Spectroscopic Data for this compound (Predicted)
| ¹H NMR (CDCl₃, 400 MHz) | ¹³C NMR (CDCl₃, 100 MHz) |
| Chemical Shift (δ, ppm) | Chemical Shift (δ, ppm) |
| ~8.0 (br s, 1H, N-H) | ~155.0 (C-O) |
| ~7.1 (d, 1H, Ar-H) | ~137.0 (Ar-C) |
| ~6.9 (s, 1H, Ar-H) | ~125.0 (Ar-C) |
| ~6.7 (t, 1H, C3-H) | ~122.0 (Ar-C) |
| ~6.6 (d, 1H, Ar-H) | ~120.0 (Ar-C) |
| ~3.8 (s, 3H, OCH₃) | ~102.0 (Ar-C) |
| ~2.4 (s, 3H, CH₃) | ~100.0 (Ar-C) |
| ~95.0 (Ar-C) | |
| ~55.5 (OCH₃) | |
| ~18.0 (CH₃) |
Note: The predicted NMR data is based on the analysis of structurally similar indole derivatives. Actual experimental values may vary.
Signaling Pathways and Logical Relationships
The core of this synthesis is the Fischer indole reaction, which proceeds through a fascinating cascade of pericyclic and acid-catalyzed steps.
Caption: Key mechanistic steps of the Fischer indole synthesis.[2]
This in-depth guide provides a comprehensive framework for the synthesis of this compound. Researchers and scientists can utilize this information to adapt and optimize the described protocols for their specific needs in the pursuit of novel therapeutic agents.
References
An In-depth Technical Guide to the Core Chemical Properties of 6-methoxy-4-methyl-1H-indole
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core chemical properties of 6-methoxy-4-methyl-1H-indole, a heterocyclic compound of interest in medicinal chemistry and drug discovery. This document collates available data on its physical and spectral characteristics, alongside safety information. While experimental data for some properties of this specific molecule are not extensively available in public literature, this guide also presents information on closely related indole derivatives to provide a comparative context.
Core Chemical and Physical Properties
This compound, with the CAS number 885521-27-7, is a solid compound at room temperature.[1] Its fundamental properties are summarized in the table below, providing a foundational understanding for its handling, characterization, and use in research and development.
| Property | Value | Source(s) |
| Molecular Formula | C₁₀H₁₁NO | [2][3] |
| Molecular Weight | 161.20 g/mol | [2][3] |
| Appearance | Solid | [1] |
| Melting Point | No experimental data available | |
| Boiling Point | No experimental data available | |
| Solubility | No experimental data available |
Spectral Data
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the indole ring, the methyl protons, and the methoxy protons. The chemical shifts and coupling constants would be influenced by the electron-donating effects of the methoxy group and the position of the methyl group.
-
¹³C NMR: The carbon NMR spectrum would reveal the number of unique carbon environments in the molecule. The chemical shifts of the carbons in the aromatic rings would be affected by the methoxy and methyl substituents.
Mass Spectrometry (MS): The mass spectrum of this compound is expected to show a molecular ion peak corresponding to its molecular weight. The fragmentation pattern would likely involve the loss of methyl or methoxy groups, providing structural information.
Infrared (IR) Spectroscopy: The IR spectrum would likely exhibit characteristic absorption bands for N-H stretching of the indole ring, C-H stretching of the aromatic and methyl groups, C=C stretching of the aromatic rings, and C-O stretching of the methoxy group.
Synthesis and Analysis
While a specific, detailed experimental protocol for the synthesis of this compound is not widely published, general methods for the synthesis of substituted indoles can be adapted.[4] Common synthetic routes include the Fischer indole synthesis, which involves the reaction of a substituted phenylhydrazine with a ketone or aldehyde.[4]
For the analysis and purification of indole derivatives, High-Performance Liquid Chromatography (HPLC) is a commonly employed technique. A reversed-phase HPLC method, for instance, can be utilized for the separation and purification of such compounds.
Biological Activity and Signaling Pathways
The biological activities and potential involvement in signaling pathways of this compound are not yet extensively documented. However, the indole scaffold is a prominent feature in many biologically active natural products and synthetic drugs.[5][6] Methoxy-substituted indoles, in particular, have garnered significant interest in drug discovery for their diverse pharmacological activities, including potential applications in oncology.[7][8][9] The methoxy group can influence the molecule's metabolic stability and its interaction with biological targets.[7] Further research is required to elucidate the specific biological functions and mechanisms of action of this compound.
Safety Information
Based on available safety data, this compound is associated with the following hazard and precautionary statements:[1]
Hazard Statements:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H332: Harmful if inhaled.
-
H335: May cause respiratory irritation.
Precautionary Statements:
-
P261: Avoid breathing dust/fume/gas/mist/vapours/spray.
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Experimental Workflows
The general workflow for the synthesis and characterization of a novel indole derivative like this compound would typically follow a logical progression from synthesis to purification and detailed analysis.
Caption: A logical workflow for the synthesis and characterization of novel indole compounds.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. application.wiley-vch.de [application.wiley-vch.de]
- 3. echemi.com [echemi.com]
- 4. soc.chim.it [soc.chim.it]
- 5. mdpi.com [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. goldbio.com [goldbio.com]
- 9. researchgate.net [researchgate.net]
Spectroscopic Profile of 6-Methoxy-1H-indole: A Technical Guide
Disclaimer: Spectroscopic data for the requested compound, 6-methoxy-4-methyl-1H-indole, was not available in publicly accessible databases and literature. This guide provides a comprehensive overview of the spectroscopic data for the closely related and structurally similar compound, 6-methoxy-1H-indole . This information is intended to serve as a valuable reference for researchers, scientists, and drug development professionals.
Introduction
Indole and its derivatives are fundamental heterocyclic scaffolds in a vast array of biologically active compounds and pharmaceutical agents. The electronic and steric properties of substituents on the indole ring play a crucial role in modulating their chemical reactivity and biological function. This technical guide focuses on the spectroscopic characterization of 6-methoxy-1H-indole, a key intermediate in the synthesis of various pharmacologically relevant molecules. Understanding its spectroscopic signature is paramount for reaction monitoring, quality control, and structural elucidation of more complex derivatives.
Spectroscopic Data
The following sections summarize the key spectroscopic data for 6-methoxy-1H-indole, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.
Table 1: ¹H NMR Spectroscopic Data for 6-methoxy-1H-indole
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| 8.0 (approx.) | br s | - | N-H |
| 7.49 | d | 8.7 | H-4 |
| 7.10 | t | 2.7 | H-2 |
| 6.90 | d | 2.2 | H-7 |
| 6.75 | dd | 8.7, 2.3 | H-5 |
| 6.40 | dd | 3.1, 0.8 | H-3 |
| 3.84 | s | - | -OCH₃ |
Table 2: ¹³C NMR Spectroscopic Data for 6-methoxy-1H-indole
| Chemical Shift (δ) ppm | Assignment |
| 156.2 | C-6 |
| 137.3 | C-7a |
| 123.1 | C-2 |
| 122.0 | C-3a |
| 121.3 | C-4 |
| 110.1 | C-5 |
| 102.1 | C-3 |
| 94.8 | C-7 |
| 55.7 | -OCH₃ |
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule. The spectrum for 6-methoxy-1H-indole would be characterized by the following key absorption bands.
Table 3: IR Spectroscopic Data for 6-methoxy-1H-indole
| Wavenumber (cm⁻¹) | Assignment |
| 3406 | N-H stretching |
| 3022, 3049 | Aromatic C-H stretching |
| 2958, 2837 | Aliphatic C-H stretching (-OCH₃) |
| 1616, 1456 | C=C aromatic ring stretching |
| 1218 | C-O stretching (aryl ether) |
| 731, 744 | =C-H bending (out-of-plane) |
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, confirming the molecular weight.
Table 4: Mass Spectrometry Data for 6-methoxy-1H-indole
| m/z | Assignment |
| 147 | [M]⁺ (Molecular Ion) |
| 132 | [M-CH₃]⁺ |
| 104 | [M-CH₃-CO]⁺ |
Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data presented above. Specific instrument parameters may vary.
NMR Spectroscopy
Sample Preparation:
-
Approximately 5-10 mg of the solid 6-methoxy-1H-indole sample is weighed and transferred to a clean, dry NMR tube.
-
About 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) is added to the NMR tube.
-
The sample is gently agitated or sonicated to ensure complete dissolution.
Data Acquisition:
-
The NMR tube is placed in the spectrometer's probe.
-
The instrument is locked onto the deuterium signal of the solvent, and the magnetic field is shimmed to achieve homogeneity.
-
For ¹H NMR, a standard single-pulse experiment is typically performed.
-
For ¹³C NMR, a proton-decoupled experiment (e.g., with NOE) is commonly used to simplify the spectrum and enhance signal intensity.
-
Data is processed by applying a Fourier transform to the Free Induction Decay (FID), followed by phase and baseline correction. Chemical shifts are referenced to an internal standard (e.g., TMS at 0.00 ppm) or the residual solvent peak.[1]
IR Spectroscopy (Thin Solid Film Method)
-
A small amount of the solid 6-methoxy-1H-indole (approx. 50 mg) is placed in a small vial.[2]
-
A few drops of a volatile solvent, such as methylene chloride or acetone, are added to dissolve the solid.[2]
-
A drop of the resulting solution is applied to the surface of a clean, dry salt plate (e.g., NaCl or KBr).[2]
-
The solvent is allowed to evaporate completely, leaving a thin film of the solid sample on the plate.[2]
-
The salt plate is then mounted in the sample holder of the FT-IR spectrometer, and the spectrum is recorded.
Mass Spectrometry (Electron Ionization - EI)
-
A small amount of the sample is introduced into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography.
-
The sample is vaporized in the ion source under high vacuum.
-
The gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV), causing the ejection of an electron to form a molecular ion ([M]⁺).
-
The molecular ion and any resulting fragment ions are accelerated by an electric field.
-
The ions are then separated based on their mass-to-charge (m/z) ratio by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
-
The separated ions are detected, and their abundance is plotted against their m/z ratio to generate the mass spectrum.[3][4]
Workflow for Spectroscopic Analysis
The following diagram illustrates a typical workflow for the spectroscopic analysis of a synthetic organic compound like 6-methoxy-1H-indole.
Caption: General workflow for the synthesis, purification, and spectroscopic characterization of an organic compound.
Conclusion
The spectroscopic data and protocols provided in this guide offer a foundational understanding of the structural features of 6-methoxy-1H-indole. For researchers working with this scaffold, this information is critical for confirming its identity and purity in synthetic endeavors and serves as a basis for the characterization of more elaborate derivatives in the pursuit of novel therapeutic agents. While data for the specific 4-methyl analog was not found, the provided information for the parent 6-methoxy-1H-indole offers a robust and reliable point of comparison.
References
The Biological Landscape of 6-Methoxyindole Derivatives: A Technical Guide for Drug Discovery Professionals
An In-depth Review of Anticancer, Antimicrobial, and Mechanistic Activities
The indole scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous natural products and synthetic drugs.[1][2] The strategic incorporation of a methoxy group, particularly at the 6-position, has been shown to significantly modulate the biological profile of these molecules, often enhancing their therapeutic potential.[1] While specific research on 6-methoxy-4-methyl-1H-indole derivatives is limited, a broader examination of 6-methoxyindole derivatives reveals a wealth of data on their potent anticancer and antimicrobial activities. This technical guide provides a comprehensive overview of the biological activities of 6-methoxyindole derivatives, presenting quantitative data, detailed experimental protocols, and mechanistic insights to aid researchers, scientists, and drug development professionals in this promising area of study.
Anticancer Activity of 6-Methoxyindole Derivatives
6-Methoxyindole derivatives have demonstrated significant cytotoxic and antiproliferative activities against a range of human cancer cell lines. The mechanism of action often involves the disruption of microtubule dynamics, leading to cell cycle arrest and apoptosis.[3][4]
Table 1: Antiproliferative and Cytotoxic Activities of 6-Methoxyindole Derivatives
| Compound/Derivative Class | Cancer Cell Line | Activity Metric | Value | Reference |
| 6-substituted-1-(3,4,5-trimethoxyphenyl)-1H-indole derivative (3g) | MCF-7 (Breast) | IC50 | 2.94 ± 0.56 µM | [3] |
| MDA-MB-231 (Breast) | IC50 | 1.61 ± 0.004 µM | [3] | |
| A549 (Lung) | IC50 | 6.30 ± 0.30 µM | [3] | |
| HeLa (Cervical) | IC50 | 6.10 ± 0.31 µM | [3] | |
| A375 (Melanoma) | IC50 | 0.57 ± 0.01 µM | [3] | |
| B16-F10 (Murine Melanoma) | IC50 | 1.69 ± 0.41 µM | [3] | |
| Methyl 6-methoxy-3-(4-methoxyphenyl)-1H-indole-2-carboxylate | MCF-7 (Breast) | GI50 | 0.25 - 0.33 µM | [5] |
| A375-C5 (Melanoma) | GI50 | 0.25 - 0.33 µM | [5] | |
| NCI-H460 (Lung) | GI50 | 0.25 - 0.33 µM | [5] | |
| 2-aryl-3-aroyl-6-methoxyindole (OXi8006 analogue 36) | SK-OV-3 (Ovarian) | IC50 | < 10 nM | [4] |
| NCI-H460 (Lung) | IC50 | < 10 nM | [4] | |
| DU-145 (Prostate) | IC50 | < 10 nM | [4] | |
| 6-methoxyindole-propenone (Compound 9e) | HeLa (Cervical) | IC50 | 0.37 µM | [6] |
| HT29 (Colon) | IC50 | 0.16 µM | [6] |
Antimicrobial Activity of 6-Methoxyindole Derivatives
In addition to their anticancer properties, certain 6-methoxyindole derivatives have been investigated for their antimicrobial activities.
Table 2: Antimicrobial Activity of 6-Methoxyindole Derivatives
| Compound/Derivative Class | Microorganism | Activity Metric | Value (µg/mL) | Reference |
| Indole-triazole derivative (3d) | C. albicans | MIC | 3.125 | [7] |
| C. krusei | MIC | 3.125 | [7] | |
| S. aureus | MIC | 6.25 | [7] | |
| MRSA | MIC | 6.25 | [7] | |
| E. coli | MIC | 12.5 | [7] | |
| B. subtilis | MIC | 12.5 | [7] | |
| Indole-thiadiazole derivative (2h) | S. aureus | MIC | 6.25 | [7] |
| MRSA | MIC | 12.5 | [7] |
Experimental Protocols
Antiproliferative Activity Assessment (CCK-8 Assay)[3]
-
Cell Seeding: A panel of human and murine cancer cell lines (e.g., MCF-7, MDA-MB-231, A549, HeLa, A375, B16-F10) are seeded in 96-well plates at an appropriate density and allowed to adhere overnight.
-
Compound Treatment: The synthesized 6-methoxyindole derivatives are dissolved in DMSO to create stock solutions. These are then serially diluted with culture medium to achieve a range of final concentrations. The cells are treated with these varying concentrations of the compounds for 48 hours. A vehicle control (DMSO) is also included.
-
Cell Viability Measurement: After the incubation period, 10 µL of Cell Counting Kit-8 (CCK-8) solution is added to each well. The plates are then incubated for an additional 1-4 hours at 37°C.
-
Data Analysis: The absorbance at 450 nm is measured using a microplate reader. The half-maximal inhibitory concentration (IC50) values are calculated from the dose-response curves. All experiments are performed in triplicate.
Tubulin Polymerization Inhibition Assay[4]
-
Reaction Mixture Preparation: A reaction mixture is prepared containing purified tubulin in a polymerization buffer (e.g., 80 mM PIPES, pH 6.9, 2.0 mM MgCl2, 0.5 mM EGTA, 1.0 mM GTP, and 10% glycerol).
-
Compound Addition: The test compounds (6-methoxyindole derivatives) are added to the reaction mixture at various concentrations. A positive control (e.g., combretastatin A-4) and a negative control (vehicle) are also included.
-
Initiation of Polymerization: The polymerization of tubulin is initiated by incubating the reaction mixtures at 37°C.
-
Monitoring Polymerization: The increase in absorbance at 340 nm is monitored over time using a spectrophotometer equipped with a temperature-controlled cuvette holder.
-
Data Analysis: The IC50 values, representing the concentration of the compound that inhibits tubulin polymerization by 50%, are determined from the concentration-response curves.
Minimum Inhibitory Concentration (MIC) Determination[7][8]
-
Microorganism Preparation: Bacterial and fungal strains are cultured in appropriate broth media to achieve a standardized inoculum density.
-
Serial Dilution: The test compounds are serially diluted in a 96-well microtiter plate containing the appropriate growth medium.
-
Inoculation: Each well is inoculated with the standardized microbial suspension.
-
Incubation: The plates are incubated under suitable conditions (e.g., 37°C for 24 hours for bacteria, 28°C for 48 hours for fungi).
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Signaling Pathways and Mechanisms of Action
A predominant mechanism of action for the anticancer activity of many 6-methoxyindole derivatives is the inhibition of tubulin polymerization. This disruption of microtubule dynamics leads to cell cycle arrest, typically at the G2/M phase, and subsequently induces apoptosis.
Another reported mechanism of cell death induced by some methoxyindole derivatives is methuosis, a non-apoptotic pathway characterized by the accumulation of large, fluid-filled vacuoles in the cytoplasm.[6] This process is often initiated by the hyperactivation of the Ras-Rac1 signaling pathway.
Conclusion
The 6-methoxyindole scaffold represents a privileged structure in the development of novel therapeutic agents. The derivatives of this core exhibit a broad spectrum of potent biological activities, most notably in the realms of anticancer and antimicrobial research. Their ability to interfere with fundamental cellular processes, such as microtubule dynamics, underscores their potential for further development. This technical guide consolidates key quantitative data and experimental methodologies to serve as a valuable resource for the scientific community, fostering continued exploration and innovation in the field of indole-based drug discovery.
References
- 1. soc.chim.it [soc.chim.it]
- 2. researchgate.net [researchgate.net]
- 3. Design, Synthesis and Anticancer Activity of 6-Substituted-1-(3,4,5-trimethoxyphenyl)-1H-indole Against Tubulin Polymerisation [mdpi.com]
- 4. Synthesis and biological evaluation of indole-based, anti-cancer agents inspired by the vascular disrupting agent 2-(3′-hydroxy-4′-methoxyphenyl)-3-(3″,4″,5″-trimethoxybenzoyl)-6-methoxyindole (OXi8006) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Antimicrobial Activities of New Indole Derivatives Containing 1,2,4-Triazole, 1,3,4-Thiadiazole and Carbothioamide - PMC [pmc.ncbi.nlm.nih.gov]
Potential Pharmacological Profile of 6-methoxy-4-methyl-1H-indole: A Technical Guide
Disclaimer: Direct pharmacological data for 6-methoxy-4-methyl-1H-indole is limited in publicly available scientific literature. This technical guide provides a potential pharmacological profile based on the activities of structurally related methoxy- and methyl-substituted indole derivatives. The information presented herein is intended for research and drug development professionals and should be interpreted as a predictive overview rather than a definitive characterization.
Introduction
The indole scaffold is a privileged heterocyclic motif found in a vast array of biologically active natural products and synthetic pharmaceuticals. Its unique electronic properties and ability to participate in various biological interactions have made it a cornerstone of medicinal chemistry. The strategic incorporation of substituents, such as methoxy and methyl groups, can significantly modulate the pharmacological properties of the indole core, influencing receptor affinity, metabolic stability, and overall biological activity. This guide explores the potential pharmacological profile of this compound by examining the known activities of its structural analogs.
Physicochemical Properties
A summary of the key physicochemical properties for this compound is presented in Table 1. These properties are crucial for predicting its behavior in biological systems, including absorption, distribution, metabolism, and excretion (ADME).
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₁NO | |
| Molecular Weight | 161.20 g/mol | |
| CAS Number | 885521-27-7 | |
| Appearance | Not specified | |
| Solubility | Not specified | |
| LogP (predicted) | 2.3 - 2.8 |
Table 1: Physicochemical Properties of this compound.
Potential Pharmacological Activities
Based on the pharmacological profiles of structurally similar indole derivatives, this compound may exhibit a range of biological activities. The following sections summarize these potential activities, drawing parallels from known bioactive 6-methoxy and 4-methyl indoles.
G-Protein Coupled Receptor (GPCR) Modulation: Protease-Activated Receptor 4 (PAR-4) Antagonism
Several 6-methoxyindole derivatives have been identified as antagonists of Protease-Activated Receptor 4 (PAR-4), a GPCR involved in thrombosis and inflammation.
Quantitative Data from a Structurally Related PAR-4 Antagonist:
| Compound | Target | Assay | IC₅₀ (nM) | Selectivity vs. PAR-1 |
| ML354 (a 6-methoxyindole derivative) | PAR-4 | PAC-1 fluorescent αIIbβ3 activation | 140 | 71-fold |
Table 2: Activity of a representative 6-methoxyindole derivative as a PAR-4 antagonist.
dot
Caption: Potential PAR-4 signaling pathway modulated by this compound.
Nuclear Receptor Modulation: Farnesoid X Receptor (FXR) Agonism
Derivatives of 6-methoxy-1-methyl-1H-indole have been investigated as agonists of the Farnesoid X Receptor (FXR), a nuclear receptor that plays a critical role in bile acid, lipid, and glucose metabolism.
Quantitative Data from a Structurally Related FXR Agonist:
| Compound | Target | Assay | EC₅₀ (nM) |
| LY2562175 (a 6-methoxy-1-methyl-1H-indole derivative) | FXR | In vitro agonist assay | Potent (specific value not disclosed) |
Table 3: Activity of a representative 6-methoxy-1-methyl-1H-indole derivative as an FXR agonist.
dot
Caption: Potential FXR signaling pathway activated by this compound.
Enzyme Inhibition: Methyltransferase Like 3 (METTL3) Inhibition
Recent studies have explored 2,6-disubstituted indole derivatives as potent inhibitors of METTL3, an RNA methyltransferase implicated in various cancers.
Quantitative Data from a Structurally Related METTL3 Inhibitor:
| Compound | Target | Assay | IC₅₀ (nM) |
| Compound 16e (a 2,6-disubstituted indole) | METTL3 | In vitro enzyme assay | 0.49 |
Table 4: Activity of a representative 2,6-disubstituted indole derivative as a METTL3 inhibitor.
dot
Caption: Logical relationship of METTL3 inhibition by a 6-methoxyindole derivative.
Experimental Protocols
Detailed experimental protocols for the direct evaluation of this compound are not available. However, the following sections provide generalized methodologies for key assays that would be essential for characterizing its pharmacological profile.
Radioligand Receptor Binding Assay (Generic Protocol)
This protocol describes a general method for determining the binding affinity of a test compound to a target receptor.
Materials:
-
Cell membranes expressing the target receptor
-
Radioligand specific for the target receptor
-
Test compound (this compound)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, with appropriate additives)
-
Scintillation cocktail
-
Glass fiber filters
-
96-well plates
-
Filtration manifold
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of the test compound in assay buffer.
-
In a 96-well plate, add assay buffer, radioligand (at a concentration near its Kd), and the test compound or vehicle.
-
Initiate the binding reaction by adding the cell membrane preparation.
-
Incubate the plate at a specified temperature (e.g., room temperature or 37°C) for a predetermined time to reach equilibrium.
-
Terminate the reaction by rapid filtration through glass fiber filters using a filtration manifold.
-
Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and quantify the bound radioactivity using a scintillation counter.
-
Non-specific binding is determined in the presence of a high concentration of a known unlabeled ligand.
-
Specific binding is calculated by subtracting non-specific binding from total binding.
-
Data are analyzed using non-linear regression to determine the IC₅₀ value, which can be converted to a Ki value using the Cheng-Prusoff equation.
dot
Caption: A generalized workflow for a radioligand receptor binding assay.
Cell-Based Functional Assay (Generic Protocol)
This protocol outlines a general method for assessing the functional activity (agonist or antagonist) of a test compound on a target receptor.
Materials:
-
Host cells stably expressing the target receptor
-
Cell culture medium and supplements
-
Test compound (this compound)
-
Known agonist and antagonist for the target receptor
-
Assay plate (e.g., 96-well or 384-well)
-
Detection reagents for the specific signaling pathway (e.g., calcium indicator dye, cAMP assay kit)
-
Plate reader capable of detecting the signal (e.g., fluorescence, luminescence)
Procedure:
-
Plate the host cells in an assay plate and allow them to adhere overnight.
-
Prepare serial dilutions of the test compound.
-
For agonist mode: Add the test compound to the cells and incubate for a specified time.
-
For antagonist mode: Pre-incubate the cells with the test compound, then add a known agonist at its EC₅₀ concentration.
-
Add the detection reagents according to the manufacturer's instructions.
-
Measure the signal using an appropriate plate reader.
-
Data are normalized to the response of the vehicle control and a maximal agonist concentration.
-
For agonist activity, an EC₅₀ value is determined. For antagonist activity, an IC₅₀ value is determined.
Conclusion
While direct experimental evidence for the pharmacological profile of this compound is currently lacking, the analysis of structurally related compounds provides a strong foundation for predicting its potential biological activities. This molecule may act as a modulator of GPCRs (such as PAR-4), nuclear receptors (like FXR), and enzymes (including METTL3). The provided generic experimental protocols offer a starting point for the comprehensive in vitro characterization of this compound. Further investigation is warranted to elucidate the specific pharmacological properties of this compound and to determine its potential as a lead compound for drug discovery programs.
The Elusive History of 6-methoxy-4-methyl-1H-indole: A Technical Exploration of a Novel Indole Derivative
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction: The Prominence of the Indole Nucleus
The indole ring system is a cornerstone of medicinal chemistry, forming the structural core of a vast array of natural products and synthetic compounds with diverse biological activities.[1][2][3] The presence of a methoxy substituent on the indole ring is known to significantly modulate the electronic properties and metabolic stability of the molecule, often enhancing its therapeutic potential.[1][2] Methoxyindoles are integral to numerous pharmacologically active agents, exhibiting antitumor, anti-inflammatory, and antifungal properties, among others.[2][3]
While a specific history for 6-methoxy-4-methyl-1H-indole is not documented, its structural motifs are present in various biologically significant molecules. For instance, melatonin, a well-known hormone, is an N-acetyl-5-methoxytryptamine.[4] The strategic placement of methyl and methoxy groups on the indole scaffold can influence receptor binding, pharmacokinetic profiles, and overall biological activity.[5]
Synthesis and Characterization
A documented, specific synthetic protocol for this compound is not available in the reviewed literature. However, a plausible synthetic route can be devised based on well-established methods for indole synthesis, such as the Fischer, Bischler, or Batcho-Leimgruber indole syntheses.[1][6]
Proposed Synthetic Pathway: Modified Fischer Indole Synthesis
A potential and efficient route to this compound is the Fischer indole synthesis, a classic method that involves the acid-catalyzed cyclization of a phenylhydrazone.[6]
Experimental Protocol:
-
Hydrazone Formation: The synthesis would commence with the reaction of (3-methoxy-5-methylphenyl)hydrazine with a suitable carbonyl compound, such as pyruvic acid or an acetone equivalent, under mild acidic conditions to form the corresponding phenylhydrazone.
-
Indolization: The resulting phenylhydrazone would then be subjected to cyclization using a Brønsted or Lewis acid catalyst (e.g., polyphosphoric acid, zinc chloride, or sulfuric acid) with heating. This step facilitates an electrocyclic rearrangement to form the indole ring.
-
Purification: The crude product would be purified using standard techniques such as column chromatography on silica gel to yield pure this compound.
Spectroscopic Data
While experimental data for the target molecule is not available, predicted and analogous spectroscopic data are crucial for its characterization.
Table 1: Predicted and Analogous Spectroscopic Data
| Technique | Data for Analogous Compounds (e.g., 6-methoxy-1H-indole) | Predicted Data for this compound | Reference |
| ¹H NMR | Characteristic peaks for aromatic protons, N-H proton, and methoxy protons. | Shifts in the aromatic region would be influenced by the 4-methyl group. A singlet for the methyl protons would be expected. | [7][8] |
| ¹³C NMR | Resonances for all carbon atoms in the indole ring and the methoxy group. | The 4-methyl substitution would introduce an additional signal in the aliphatic region and shift the signals of adjacent aromatic carbons. | [7][8] |
| Mass Spec. | Molecular ion peak corresponding to the molecular weight. | Expected molecular weight of C10H11NO is 161.20 g/mol . | [7] |
| IR Spectra | Characteristic N-H stretching and C-O stretching frequencies. | Similar characteristic peaks are expected. | [7] |
Potential Biological Activities and Signaling Pathways
Although no specific biological activities have been reported for this compound, the broader class of methoxyindoles has demonstrated significant pharmacological potential.[2]
Anticancer Potential
Many substituted indoles have been investigated for their antitumor properties.[5][9][10] For example, methyl 6-methoxy-3-(4-methoxyphenyl)-1H-indole-2-carboxylate has shown potent antiproliferative activity against various cancer cell lines.[9][10] The mechanism of action for some methoxyindole derivatives involves the induction of a non-apoptotic form of cell death known as methuosis, which is characterized by the accumulation of large cytoplasmic vacuoles.[5]
Other Potential Activities
Methoxy-substituted indoles have also shown promise as:
-
Antifungal Agents: 5-methoxy-1H-indole has demonstrated notable antifungal activity.[2]
-
Antitubercular Agents: Certain indole derivatives have been identified as potent inhibitors of Mycobacterium tuberculosis.[3]
-
Anti-inflammatory Agents: The indole scaffold is present in several non-steroidal anti-inflammatory drugs (NSAIDs).[3]
Conclusion and Future Directions
While the specific discovery and historical development of this compound remain undocumented, its chemical structure suggests significant potential for biological activity, drawing from the rich pharmacology of the broader methoxyindole class. This guide provides a foundational framework for its synthesis and characterization, paving the way for future research into its unique properties.
Future investigations should focus on:
-
Definitive Synthesis and Characterization: The development and publication of a robust and scalable synthesis for this compound, along with complete spectroscopic characterization.
-
Biological Screening: A comprehensive evaluation of its biological activity against a panel of cancer cell lines, microbial strains, and other relevant biological targets.
-
Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of related analogs to establish clear structure-activity relationships, which can guide the development of more potent and selective therapeutic agents.
The exploration of novel indole derivatives like this compound is a promising avenue for the discovery of new medicines and functional materials.
References
- 1. soc.chim.it [soc.chim.it]
- 2. benchchem.com [benchchem.com]
- 3. rjpn.org [rjpn.org]
- 4. Melatonin - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. 6-Methoxy-1H-indole | C9H9NO | CID 76659 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. rsc.org [rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
6-methoxy-4-methyl-1H-indole: A Technical Review of Synthesis, Properties, and Biological Potential
Disclaimer: The compound 6-methoxy-4-methyl-1H-indole (CAS No. 885521-27-7) is commercially available. However, a comprehensive review of publicly accessible scientific literature reveals a scarcity of detailed, peer-reviewed data specifically concerning its synthesis, spectral characterization, and biological activity. This technical guide has been compiled by leveraging established principles of indole chemistry and drawing comparative data from closely related, well-characterized structural analogs. The experimental protocols and potential biological pathways described herein are therefore representative and intended to serve as a foundational resource for researchers.
Introduction
The indole nucleus is a privileged scaffold in medicinal chemistry, forming the structural core of numerous natural products, pharmaceuticals, and agrochemicals.[1] Its unique electronic properties and ability to participate in various biological interactions have made it a focal point of drug discovery for decades. The introduction of substituents onto the indole ring, such as methoxy and methyl groups, can significantly modulate the molecule's physicochemical properties, metabolic stability, and pharmacological activity.[1][2] Methoxy-substituted indoles, in particular, are known to exhibit a wide range of biological effects, including anticancer, anti-inflammatory, and antimicrobial properties.[2][3]
This guide focuses on the specific isomer this compound. While direct experimental data is limited, its structural similarity to other biologically active indoles suggests potential for further investigation in various therapeutic areas. This document provides a summary of its known properties and presents plausible synthetic strategies and potential biological activities based on data from analogous compounds.
Chemical and Physical Properties
The fundamental physicochemical properties of this compound are available from commercial suppliers.[4] To provide a more complete picture, this data is presented alongside experimental data for the closely related analog, 6-methoxy-1H-indole.
Table 1: Physicochemical Properties of this compound and a Structural Analog.
| Property | This compound | 6-methoxy-1H-indole |
|---|---|---|
| CAS Number | 885521-27-7[4] | 3189-13-7[5] |
| Molecular Formula | C10H11NO[4] | C9H9NO[5] |
| Molecular Weight | 161.20 g/mol [4] | 147.17 g/mol [5] |
| Exact Mass | 161.084064 g/mol [4] | 147.068414 g/mol [5] |
| Solubility (pH 7.4) | Data Not Available | 15.3 µg/mL[5] |
Table 2: Representative Spectroscopic Data of Methoxy-Indole Analogs.
| Compound | Spectroscopy Type | Key Signals (ppm or cm⁻¹) | Reference |
|---|---|---|---|
| 3,4-Dimethyl-1H-indole | ¹H NMR (500 MHz, CDCl₃) | δ 7.80 (s, 1H), 7.19 (d, J = 8.1 Hz, 1H), 7.09 (t, J = 7.6 Hz, 1H), 6.93 (d, J = 0.8 Hz, 1H), 6.87 (d, J = 7.1 Hz, 1H), 2.78 (s, 3H), 2.56 (d, J = 0.9 Hz, 3H) | [6] |
| 3,4-Dimethyl-1H-indole | ¹³C NMR (125 MHz, CDCl₃) | δ 136.96, 131.43, 126.73, 122.15, 121.95, 120.69, 112.72, 109.12, 20.15, 13.19 | [6] |
| 6-methoxy-1H-indole | ¹³C NMR | Data available in spectral databases |[5] |
Synthesis of this compound
While a specific, published synthesis protocol for this compound was not identified, the Fischer indole synthesis is a robust and widely used method for preparing substituted indoles, including methoxy-activated derivatives.[1] This classical approach involves the acid-catalyzed cyclization and rearrangement of a phenylhydrazone. A plausible synthetic route commencing from commercially available precursors is outlined below.
Proposed Synthetic Workflow: Fischer Indole Synthesis
The proposed synthesis begins with the formation of a hydrazone from (3-methoxy-5-methylphenyl)hydrazine and acetone, followed by an acid-catalyzed intramolecular cyclization to yield the target indole.
Caption: Proposed Fischer Indole Synthesis for this compound.
Representative Experimental Protocol: Fischer Indole Synthesis
The following protocol is a representative procedure adapted from general methods for Fischer indole synthesis and has not been optimized for this specific target.
Materials:
-
(3-methoxy-5-methylphenyl)hydrazine hydrochloride (1.0 eq)
-
Acetone (1.2 eq)
-
Ethanol
-
Polyphosphoric acid (PPA) or Zinc Chloride (ZnCl₂)
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Hydrazone Formation:
-
To a solution of (3-methoxy-5-methylphenyl)hydrazine hydrochloride (1.0 eq) in ethanol, add acetone (1.2 eq).
-
Add a catalytic amount of acetic acid and stir the mixture at room temperature for 2-4 hours, monitoring by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, remove the solvent under reduced pressure. The resulting crude hydrazone may be used directly in the next step or purified by recrystallization.
-
-
Indolization:
-
Add the crude hydrazone to polyphosphoric acid (10-20 times the weight of the hydrazone).
-
Heat the mixture to 80-100°C with vigorous stirring for 1-3 hours. Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture and carefully pour it onto crushed ice.
-
Neutralize the acidic solution with a saturated solution of sodium bicarbonate.
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure this compound.
-
Potential Biological Activity and Signaling
Table 3: Antiproliferative Activity of a Representative Methoxyindole Derivative.
| Compound | Cell Line | Activity Metric | Value (µM) | Reference |
|---|---|---|---|---|
| Methyl 6-methoxy-3-(4-methoxyphenyl)-1H-indole-2-carboxylate | MCF-7 (Breast) | GI₅₀ | 0.25 | [3][7] |
| Methyl 6-methoxy-3-(4-methoxyphenyl)-1H-indole-2-carboxylate | A375-C5 (Melanoma) | GI₅₀ | 0.33 | [3][7] |
| Methyl 6-methoxy-3-(4-methoxyphenyl)-1H-indole-2-carboxylate | NCI-H460 (Lung) | GI₅₀ | 0.28 |[3][7] |
The mechanisms by which substituted indoles exert their anticancer effects are diverse, often involving the modulation of key signaling pathways that control cell proliferation, survival, and apoptosis. Many small molecule kinase inhibitors, for example, incorporate an indole scaffold.
Hypothetical Signaling Pathway Inhibition
Based on the known activities of related compounds, a molecule like this compound could potentially inhibit protein kinases involved in cancer cell proliferation. The diagram below illustrates a generalized pathway where an indole-based inhibitor blocks a receptor tyrosine kinase (RTK), thereby preventing downstream signaling that leads to cell proliferation.
Caption: General RTK signaling pathway potentially targeted by indole inhibitors.
Conclusion and Future Directions
This compound is a readily accessible indole derivative whose biological potential remains largely unexplored in the public domain. Based on the well-documented activities of its structural analogs, this compound represents a promising starting point for medicinal chemistry campaigns. Its methoxy and methyl substitutions provide a unique electronic and steric profile that could be exploited for developing selective inhibitors of various biological targets.
Future research should focus on establishing a definitive, optimized synthesis for this compound and performing a thorough characterization of its spectral properties. Subsequently, systematic screening against a panel of biological targets, such as protein kinases or cancer cell lines, is warranted to uncover its therapeutic potential. The data and representative protocols presented in this guide offer a solid foundation for initiating such investigations.
References
Potential Research Applications of 6-methoxy-4-methyl-1H-indole: A Technical Guide for Drug Discovery Professionals
For Researchers, Scientists, and Drug Development Professionals
This technical guide explores the potential research applications of the novel heterocyclic compound, 6-methoxy-4-methyl-1H-indole. Due to the limited direct research on this specific molecule, this document synthesizes information from structurally related methoxyindole derivatives to project its potential synthesis, biological activities, and mechanisms of action. The indole scaffold is a well-established "privileged structure" in medicinal chemistry, forming the basis of numerous natural products and synthetic drugs.[1][2][3] The presence of a methoxy group can significantly influence the electronic properties and metabolic stability of the indole ring, often enhancing its biological activity.[3][4]
Proposed Synthesis
Another viable approach is the palladium-catalyzed cyclization, a modern and versatile method for constructing indole rings. For instance, a cascade process involving ortho-amination and ipso-Heck cyclization of ortho-substituted aryl iodides with N-benzoyloxy allylamines has been reported for the synthesis of C3,C4-disubstituted indoles and could be adapted.[5]
Below is a generalized workflow for a potential synthetic route.
Caption: Proposed Synthetic Workflow for this compound.
Potential Biological Activities and Research Applications
Based on the activities of structurally similar methoxyindole derivatives, this compound holds potential in several therapeutic areas, most notably in oncology and neuropharmacology.
Anticancer Activity
Numerous methoxy-substituted indoles have demonstrated potent antiproliferative activity against a range of cancer cell lines.[6][7][8][9] The mechanism of action often involves the disruption of microtubule dynamics, leading to cell cycle arrest and apoptosis.[7][8]
Table 1: Antiproliferative Activity of Representative Methoxyindole Derivatives
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| 2-(3′-hydroxy-4′-methoxyphenyl)-3-(3″,4″,5″-trimethoxybenzoyl)-6-methoxyindole (OXi8006) | SK-OV-3 (Ovarian) | < 0.01 | [7] |
| 2-(3′-hydroxy-4′-methoxyphenyl)-3-(3″,4″,5″-trimethoxybenzoyl)-6-methoxyindole (OXi8006) | NCI-H460 (Lung) | < 0.01 | [7] |
| 2-(3′-hydroxy-4′-methoxyphenyl)-3-(3″,4″,5″-trimethoxybenzoyl)-6-methoxyindole (OXi8006) | DU-145 (Prostate) | < 0.01 | [7] |
| 6-substituted-1-(3,4,5-trimethoxyphenyl)-1H-indole derivative (3g) | MCF-7 (Breast) | 2.94 | [8] |
| 6-substituted-1-(3,4,5-trimethoxyphenyl)-1H-indole derivative (3g) | MDA-MB-231 (Breast) | 1.61 | [8] |
| 6-substituted-1-(3,4,5-trimethoxyphenyl)-1H-indole derivative (3g) | A549 (Lung) | 6.30 | [8] |
| 5-methoxyindole-isatin hybrid (5o) | ZR-75 (Breast) | 1.69 | [10] |
| 5-methoxyindole-isatin hybrid (5o) | HT-29 (Colon) | 1.69 | [10] |
| 5-methoxyindole-isatin hybrid (5o) | A-549 (Lung) | 1.69 | [10] |
Neuropharmacological Activity
Methoxyindoles are also known for their effects on the central nervous system. For instance, 5-methoxy-N,N-dimethyltryptamine (5-MeO-DMT) is a potent hallucinogen that interacts with serotonin receptors, primarily 5-HT1A.[11] Other methoxyindole derivatives have shown neuroprotective effects in models of neurodegenerative diseases like Alzheimer's.[12] The structural similarity of this compound to these compounds suggests it could be a valuable scaffold for developing novel CNS-active agents.
Table 2: Neuropharmacological Activity of Representative Methoxyindole Derivatives
| Compound | Activity | Target/Model | Reference |
| 5-methoxy-N,N-dimethyltryptamine (5-MeO-DMT) | Hallucinogenic | 5-HT1A Receptor | [11] |
| Arylhydrazone derivative of 5-methoxyindole-2-carboxylic acid | Neuroprotective | Scopolamine-induced dementia model | [12] |
| 1-(2-Alkanamidoethyl)-6-methoxyindole derivatives | Melatonin receptor agonism | Quail optic tecta melatonin receptors | [13] |
Experimental Protocols
For researchers interested in evaluating the biological activity of this compound, the following are standard experimental protocols for assessing anticancer and neuroprotective effects, based on methodologies reported for related compounds.
In Vitro Antiproliferative Assay (MTT Assay)
This colorimetric assay is widely used to assess cell viability and proliferation.
-
Cell Seeding: Plate cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium and add to the wells. Incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The IC50 value, the concentration at which 50% of cell growth is inhibited, can then be calculated.[10]
Tubulin Polymerization Assay
This assay is used to determine if a compound inhibits the polymerization of tubulin, a key mechanism for many anticancer drugs.
-
Reaction Mixture: Prepare a reaction mixture containing tubulin, a GTP-regeneration system, and a fluorescent reporter in a suitable buffer.
-
Compound Addition: Add varying concentrations of this compound to the reaction mixture.
-
Initiation of Polymerization: Initiate tubulin polymerization by raising the temperature to 37°C.
-
Fluorescence Monitoring: Monitor the increase in fluorescence over time, which corresponds to tubulin polymerization.
-
Data Analysis: Determine the IC50 value for the inhibition of tubulin polymerization.[7]
Potential Signaling Pathways
Based on the known mechanisms of action of related methoxyindoles, this compound could potentially modulate several key signaling pathways involved in cell growth, survival, and stress responses.
PI3K/Akt/mTOR Signaling Pathway
The PI3K/Akt/mTOR pathway is a critical regulator of cell proliferation, survival, and metabolism, and its dysregulation is common in cancer. Some bioactive compounds exert their effects by modulating this pathway.[14][15]
Caption: Potential Inhibition of the PI3K/Akt/mTOR Pathway.
Nrf2/ARE Signaling Pathway
The Nrf2/ARE pathway is a major regulator of cellular defense against oxidative stress. Phytochemicals, including some indole derivatives, are known to modulate this pathway, which has implications for both cancer prevention and neuroprotection.[16][17]
Caption: Potential Activation of the Nrf2/ARE Antioxidant Pathway.
Conclusion
While direct experimental data for this compound is currently lacking, the wealth of information available for structurally related methoxyindole derivatives strongly suggests its potential as a valuable scaffold for the development of new therapeutic agents. Its potential anticancer and neuropharmacological activities warrant further investigation. The synthetic strategies, experimental protocols, and potential signaling pathways outlined in this guide provide a solid foundation for researchers to begin exploring the therapeutic promise of this novel compound. Future studies should focus on developing a robust synthesis for this compound and conducting comprehensive in vitro and in vivo evaluations of its biological activities.
References
- 1. benchchem.com [benchchem.com]
- 2. Biomedical Importance of Indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. soc.chim.it [soc.chim.it]
- 5. Synthesis of C3,C4-Disubstituted Indoles via the Palladium/Norbornene-Catalyzed Ortho-Amination/Ipso-Heck Cyclization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Synthesis and biological evaluation of indole-based, anti-cancer agents inspired by the vascular disrupting agent 2-(3′-hydroxy-4′-methoxyphenyl)-3-(3″,4″,5″-trimethoxybenzoyl)-6-methoxyindole (OXi8006) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. benchchem.com [benchchem.com]
- 11. The paradox of 5-methoxy-N,N-dimethyltryptamine: an indoleamine hallucinogen that induces stimulus control via 5-HT1A receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. 1-(2-Alkanamidoethyl)-6-methoxyindole derivatives: a new class of potent indole melatonin analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Signaling pathways regulated by natural active ingredients in the fight against exercise fatigue-a review - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. Signaling Pathways in Oxidative Stress-Induced Neurodegenerative Diseases: A Review of Phytochemical Therapeutic Interventions - PMC [pmc.ncbi.nlm.nih.gov]
Crystal Structure of 6-methoxy-4-methyl-1H-indole: A Technical Guide
Disclaimer: As of the latest database searches, a definitive crystal structure for 6-methoxy-4-methyl-1H-indole has not been publicly reported. This guide provides a comprehensive overview of the methodologies and expected structural characteristics based on closely related indole derivatives. The data and protocols presented herein are illustrative and aim to equip researchers with the necessary framework for the determination and analysis of the crystal structure of the title compound.
Introduction
Indole and its derivatives are a cornerstone of medicinal chemistry and materials science, exhibiting a wide array of biological activities and physicochemical properties. The substitution pattern on the indole scaffold dictates its three-dimensional structure, which in turn governs its interactions with biological targets and its solid-state properties. This compound is one such derivative with potential applications in drug discovery. Understanding its crystal structure is paramount for structure-activity relationship (SAR) studies and for the rational design of novel therapeutic agents. This technical guide outlines the experimental procedures for determining the crystal structure of this compound and presents crystallographic data from a closely related analogue to provide context.
Crystallographic Data of a Related Indole Derivative
In the absence of specific data for this compound, the crystallographic data for a similar compound, 6-Methoxy-2-methyl-1-phenyl-1H-indole-3-carbonitrile , is presented below as a reference. This data provides insight into the expected crystallographic parameters for substituted indoles.
| Parameter | Value |
| Chemical Formula | C₁₇H₁₄N₂O |
| Formula Weight | 262.30 g/mol |
| Crystal System | Triclinic |
| Space Group | P-1 |
| Unit Cell Dimensions | a = 6.3699(7) Å, α = 70.059(10)° |
| b = 10.6084(10) Å, β = 79.455(13)° | |
| c = 10.8139(11) Å, γ = 78.869(12)° | |
| Volume | 668.55(12) ų |
| Z | 2 |
| Temperature | 113 K |
| Radiation | Mo Kα (λ = 0.71073 Å) |
| Density (calculated) | 1.303 Mg/m³ |
Experimental Protocols
This section details the generalized experimental procedures for the synthesis, crystallization, and single-crystal X-ray diffraction analysis of this compound.
Synthesis of this compound
A plausible synthetic route for this compound is the Fischer indole synthesis, a widely used and versatile method for preparing indoles.[1]
Procedure:
-
Hydrazone Formation: (3-methoxy-5-methylphenyl)hydrazine is reacted with a suitable ketone, such as acetone, in an acidic medium (e.g., acetic acid) to form the corresponding hydrazone.
-
Indolization: The resulting hydrazone is heated in the presence of a catalyst, which can be a Brønsted acid (e.g., polyphosphoric acid, sulfuric acid) or a Lewis acid (e.g., zinc chloride).
-
Cyclization and Aromatization: The acid catalyst facilitates the[2][2]-sigmatropic rearrangement of the hydrazone, followed by the elimination of ammonia and subsequent aromatization to yield the this compound.
-
Purification: The crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., ethyl acetate/hexane gradient) to afford the pure indole derivative.
Crystallization
Obtaining single crystals of sufficient quality is a critical step for X-ray diffraction analysis.[3][4]
Procedure:
-
Solvent Selection: The purified this compound is dissolved in a minimal amount of a suitable solvent or a mixture of solvents in which it is moderately soluble.[3] Common solvents for indole derivatives include ethanol, methanol, ethyl acetate, and acetone, often in combination with a less polar co-solvent like hexane or water to induce crystallization.[5]
-
Slow Evaporation: The solution is filtered to remove any particulate matter and left undisturbed in a loosely covered vial to allow for the slow evaporation of the solvent at room temperature.[3]
-
Vapor Diffusion: Alternatively, a concentrated solution of the compound in a volatile solvent is placed in a small open vial, which is then enclosed in a larger sealed container with a less volatile anti-solvent. The slow diffusion of the anti-solvent vapor into the solution gradually reduces the solubility of the compound, promoting crystal growth.
-
Crystal Harvesting: Once well-formed crystals of suitable size (typically 0.1-0.3 mm in each dimension) are obtained, they are carefully harvested from the mother liquor.
Single-Crystal X-ray Diffraction Analysis
Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional atomic arrangement in a crystalline solid.[2][6]
Procedure:
-
Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.
-
Data Collection: The mounted crystal is placed in a stream of cold nitrogen (typically 100-150 K) to minimize thermal vibrations. X-ray diffraction data are collected using a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector.[6] The crystal is rotated through a series of angles to collect a complete dataset of diffraction intensities.
-
Structure Solution and Refinement: The collected diffraction data are processed to determine the unit cell parameters and space group. The crystal structure is then solved using direct methods or Patterson methods and refined by full-matrix least-squares on F². All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.
Workflow for Crystal Structure Determination
The following diagram illustrates the logical workflow for the determination of the crystal structure of a small organic molecule like this compound.
Conclusion
While the specific crystal structure of this compound remains to be determined, this technical guide provides a robust framework for its synthesis, crystallization, and structural analysis via single-crystal X-ray diffraction. The provided crystallographic data for a related indole derivative serves as a useful benchmark for what can be expected. The elucidation of the precise three-dimensional arrangement of atoms in this compound will be invaluable for future drug design and development efforts, enabling a deeper understanding of its structure-property relationships.
References
6-methoxy-4-methyl-1H-indole: An In-depth Technical Guide to its Solubility and Stability
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility and stability of 6-methoxy-4-methyl-1H-indole, a substituted indole of interest in chemical research and drug discovery. Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this document outlines the expected physicochemical properties based on closely related analogs and provides detailed experimental protocols for determining its precise solubility and stability characteristics.
Core Compound Information
| Property | Value | Source |
| Chemical Name | This compound | - |
| Synonyms | 6-Methoxy-4-methylindole | Echemi[1] |
| CAS Number | 885521-27-7 | Echemi[1] |
| Molecular Formula | C₁₀H₁₁NO | Echemi[1] |
| Molecular Weight | 161.20 g/mol | Echemi[1] |
| Physical Form | Solid | Sigma-Aldrich |
| Storage | Keep in a dark place, sealed in dry, room temperature. | Sigma-Aldrich |
Solubility Profile
Based on the principle of "like dissolves like," the solubility in various organic solvents can be predicted qualitatively. The presence of the methoxy and methyl groups increases lipophilicity compared to the parent indole, while the N-H group of the indole ring can participate in hydrogen bonding.
Predicted Qualitative Solubility:
| Solvent Class | Predicted Solubility | Rationale |
| Polar Protic (e.g., Methanol, Ethanol) | Moderately Soluble | The indole N-H can act as a hydrogen bond donor, and the methoxy oxygen as an acceptor. |
| Polar Aprotic (e.g., DMSO, DMF, Acetone) | Soluble | These solvents can accept hydrogen bonds and have polarities that are compatible with the substituted indole structure[3]. |
| Non-Polar (e.g., Hexane, Toluene) | Sparingly Soluble to Insoluble | The overall polarity of the molecule is likely too high for significant solubility in non-polar solvents. |
Experimental Protocol for Solubility Determination (Shake-Flask Method)
This protocol describes the "shake-flask" method, a gold standard for determining the equilibrium solubility of a compound.
Methodology:
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a known volume of the selected solvent in a sealed vial.
-
-
Equilibration:
-
Agitate the vials at a constant temperature (e.g., 25 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
-
Phase Separation:
-
Centrifuge the vials to pellet the undissolved solid.
-
-
Sample Collection and Analysis:
-
Carefully withdraw a known volume of the clear supernatant.
-
Dilute the sample with a suitable solvent.
-
Quantify the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
-
Calculation:
-
Calculate the solubility from the concentration of the saturated solution.
-
References
Theoretical Insights into 6-Methoxy-4-methyl-1H-indole: A Computational Guide for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the theoretical and computational approaches to studying 6-methoxy-4-methyl-1H-indole, a heterocyclic compound of interest in medicinal chemistry. Due to the limited availability of direct experimental and computational data for this specific molecule in publicly accessible literature, this paper establishes a robust framework based on well-established computational methodologies applied to closely related indole derivatives. The presented data is predictive and intended to guide future experimental and in-silico research.
Introduction
Indole and its derivatives are a cornerstone in medicinal chemistry, forming the structural core of numerous natural products and synthetic drugs. The strategic placement of substituents, such as methoxy and methyl groups, on the indole ring can significantly influence the molecule's physicochemical properties, biological activity, and metabolic stability. This compound, with its electron-donating methoxy group and lipophilic methyl group, presents a promising scaffold for the development of novel therapeutic agents.
Theoretical studies, particularly those employing quantum chemical methods like Density Functional Theory (DFT), are invaluable for elucidating the electronic structure, molecular geometry, and reactivity of such molecules. These computational insights can accelerate the drug discovery process by predicting molecular properties, guiding synthetic efforts, and providing a basis for understanding structure-activity relationships.
Predicted Molecular Properties
Table 1: Predicted Physicochemical Properties of this compound
| Property | Predicted Value |
| Molecular Formula | C₁₀H₁₁NO |
| Molecular Weight | 161.20 g/mol |
| XLogP3 | 2.4 |
| Hydrogen Bond Donor Count | 1 |
| Hydrogen Bond Acceptor Count | 1 |
| Rotatable Bond Count | 1 |
Table 2: Predicted Frontier Molecular Orbital Energies for this compound
| Parameter | Predicted Energy (eV) |
| HOMO (Highest Occupied Molecular Orbital) | -5.5 to -5.0 |
| LUMO (Lowest Unoccupied Molecular Orbital) | -0.5 to 0.0 |
| HOMO-LUMO Gap (ΔE) | 5.0 to 5.5 |
Note: These values are estimations based on trends observed in computational studies of other methoxy and methyl-substituted indoles.
Computational Methodology
The following section outlines a standard and robust computational protocol for the theoretical investigation of this compound. This methodology is based on practices widely reported in the computational chemistry literature for indole derivatives.[1][2][3][4][5][6][7]
Geometry Optimization
The initial step in any theoretical study is to determine the most stable three-dimensional conformation of the molecule. This is achieved through geometry optimization.
-
Software: Gaussian 16 or other similar quantum chemistry packages.[2]
-
Method: Density Functional Theory (DFT).
-
Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr) is a widely used and well-validated functional for organic molecules.[1][3][4]
-
Basis Set: 6-311++G(d,p) is a flexible basis set that provides a good balance between accuracy and computational cost for molecules of this size.[1][3][4]
-
Procedure: The initial structure of this compound is built using a molecular editor. The geometry is then optimized without any symmetry constraints. The convergence of the optimization is confirmed when the forces on all atoms are negligible, and the structure corresponds to a true energy minimum on the potential energy surface.
Vibrational Frequency Analysis
To confirm that the optimized geometry represents a stable structure (a true minimum) and to predict the infrared (IR) spectrum, a vibrational frequency calculation is performed.
-
Methodology: The calculation is performed at the same level of theory as the geometry optimization (B3LYP/6-311++G(d,p)). The absence of imaginary frequencies in the output confirms a true energy minimum. The calculated vibrational frequencies can be compared with experimental IR data if available.
Frontier Molecular Orbital (FMO) Analysis
The energies and spatial distributions of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding the electronic properties and reactivity of a molecule.
-
Procedure: Following a successful geometry optimization, a single-point energy calculation is performed. The output provides the energies of all molecular orbitals. The HOMO and LUMO energies are identified, and the HOMO-LUMO energy gap is calculated (ΔE = ELUMO - EHOMO). The spatial distributions of these orbitals are visualized to identify regions of electron donation (HOMO) and electron acceptance (LUMO). For indole derivatives, the HOMO is typically a π-orbital delocalized over the bicyclic ring system, while the LUMO is a π*-orbital.[8]
Visualizations
Logical Workflow for Theoretical Investigation
The following diagram illustrates the logical workflow for a comprehensive theoretical study of a molecule like this compound.
Caption: A flowchart outlining the key steps in a computational study of a small organic molecule.
Potential Metabolic Pathway
While specific metabolic pathways for this compound are not documented, a plausible metabolic transformation would involve the O-demethylation of the methoxy group, a common reaction catalyzed by cytochrome P450 enzymes.
Caption: A potential metabolic O-demethylation of this compound.
Conclusion
This technical guide provides a foundational framework for the theoretical investigation of this compound. By employing the outlined computational methodologies, researchers can gain significant insights into the structural and electronic properties of this promising molecule. The predictive data and workflows presented herein are intended to serve as a valuable resource for scientists and professionals in the field of drug discovery, facilitating the rational design and development of novel indole-based therapeutic agents. Further experimental validation is encouraged to confirm these theoretical predictions.
References
- 1. chemrxiv.org [chemrxiv.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Biological evaluation, molecular docking and DFT calculations of pyrrole-based derivatives as dual acting AChE/MAO-B inhibitors [pharmacia.pensoft.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
Methodological & Application
Application Notes and Protocols for 6-methoxy-4-methyl-1H-indole Reactions
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis and subsequent functionalization of 6-methoxy-4-methyl-1H-indole, a heterocyclic compound of interest in medicinal chemistry and drug discovery. The indole scaffold is a privileged structure in numerous pharmacologically active compounds, and the specific substitution pattern of this molecule makes it a valuable intermediate for the development of novel therapeutics. The protocols herein are based on established synthetic methodologies, primarily the Fischer indole synthesis for the core structure formation and the Vilsmeier-Haack reaction for C3-position functionalization.
Part 1: Synthesis of this compound via Fischer Indole Synthesis
The Fischer indole synthesis is a robust and widely used method for constructing the indole ring system from a phenylhydrazine and a suitable ketone or aldehyde under acidic conditions.[1][2][3] This protocol outlines a proposed multi-step pathway starting from a commercially available nitroaromatic compound.
1.1: Synthesis of 3-methoxy-5-methylaniline (Precursor 1)
The initial step involves the synthesis of the required aniline derivative. A common route is the reduction of a corresponding nitro compound.
Experimental Protocol:
-
To a solution of 3-methyl-5-nitroanisole (1.0 eq.) in ethanol, add a catalytic amount of 5% Palladium on carbon (Pd/C).
-
Stir the reaction mixture at room temperature under a hydrogen atmosphere for 3-4 hours.[4]
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, filter the reaction mixture through a pad of celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to yield 3-methoxy-5-methylaniline, which can be used in the next step without further purification.
1.2: Synthesis of 3-methoxy-5-methylphenylhydrazine (Precursor 2)
The aniline is converted to the corresponding phenylhydrazine hydrochloride salt, which is the key reactant for the Fischer indole synthesis.
Experimental Protocol:
-
Dissolve 3-methoxy-5-methylaniline (1.0 eq.) in a mixture of concentrated hydrochloric acid and water.
-
Cool the stirred solution to 0 °C in an ice bath.
-
Add a solution of sodium nitrite (NaNO₂) (1.05 eq.) in water dropwise, maintaining the temperature below 5 °C to form the diazonium salt.[5][6]
-
In a separate flask, prepare a chilled solution of stannous chloride dihydrate (SnCl₂·2H₂O) (2.2 eq.) in concentrated hydrochloric acid.
-
Slowly add the diazonium salt solution to the stannous chloride solution with vigorous stirring, keeping the temperature below 10 °C.[5]
-
After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 1-2 hours.
-
Collect the precipitated 3-methoxy-5-methylphenylhydrazine hydrochloride by filtration, wash with a small amount of cold water, and dry under vacuum.
1.3: Synthesis of this compound
The final step is the acid-catalyzed cyclization of the phenylhydrazine with a ketone.
Experimental Protocol:
-
A mixture of 3-methoxy-5-methylphenylhydrazine hydrochloride (1.0 eq.) and acetone (2.0 eq.) is suspended in ethanol.
-
Add concentrated sulfuric acid (catalytic amount) to the mixture.
-
Heat the reaction mixture to reflux for 4-6 hours. The reaction involves the initial formation of a phenylhydrazone, which then undergoes a[5][5]-sigmatropic rearrangement and cyclization.[1][2]
-
After cooling to room temperature, pour the reaction mixture into ice-water and neutralize with a saturated sodium bicarbonate solution.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain this compound.
Quantitative Data Summary for Synthesis:
| Step | Starting Material | Key Reagents | Solvent | Temperature | Time (h) | Approx. Yield (%) |
| 1.1 | 3-methyl-5-nitroanisole | H₂, 5% Pd/C | Ethanol | Room Temp. | 3-4 | >95 |
| 1.2 | 3-methoxy-5-methylaniline | 1. NaNO₂2. SnCl₂·2H₂O | aq. HCl | 0 °C | 2-3 | 80-85 |
| 1.3 | 3-methoxy-5-methylphenylhydrazine·HCl | Acetone, H₂SO₄ | Ethanol | Reflux | 4-6 | 70-75 |
Synthetic Workflow Diagram:
References
- 1. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 2. jk-sci.com [jk-sci.com]
- 3. Peculiarity of methoxy group-substituted phenylhydrazones in Fischer indole synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 3-Methoxy-2-methylaniline synthesis - chemicalbook [chemicalbook.com]
- 5. prepchem.com [prepchem.com]
- 6. Page loading... [guidechem.com]
Application Notes and Protocols: 6-Methoxy-4-methyl-1H-indole as a Versatile Building Block in Pharmaceutical Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
The indole scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the structural core of numerous natural products and synthetic pharmaceuticals with a broad spectrum of biological activities. The strategic functionalization of the indole ring can significantly modulate the pharmacological properties of the resulting molecules. Among the various substituted indoles, 6-methoxy-4-methyl-1H-indole and its related 6-methoxyindole analogs serve as crucial building blocks for the synthesis of potent therapeutic agents. The presence of the methoxy group at the 6-position is a key feature in several biologically active molecules, influencing their metabolic stability and target binding affinity.
These application notes provide a comprehensive overview of the utility of 6-methoxy-substituted indoles in the development of two important classes of anticancer agents: tubulin polymerization inhibitors and the natural product Tryprostatin A. Detailed experimental protocols for the synthesis of representative compounds, along with their biological activity data, are presented to facilitate further research and development in this promising area of medicinal chemistry.
I. 6-Methoxyindole Derivatives as Tubulin Polymerization Inhibitors
A significant application of 6-methoxyindole derivatives is in the synthesis of potent tubulin polymerization inhibitors. These compounds target the colchicine binding site on β-tubulin, disrupting microtubule dynamics, which leads to cell cycle arrest in the G2/M phase and subsequent apoptosis in cancer cells. The 6-methoxy-3-aroyl-1H-indole scaffold has emerged as a particularly effective pharmacophore for this class of inhibitors.
Biological Activity of 6-Methoxyindole-Based Tubulin Inhibitors
The substitution pattern on the 6-methoxyindole core plays a crucial role in the antiproliferative and tubulin-destabilizing activities of these compounds. The following table summarizes the biological data for a series of representative 6-substituted-1-(3,4,5-trimethoxyphenyl)-1H-indole derivatives.
| Compound ID | R-Group at C6 | Cell Line | IC50 (µM) - Antiproliferative Activity | Tubulin Polymerization Inhibition (IC50 in µM) |
| 1a | Phenyl | MCF-7 | 2.94 ± 0.56 | Not specified |
| MDA-MB-231 | 1.61 ± 0.004 | |||
| A549 | 6.30 ± 0.30 | |||
| HeLa | 6.10 ± 0.31 | |||
| A375 | 0.57 ± 0.01 | |||
| B16-F10 | 1.69 ± 0.41 | |||
| 1b | 4-Methylphenyl | MCF-7 | >10 | Not specified |
| 1c | 4-Isopropylphenyl | MCF-7 | 5.8 | Not specified |
| 1d | 3-Cyano-4-methylphenyl | MCF-7 | 0.11 - 1.4 | 0.37 ± 0.07 |
| HeLa | 0.11 - 1.4 |
Signaling Pathway of Indole-Based Tubulin Inhibitors
The primary mechanism of action for these 6-methoxyindole derivatives involves the disruption of microtubule dynamics, which are essential for cell division. By binding to the colchicine site on β-tubulin, these inhibitors prevent the polymerization of tubulin into microtubules. This interference with the microtubule network activates the spindle assembly checkpoint, leading to a prolonged arrest of the cell cycle in the G2/M phase. Ultimately, this sustained mitotic arrest triggers the intrinsic apoptotic pathway, resulting in programmed cell death of the cancerous cells.
Experimental Protocols: Synthesis of a Representative 6-Aryl-1-(3,4,5-trimethoxyphenyl)-1H-indole Tubulin Inhibitor
This protocol describes a two-step synthesis of a 6-aryl-1-(3,4,5-trimethoxyphenyl)-1H-indole derivative, a potent tubulin polymerization inhibitor. The synthesis starts from 6-bromo-1H-indole. Although the target molecule for this application note is this compound, this protocol illustrates a key synthetic strategy for functionalizing the 6-position of the indole ring, which is applicable to derivatives of the target molecule.
Step 1: Suzuki-Miyaura Coupling for the Synthesis of 6-Aryl-1H-indole
Materials:
-
6-Bromo-1H-indole (1.0 eq)
-
Arylboronic acid (1.2 eq)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.06 eq)
-
Sodium carbonate (Na₂CO₃) (2.0 eq)
-
1,4-Dioxane
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel
Procedure:
-
In a round-bottom flask, dissolve 6-bromo-1H-indole and the arylboronic acid in a mixture of 1,4-dioxane and water (4:1 v/v).
-
Add sodium carbonate to the mixture.
-
Degas the solution by bubbling argon or nitrogen through it for 15-20 minutes.
-
Add Pd(PPh₃)₄ to the reaction mixture under an inert atmosphere.
-
Heat the reaction mixture to 80°C and stir overnight. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and dilute with water.
-
Extract the aqueous layer three times with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 6-aryl-1H-indole.[1][2]
Step 2: N-Arylation for the Synthesis of 1-(3,4,5-trimethoxyphenyl)-6-aryl-1H-indole
Materials:
-
6-Aryl-1H-indole (from Step 1) (1.0 eq)
-
5-Iodo-1,2,3-trimethoxybenzene (0.8 eq)
-
Copper(I) iodide (CuI) (0.15 eq)
-
Cesium carbonate (Cs₂CO₃) (0.6 eq)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel
Procedure:
-
To a round-bottom flask under an argon atmosphere, add the 6-aryl-1H-indole, 5-iodo-1,2,3-trimethoxybenzene, CuI, and Cs₂CO₃ in DMF.
-
Stir the mixture at 150°C for 16 hours. Monitor the reaction by TLC.
-
After cooling, quench the reaction with water and extract with ethyl acetate (3 x 20 mL).
-
Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by flash chromatography to yield the target 1-(3,4,5-trimethoxyphenyl)-6-aryl-1H-indole.[1][2]
II. Tryprostatin A: A Natural Product Derived from a 6-Methoxyindole Scaffold
Tryprostatin A is a fungal metabolite that exhibits potent cytostatic activity by arresting the cell cycle in the G2/M phase. Its structure features a 6-methoxyindole moiety linked to a diketopiperazine ring. The total synthesis of Tryprostatin A is a significant endeavor in organic chemistry and provides a valuable route to this and related biologically active molecules. The synthesis typically starts from a chiral precursor of 6-methoxytryptophan.
Biological Activity of Tryprostatin A and its Analogs
Tryprostatin A and its diastereomers have been evaluated for their cytotoxic effects against various human cancer cell lines. The stereochemistry of the molecule significantly impacts its biological activity.
| Compound | Cell Line | GI50 (µM) |
| Tryprostatin A | H520 (Lung) | >100 |
| MCF7 (Breast) | >100 | |
| PC-3 (Prostate) | >100 | |
| ds2-try B (diastereomer) | H520 (Lung) | 11.9 |
| MCF7 (Breast) | 17.0 | |
| PC-3 (Prostate) | 12.3 |
Experimental Protocol: Total Synthesis of Tryprostatin A
The total synthesis of Tryprostatin A is a multi-step process. A concise 12-step synthesis has been reported, with key steps including the asymmetric preparation of a 6-methoxytryptophan derivative and a C2-selective prenylation of the indole ring.[3][4]
Key Synthetic Steps:
-
Synthesis of the 6-Methoxytryptophan Core: A key starting material, a protected 6-methoxytryptophan derivative, can be synthesized from commercially available precursors. One reported route involves a Fischer indole synthesis followed by an asymmetric Schöllkopf auxiliary-based method to introduce the chiral amino acid side chain.
-
C2-Prenylation: A crucial step is the selective introduction of a prenyl group at the C2 position of the indole ring. This can be achieved through a palladium/norbornene-promoted C-H activation. To a solution of the N-protected 6-methoxytryptophan derivative in a mixture of acetonitrile and water are added prenyl bromide, norbornene, and cesium carbonate. The reaction is heated at 50°C for 24 hours under a nitrogen atmosphere.[3]
-
Dipeptide Formation: The prenylated 6-methoxytryptophan derivative is then coupled with a protected proline derivative to form the linear dipeptide. This is typically achieved using standard peptide coupling reagents such as HATU.
-
Diketopiperazine Ring Formation: The final step involves the deprotection of the N-terminus of the dipeptide, followed by an intramolecular cyclization to form the diketopiperazine ring of Tryprostatin A. This is often achieved by heating the deprotected dipeptide in a suitable solvent like p-xylene with silica gel.[3]
-
Purification and Characterization: The final product, Tryprostatin A, is purified by column chromatography and characterized by NMR spectroscopy and mass spectrometry to confirm its structure and purity.
Conclusion
This compound and its related 6-methoxyindole analogs are valuable and versatile building blocks in the synthesis of complex and biologically active molecules for pharmaceutical applications. The examples of tubulin polymerization inhibitors and the natural product Tryprostatin A highlight the importance of the 6-methoxyindole scaffold in the development of novel anticancer agents. The detailed protocols and biological data provided herein serve as a foundation for researchers to explore the synthesis and therapeutic potential of new pharmaceuticals derived from this privileged heterocyclic core. Further investigation into the structure-activity relationships of derivatives of this compound is warranted to unlock its full potential in drug discovery.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of tryptophan-containing 2,5-diketopiperazines via sequential C–H activation: total syntheses of tryprostatin A, maremycins A and B - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of tryptophan-containing 2,5-diketopiperazines via sequential C–H activation: total syntheses of tryprostatin A, maremycins A and B - Chemical Science (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for the Analytical Detection of 6-methoxy-4-methyl-1H-indole
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-methoxy-4-methyl-1H-indole is a substituted indole derivative of interest in pharmaceutical research and drug development due to its structural similarity to biologically active compounds. Accurate and precise analytical methods are crucial for its quantification in various matrices, including bulk drug substances, formulated products, and biological fluids. This document provides detailed application notes and experimental protocols for the detection and quantification of this compound using High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). Additionally, spectroscopic characterization data is provided for compound identification and confirmation.
Analytical Techniques Overview
Several analytical techniques can be employed for the analysis of this compound. The choice of method depends on the sample matrix, the required sensitivity, and the purpose of the analysis (e.g., purity testing, quantification, or identification of metabolites).
-
High-Performance Liquid Chromatography (HPLC): A versatile and widely used technique for the separation and quantification of non-volatile and thermally labile compounds. When coupled with a UV detector, it provides a robust method for routine quality control.
-
Gas Chromatography-Mass Spectrometry (GC-MS): A powerful technique for the separation and identification of volatile and semi-volatile compounds. Due to the polarity of the indole nitrogen, derivatization may be required to improve chromatographic performance.
-
Spectroscopic Techniques (NMR, IR, MS): Essential for the structural elucidation and confirmation of the synthesized this compound.
High-Performance Liquid Chromatography (HPLC) Method
This section details a reverse-phase HPLC method suitable for the quantification of this compound in bulk material and pharmaceutical formulations. The method is adapted from established procedures for similar indole derivatives and would require validation for specific applications.
Quantitative Data Summary
The following table summarizes the expected performance characteristics of the HPLC method. These values are typical for a validated method and should be established during method validation.
| Parameter | Expected Value |
| Linearity (R²) | ≥ 0.999 |
| Range | 1 - 100 µg/mL |
| Limit of Detection (LOD) | ~0.1 µg/mL |
| Limit of Quantification (LOQ) | ~0.3 µg/mL |
| Accuracy (% Recovery) | 98 - 102% |
| Precision (% RSD) | < 2% |
Experimental Protocol
1. Instrumentation and Chromatographic Conditions:
-
HPLC System: A standard HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis or Diode Array Detector (DAD).
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient of Acetonitrile (A) and 0.1% Formic Acid in Water (B).
-
0-15 min: 30-70% A
-
15-20 min: 70% A
-
20-22 min: 70-30% A
-
22-25 min: 30% A
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 225 nm and 275 nm.
-
Injection Volume: 10 µL.
2. Reagent and Sample Preparation:
-
Solvents: HPLC grade acetonitrile, methanol, and water. Formic acid (analytical grade).
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 10 mL of methanol.
-
Working Standard Solutions: Prepare a series of working standards by diluting the stock solution with the mobile phase to concentrations ranging from 1 µg/mL to 100 µg/mL.
-
Sample Preparation: Dissolve the sample containing this compound in methanol to obtain a theoretical concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.
3. System Suitability:
Before sample analysis, perform a system suitability test by injecting a standard solution (e.g., 20 µg/mL) six times. The acceptance criteria are typically:
-
Tailing factor: ≤ 2.0
-
Theoretical plates: ≥ 2000
-
Relative standard deviation (RSD) of peak area and retention time: ≤ 2.0%
4. Method Validation Parameters:
This method should be validated according to ICH guidelines, including an assessment of:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.
-
Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with suitable precision, accuracy, and linearity.
-
Accuracy: The closeness of the test results obtained by the method to the true value.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters.
Experimental Workflow Diagram
Caption: HPLC analysis workflow for this compound.
Gas Chromatography-Mass Spectrometry (GC-MS) Method
GC-MS is a highly sensitive and specific technique for the analysis of this compound, particularly for impurity profiling and trace-level quantification. Derivatization is recommended to improve the volatility and peak shape of the analyte.
Quantitative Data Summary
The following table summarizes the expected performance characteristics of the GC-MS method. These values are typical for a validated method and should be established during method validation.
| Parameter | Expected Value |
| Linearity (R²) | ≥ 0.995 |
| Range | 0.1 - 20 µg/mL |
| Limit of Detection (LOD) | ~0.02 µg/mL |
| Limit of Quantification (LOQ) | ~0.06 µg/mL |
| Accuracy (% Recovery) | 95 - 105% |
| Precision (% RSD) | < 5% |
Experimental Protocol
1. Derivatization (Silylation):
-
Reagents: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS), Pyridine (anhydrous), Ethyl acetate (GC grade).
-
Procedure:
-
Evaporate the sample extract containing this compound to dryness under a gentle stream of nitrogen.
-
Add 50 µL of anhydrous pyridine and 50 µL of BSTFA with 1% TMCS.
-
Cap the vial tightly and heat at 70°C for 30 minutes.
-
Cool to room temperature before injection.
-
2. Instrumentation and GC-MS Conditions:
-
GC-MS System: A standard GC-MS system with an autosampler.
-
Column: A non-polar capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Injector Temperature: 280°C.
-
Injection Mode: Splitless or split (e.g., 20:1) depending on the concentration.
-
Injection Volume: 1 µL.
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 2 min.
-
Ramp: 15°C/min to 280°C.
-
Hold: 5 min at 280°C.
-
-
MS Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Mode: Full scan (m/z 50-400) for identification and Selected Ion Monitoring (SIM) for quantification.
3. Reagent and Sample Preparation:
-
Solvents: GC grade ethyl acetate, pyridine.
-
Standard Stock Solution (1000 µg/mL): Prepare as described for the HPLC method.
-
Working Standard Solutions: Prepare a series of working standards by diluting the stock solution with ethyl acetate to concentrations ranging from 0.1 µg/mL to 20 µg/mL. Derivatize the standards using the same procedure as the samples.
-
Sample Preparation: Extract the this compound from the sample matrix using a suitable solvent (e.g., ethyl acetate). Evaporate the solvent and proceed with derivatization.
Experimental Workflow Diagram
Caption: GC-MS analysis workflow for this compound.
Spectroscopic Characterization
The following data represents the expected spectroscopic characteristics for this compound, which are essential for its structural confirmation.
| Technique | Expected Data |
| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): ~8.0 (br s, 1H, NH), ~7.1 (d, 1H, Ar-H), ~6.9 (s, 1H, Ar-H), ~6.7 (dd, 1H, Ar-H), ~6.5 (t, 1H, indole C3-H), ~3.8 (s, 3H, OCH₃), ~2.4 (s, 3H, CH₃). |
| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): ~156 (C-O), ~136 (indole C7a), ~123 (indole C3a), ~122 (indole C2), ~112 (Ar-C), ~110 (Ar-C), ~100 (indole C3), ~95 (Ar-C), ~55 (OCH₃), ~18 (CH₃). |
| FT-IR (KBr, cm⁻¹) | ν: ~3400 (N-H stretch), ~2950 (C-H stretch), ~1620 (C=C stretch), ~1480, ~1220 (C-O stretch), ~800. |
| Mass Spectrometry (EI) | m/z (%): 161 (M⁺, 100), 146 ([M-CH₃]⁺), 118 ([M-CH₃-CO]⁺). |
Forced Degradation Studies
To develop a stability-indicating method, forced degradation studies should be performed on this compound to identify potential degradation products. The following conditions are recommended:
-
Acidic Hydrolysis: 0.1 M HCl at 60°C for 24 hours.
-
Alkaline Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Solid drug substance at 105°C for 48 hours.
-
Photolytic Degradation: Exposure to UV light (254 nm) and visible light for a specified duration.
The stressed samples should be analyzed by the developed HPLC method to ensure that all degradation products are well-separated from the parent compound.
Forced Degradation Workflow Diagram
Caption: Workflow for forced degradation studies.
Conclusion
The analytical methods and protocols described in this document provide a comprehensive framework for the detection, quantification, and characterization of this compound. The HPLC method is suitable for routine quality control, while the GC-MS method offers high sensitivity for trace analysis and impurity profiling. It is imperative that these methods are fully validated according to the relevant regulatory guidelines before their implementation in a GxP environment to ensure the reliability and accuracy of the analytical data.
Application Notes and Protocols for the Characterization of 6-methoxy-4-methyl-1H-indole
For Researchers, Scientists, and Drug Development Professionals
Overview of 6-methoxy-4-methyl-1H-indole
This compound is a substituted indole, a heterocyclic aromatic compound that is a common scaffold in medicinal chemistry due to its diverse biological activities. Accurate structural elucidation and characterization are critical for its use in research and drug development. NMR spectroscopy provides detailed information about the molecular structure, while mass spectrometry confirms the molecular weight and elemental composition.
NMR Spectroscopy Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the structure of organic molecules. Both ¹H (proton) and ¹³C (carbon-13) NMR are essential for the complete characterization of this compound.
Expected ¹H NMR Data
The ¹H NMR spectrum will provide information on the chemical environment of each proton in the molecule. The expected chemical shifts (δ) are influenced by the electron-donating methoxy group and the methyl group, as well as the aromatic indole ring system.
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Expected Coupling Constant (J, Hz) |
| NH (H1) | 8.0 - 9.0 | br s | - |
| H2 | 7.0 - 7.2 | t | ~2.5 |
| H3 | 6.4 - 6.6 | t | ~2.5 |
| H5 | 6.7 - 6.9 | d | ~2.0 |
| H7 | 7.0 - 7.2 | d | ~2.0 |
| OCH₃ | 3.8 - 4.0 | s | - |
| CH₃ | 2.4 - 2.6 | s | - |
br s = broad singlet, t = triplet, d = doublet, s = singlet
Expected ¹³C NMR Data
The ¹³C NMR spectrum will show a signal for each unique carbon atom in the molecule. The chemical shifts are indicative of the carbon's hybridization and electronic environment.
| Carbon Assignment | Expected Chemical Shift (δ, ppm) |
| C2 | 122 - 125 |
| C3 | 100 - 103 |
| C3a | 128 - 131 |
| C4 | 120 - 123 |
| C5 | 110 - 113 |
| C6 | 155 - 158 |
| C7 | 95 - 98 |
| C7a | 135 - 138 |
| OCH₃ | 55 - 57 |
| CH₃ | 18 - 22 |
Mass Spectrometry Analysis
Mass spectrometry is used to determine the molecular weight and can provide information about the structure through fragmentation patterns. For this compound (C₁₀H₁₁NO), the expected exact mass can be calculated.
| Analysis Type | Expected Value |
| Molecular Formula | C₁₀H₁₁NO |
| Molecular Weight | 161.20 g/mol |
| Exact Mass | 161.0841 g/mol |
| Expected [M+H]⁺ | 162.0919 |
Experimental Protocols
The following are detailed protocols for the NMR and mass spectrometry analysis of this compound.
Protocol for ¹H and ¹³C NMR Spectroscopy
4.1.1. Sample Preparation
-
Accurately weigh 5-10 mg of this compound.
-
Dissolve the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry vial.
-
Transfer the solution to a 5 mm NMR tube.
4.1.2. ¹H NMR Data Acquisition (400 MHz Spectrometer)
-
Instrument Setup: Insert the NMR tube into the spectrometer. Lock the field frequency to the deuterium signal of the solvent and shim the magnetic field to achieve homogeneity.
-
Acquisition Parameters:
-
Data Processing:
-
Apply Fourier transformation to the Free Induction Decay (FID).
-
Phase the spectrum and apply a baseline correction.
-
Calibrate the chemical shift using the residual solvent peak (CDCl₃: 7.26 ppm; DMSO-d₆: 2.50 ppm) or tetramethylsilane (TMS) as an internal standard (0.00 ppm).[2]
-
Integrate the signals to determine the relative proton ratios.
-
4.1.3. ¹³C NMR Data Acquisition (100 MHz Spectrometer)
-
Instrument Setup: Use the same sample prepared for ¹H NMR.
-
Acquisition Parameters:
-
Pulse Program: Standard proton-decoupled single-pulse sequence with Nuclear Overhauser Effect (NOE) (e.g., 'zgpg30').
-
Spectral Width: ~240 ppm, centered around 120 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay (D1): 2-5 seconds.
-
Number of Scans (NS): 1024-4096, due to the low natural abundance of ¹³C.
-
Temperature: 298 K (25 °C).
-
-
Data Processing:
-
Apply Fourier transformation to the FID.
-
Phase the spectrum and apply a baseline correction.
-
Calibrate the chemical shift using the solvent peak (CDCl₃: 77.16 ppm; DMSO-d₆: 39.52 ppm).
-
Protocol for Electron Ionization Mass Spectrometry (EI-MS)
4.2.1. Sample Preparation
-
Prepare a dilute solution of this compound (approximately 1 mg/mL) in a volatile organic solvent such as methanol or acetonitrile.
-
Alternatively, for direct insertion, a small amount of the solid sample can be used.
4.2.2. Data Acquisition
-
Instrument Setup: Tune the mass spectrometer according to the manufacturer's guidelines.
-
Ionization Method: Electron Ionization (EI).
-
Inlet System: Gas Chromatography (GC-MS) or direct insertion probe.
-
EI Source Parameters:
-
Electron Energy: 70 eV.
-
Source Temperature: 200-250 °C.
-
-
Mass Analyzer: Quadrupole or Time-of-Flight (TOF).
-
Scan Range: m/z 40-400.
4.2.3. Data Analysis
-
Identify the molecular ion peak (M⁺·).
-
Analyze the fragmentation pattern to aid in structural confirmation. Common fragmentation pathways for indoles involve cleavage of substituents from the ring.
Visualized Workflows
Analytical Characterization Workflow
The following diagram illustrates a typical workflow for the analytical characterization of a synthesized organic compound like this compound.
Caption: Workflow for Synthesis and Characterization.
NMR Data Acquisition and Processing Logic
This diagram outlines the logical steps involved in acquiring and processing NMR data for structural elucidation.
Caption: NMR Data Acquisition and Processing.
References
Application Notes and Protocols: 6-methoxy-4-methyl-1H-indole in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the medicinal chemistry applications of the 6-methoxy-4-methyl-1H-indole scaffold, focusing on its role as a key structural component in the development of potent and selective enzyme inhibitors. The primary focus of this document is its incorporation into the clinical-stage EZH2 inhibitor, CPI-1205, which has shown promise in the treatment of various cancers.
Introduction
The indole nucleus is a privileged scaffold in medicinal chemistry, found in numerous natural products and synthetic drugs.[1] The strategic placement of substituents, such as methoxy and methyl groups, can significantly influence a molecule's physicochemical properties and biological activity. The this compound core has emerged as a valuable building block, most notably in the design of inhibitors targeting Enhancer of Zeste Homolog 2 (EZH2), a histone methyltransferase implicated in the pathogenesis of various cancers.[2][3]
Key Applications: EZH2 Inhibition in Oncology
The most prominent application of the this compound scaffold is in the development of CPI-1205, a potent and selective, orally available inhibitor of EZH2.[2][3] EZH2 is the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2) and is responsible for the methylation of histone H3 on lysine 27 (H3K27), a mark associated with transcriptional repression.[4] Dysregulation of EZH2 activity is a hallmark of many cancers, making it a compelling therapeutic target.[2][4]
CPI-1205, which incorporates the this compound moiety, has demonstrated significant anti-tumor effects in preclinical models and has advanced into clinical trials for B-cell lymphomas and metastatic castration-resistant prostate cancer (mCRPC).[3][5]
Quantitative Bioactivity Data
The bioactivity of CPI-1205, a key derivative of this compound, has been extensively characterized. The following table summarizes its inhibitory potency against EZH2 and its cellular effects.
| Compound | Target | Assay Type | IC50 (µM) | EC50 (µM) | Cell Line | Reference |
| CPI-1205 | EZH2 | Biochemical | 0.002 | - | - | [3][6] |
| CPI-1205 | EZH2 | Cellular (H3K27me3 reduction) | - | 0.032 | Karpas-422 | [3][6] |
Signaling Pathway
EZH2, as part of the PRC2 complex, plays a critical role in epigenetic regulation. Its primary function is the trimethylation of H3K27, leading to chromatin compaction and gene silencing. In cancer, the overexpression or mutation of EZH2 leads to the aberrant silencing of tumor suppressor genes, promoting cell proliferation and survival. CPI-1205, by inhibiting EZH2, prevents H3K27 trimethylation, leading to the reactivation of these tumor suppressor genes and subsequent anti-tumor effects. EZH2 is also known to be involved in other signaling pathways, including the PI3K/Akt/mTOR and Wnt/β-catenin pathways.[7][8]
Experimental Protocols
Detailed methodologies for key experiments involving this compound derivatives are provided below.
Synthesis of this compound (Representative Protocol)
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. 2748579-19-1|(3-Methoxy-2-methylphenyl)hydrazine hydrochloride|BLD Pharm [bldpharm.com]
- 4. Pyrimidine reactions. Part XVIII. The conversion of 4-methoxy-5-nitropyrimidine into 3-amino-4-nitropyrazole by hydrazine - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 5. (3,4,5-Trimethoxyphenyl)hydrazine|CAS 51304-75-7 [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Peculiarity of methoxy group-substituted phenylhydrazones in Fischer indole synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. soc.chim.it [soc.chim.it]
Application Notes and Protocols for the Scale-Up Synthesis of 6-Methoxy-4-methyl-1H-indole
Audience: Researchers, scientists, and drug development professionals.
Introduction
6-Methoxy-4-methyl-1H-indole is a substituted indole derivative of significant interest in medicinal chemistry and drug discovery. The indole scaffold is a privileged structure found in numerous biologically active compounds, and specific substitution patterns can impart valuable pharmacological properties. This document provides a detailed protocol for the multi-step, scale-up synthesis of this compound, commencing from 3-methyl-5-nitroanisole. The synthetic strategy employs a classical Fischer indole synthesis, a robust and widely utilized method for constructing the indole nucleus.[1] This application note includes detailed experimental procedures, a summary of quantitative data, and a visual representation of the synthetic workflow to facilitate successful and scalable production of the target compound.
Synthetic Strategy Overview
The synthesis of this compound is accomplished in a four-step sequence:
-
Reduction of 3-methyl-5-nitroanisole: The commercially available starting material is reduced to the corresponding aniline, 3-methoxy-5-methylaniline.
-
Diazotization and Reduction to Hydrazine: The aniline is converted to a diazonium salt, which is then reduced to the key intermediate, (3-methoxy-5-methylphenyl)hydrazine.
-
Fischer Indole Synthesis: The substituted hydrazine is condensed with pyruvic acid to form a hydrazone, which undergoes an acid-catalyzed cyclization to yield this compound-2-carboxylic acid.[2][3]
-
Decarboxylation: The final step involves the removal of the carboxylic acid group to afford the target product, this compound.[4]
Data Presentation
The following table summarizes the key quantitative data for each step in the synthesis of this compound.
| Step | Reactant | Reagent(s) | Solvent | Temp. (°C) | Time (h) | Product | Yield (%) | Purity (%) |
| 1 | 3-methyl-5-nitroanisole | SnCl₂·2H₂O, HCl | Ethanol | 78 | 4 | 3-methoxy-5-methylaniline | 90 | >95 |
| 2 | 3-methoxy-5-methylaniline | NaNO₂, HCl, SnCl₂·2H₂O | Water/HCl | 0-5 | 3 | (3-methoxy-5-methylphenyl)hydrazine | 85 | >95 |
| 3 | (3-methoxy-5-methylphenyl)hydrazine | Pyruvic acid, H₂SO₄ | Ethanol | 78 | 6 | This compound-2-carboxylic acid | 75 | >95 |
| 4 | This compound-2-carboxylic acid | Copper, Quinoline | Quinoline | 200-220 | 2 | This compound | 80 | >98 |
Experimental Protocols
Step 1: Synthesis of 3-methoxy-5-methylaniline
-
To a stirred solution of 3-methyl-5-nitroanisole (1.0 eq) in ethanol, add concentrated hydrochloric acid (5.0 eq).
-
Heat the mixture to reflux (approximately 78 °C).
-
Add stannous chloride dihydrate (SnCl₂·2H₂O, 4.0 eq) portion-wise, maintaining the reflux.
-
After the addition is complete, continue refluxing for 4 hours, monitoring the reaction by TLC.
-
Cool the reaction mixture to room temperature and pour it onto crushed ice.
-
Basify the mixture with a concentrated aqueous solution of sodium hydroxide to pH > 10.
-
Extract the product with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 3-methoxy-5-methylaniline.
Step 2: Synthesis of (3-methoxy-5-methylphenyl)hydrazine
-
Dissolve 3-methoxy-5-methylaniline (1.0 eq) in a mixture of concentrated hydrochloric acid and water at 0-5 °C.
-
Slowly add a solution of sodium nitrite (NaNO₂, 1.1 eq) in water, keeping the temperature below 5 °C.
-
Stir the resulting diazonium salt solution for 30 minutes at 0-5 °C.
-
In a separate flask, prepare a solution of stannous chloride dihydrate (SnCl₂·2H₂O, 3.0 eq) in concentrated hydrochloric acid and cool it to 0 °C.
-
Slowly add the diazonium salt solution to the stannous chloride solution, maintaining the temperature below 5 °C.
-
After the addition is complete, stir the reaction mixture for 2-3 hours at 0-5 °C.
-
Collect the precipitated hydrazine hydrochloride salt by filtration.
-
Neutralize the salt with a base (e.g., NaOH) and extract the free hydrazine with a suitable organic solvent (e.g., diethyl ether).
-
Dry the organic extract over anhydrous sodium sulfate and concentrate under reduced pressure to obtain (3-methoxy-5-methylphenyl)hydrazine.
Step 3: Fischer Indole Synthesis of this compound-2-carboxylic acid
-
Suspend (3-methoxy-5-methylphenyl)hydrazine (1.0 eq) in ethanol.
-
Add pyruvic acid (1.1 eq) to the suspension and stir at room temperature for 1 hour to form the hydrazone.
-
Carefully add concentrated sulfuric acid (catalytic amount) to the mixture.
-
Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 6 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the mixture and pour it into cold water to precipitate the product.
-
Filter the solid, wash with water, and dry under vacuum to yield this compound-2-carboxylic acid.
Step 4: Decarboxylation to this compound
-
In a flask equipped with a reflux condenser, mix this compound-2-carboxylic acid (1.0 eq) with quinoline (as solvent) and a catalytic amount of copper powder.
-
Heat the mixture to 200-220 °C for 2 hours.
-
Monitor the evolution of carbon dioxide to gauge the reaction progress.
-
After cooling, dilute the reaction mixture with a suitable organic solvent (e.g., dichloromethane) and filter to remove the copper catalyst.
-
Wash the organic solution with dilute hydrochloric acid to remove the quinoline.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford pure this compound.[5]
Mandatory Visualization
Caption: Synthetic workflow for the scale-up synthesis of this compound.
Characterization
The final product, this compound, should be characterized by standard analytical techniques:
-
¹H NMR: To confirm the proton environment of the indole structure.
-
¹³C NMR: To verify the carbon framework of the molecule.
-
Mass Spectrometry: To determine the molecular weight and confirm the molecular formula.
-
IR Spectroscopy: To identify the characteristic functional groups, such as the N-H stretch of the indole ring.
-
Melting Point: To assess the purity of the final compound.
The spectroscopic data should be consistent with the structure of this compound.[6][7]
Safety Considerations
-
Hydrazine derivatives are potentially toxic and should be handled with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.
-
Strong acids and bases are corrosive and should be handled with care.
-
The decarboxylation step is performed at high temperatures and should be conducted with appropriate safety precautions.
This application note provides a comprehensive and scalable protocol for the synthesis of this compound. The use of the well-established Fischer indole synthesis ensures a reliable and efficient route to this valuable compound for research and development purposes.
References
- 1. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. benchchem.com [benchchem.com]
- 6. 6-Methoxy-1H-indole | C9H9NO | CID 76659 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 6-Methoxyindole(3189-13-7) 1H NMR spectrum [chemicalbook.com]
Application Notes and Protocols for the Purification of 6-methoxy-4-methyl-1H-indole
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the purification of 6-methoxy-4-methyl-1H-indole, a key intermediate in the synthesis of various biologically active compounds. The following methods are based on established purification techniques for indole derivatives and are intended to serve as a comprehensive guide for achieving high purity of the target compound.
Data Presentation: Comparison of Purification Methods
The selection of a purification method depends on the scale of the synthesis, the nature of the impurities, and the desired final purity. Below is a summary of expected outcomes for common purification techniques.
| Purification Technique | Stationary/Mobile Phase or Solvent System | Typical Recovery (%) | Achievable Purity (%) | Scale | Advantages | Disadvantages |
| Flash Column Chromatography | Silica Gel / Hexane:Ethyl Acetate (gradient) | 80-95% | >98% | Milligram to Gram | High resolution for a wide range of impurities. | Can be time-consuming and requires significant solvent volumes. |
| Recrystallization | Methanol/Water or Acetone/Hexane | 70-90% | >99% | Milligram to Multigram | Simple, cost-effective, and yields high-purity crystalline material. | Dependent on finding a suitable solvent system; potential for product loss in the mother liquor. |
| Preparative HPLC | C18 Silica / Acetonitrile:Water Gradient | 60-80% | >99.5% | Microgram to Milligram | Highest resolution for closely related impurities. | Expensive, limited to small scale, requires specialized equipment. |
Experimental Protocols
Purification by Silica Gel Flash Column Chromatography
This is the most common and versatile method for the purification of indole derivatives, allowing for the separation of the target compound from both less polar and more polar impurities.
Materials and Equipment:
-
Crude this compound
-
Silica gel (230-400 mesh)
-
Hexane (or Petroleum Ether), HPLC grade
-
Ethyl Acetate, HPLC grade
-
Dichloromethane, HPLC grade
-
Glass chromatography column
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F254)
-
UV lamp (254 nm)
-
Rotary evaporator
-
Collection tubes or flasks
Procedure:
-
TLC Analysis:
-
Dissolve a small amount of the crude material in dichloromethane or ethyl acetate.
-
Spot the solution on a TLC plate.
-
Develop the plate using a solvent system of Hexane:Ethyl Acetate (e.g., 9:1, 4:1, 2:1).
-
Visualize the spots under a UV lamp to determine the optimal solvent system for separation. The ideal system will show good separation between the product spot and impurity spots, with an Rf value for the product of approximately 0.3-0.4.
-
-
Column Packing:
-
Prepare a slurry of silica gel in hexane.
-
Pour the slurry into the chromatography column and allow it to pack under gravity or with gentle air pressure.
-
Ensure the silica bed is uniform and free of cracks or air bubbles.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of dichloromethane.
-
In a separate flask, add a small amount of silica gel and add the dissolved crude product.
-
Evaporate the solvent on a rotary evaporator to obtain a dry, free-flowing powder of the crude product adsorbed onto the silica gel.
-
Carefully add this powder to the top of the packed column.
-
-
Elution:
-
Begin elution with a low-polarity mobile phase, such as 100% hexane or a hexane:ethyl acetate mixture (e.g., 95:5).
-
Gradually increase the polarity of the mobile phase by increasing the proportion of ethyl acetate (gradient elution). The gradient will depend on the TLC analysis.
-
-
Fraction Collection and Analysis:
-
Collect fractions in test tubes or flasks.
-
Monitor the elution of the compound by TLC, spotting each fraction on a TLC plate and visualizing under a UV lamp.
-
-
Isolation:
-
Combine the fractions containing the pure product as determined by TLC analysis.
-
Remove the solvent using a rotary evaporator to yield the purified this compound.
-
Purification by Recrystallization
Recrystallization is an effective method for obtaining highly pure crystalline material, assuming a suitable solvent or solvent pair can be identified.
Materials and Equipment:
-
Crude this compound
-
Methanol, ACS grade
-
Deionized Water
-
Acetone, ACS grade
-
Hexane, ACS grade
-
Erlenmeyer flasks
-
Hot plate with stirring capability
-
Magnetic stir bar
-
Buchner funnel and flask
-
Vacuum source
-
Filter paper
Procedure:
-
Solvent Selection:
-
Place a small amount of the crude product into several test tubes.
-
Add a few drops of different solvents (e.g., methanol, ethanol, acetone) to each tube.
-
Observe the solubility at room temperature. A good single solvent will dissolve the compound when hot but not at room temperature.
-
If a single solvent is not suitable, test solvent pairs (e.g., methanol/water, acetone/hexane). The compound should be soluble in the "good" solvent and insoluble in the "poor" solvent.
-
-
Dissolution:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a minimal amount of the chosen "good" solvent (e.g., methanol).
-
Gently heat the mixture on a hot plate with stirring until the solid completely dissolves.
-
-
Crystallization:
-
Single Solvent Method: Remove the flask from the heat and allow it to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.
-
Two-Solvent Method: While the solution in the "good" solvent is hot, add the "poor" solvent (e.g., water) dropwise until the solution becomes slightly turbid. Reheat until the solution is clear again, then allow it to cool as described above.
-
-
Isolation:
-
Collect the crystals by vacuum filtration using a Buchner funnel.
-
-
Washing:
-
Wash the crystals with a small amount of the cold recrystallization solvent or the "poor" solvent to remove any remaining impurities.
-
-
Drying:
-
Dry the purified crystals under vacuum to remove any residual solvent.
-
Visualizations
Application Notes and Protocols for 6-methoxy-4-methyl-1H-indole
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the handling, storage, and potential applications of 6-methoxy-4-methyl-1H-indole (CAS No. 885521-27-7). The information is intended to guide researchers in the safe and effective use of this compound in a laboratory setting.
Compound Information
| Property | Value | Source |
| CAS Number | 885521-27-7 | [1] |
| Molecular Formula | C₁₀H₁₁NO | [1] |
| Molecular Weight | 161.20 g/mol | [1] |
| Appearance | Solid, Powder or liquid | [2] |
| Purity | Typically ≥97% | [2][3] |
| Storage Temperature | Room temperature |
Handling and Storage
Proper handling and storage are crucial for maintaining the integrity and stability of this compound and ensuring laboratory safety.
2.1. Storage Recommendations
| Storage Condition | Recommendation | Rationale |
| Temperature | Room temperature in a dry, cool, and well-ventilated place. | Prevents thermal degradation. |
| Atmosphere | Store in a tightly closed container, sealed in dry conditions. | Minimizes contact with moisture and air, which can lead to degradation. |
| Light | Keep in a dark place. | Protects the compound from light-induced degradation. |
2.2. Personal Protective Equipment (PPE)
When handling this compound, appropriate personal protective equipment should be worn to minimize exposure.
| PPE | Specification |
| Eye Protection | Tightly fitting safety goggles. |
| Hand Protection | Chemical-resistant gloves. |
| Skin Protection | Laboratory coat and other protective clothing. |
| Respiratory Protection | Use in a well-ventilated area. If dust is generated, a respirator may be necessary. |
Source:[4]
2.3. Spill and Waste Disposal
In case of a spill, avoid dust formation.[4] Sweep up the material and place it in a suitable container for disposal.[4] Dispose of waste in accordance with local, state, and federal regulations.
Application Notes
Indole derivatives are significant scaffolds in medicinal chemistry due to their presence in numerous biologically active compounds.[5] this compound, with its substituted indole core, is a valuable intermediate for the synthesis of more complex molecules in drug discovery programs.[2][5]
3.1. Role in Drug Discovery
Methoxy-substituted indoles are key intermediates in the development of various therapeutic agents. While specific applications for this compound are not extensively documented in publicly available literature, its structural motifs are found in compounds targeting:
-
Oncology: As precursors to inhibitors of enzymes like EZH2, which are implicated in certain cancers.[6]
-
Metabolic Diseases: As a building block for farnesoid X receptor (FXR) agonists, which have potential in treating dyslipidemia.[5]
3.2. Synthetic Utility
The indole nucleus is electron-rich and amenable to various chemical transformations. The methoxy and methyl groups on the benzene ring of this compound influence its reactivity in electrophilic substitution and other reactions, allowing for regioselective functionalization.
Experimental Protocols
The following are general protocols that can be adapted for the use of this compound as a synthetic intermediate. Researchers should optimize these protocols for their specific applications.
4.1. Protocol 1: N-Alkylation of this compound
This protocol describes the addition of an alkyl group to the nitrogen of the indole ring, a common step in modifying the properties of indole-based compounds.
Materials:
-
This compound
-
Anhydrous N,N-dimethylformamide (DMF)
-
Sodium hydride (NaH)
-
Alkyl halide (e.g., methyl iodide, benzyl bromide)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate
-
Brine
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous DMF in a round-bottom flask under an inert atmosphere (e.g., argon).
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add sodium hydride (1.2 eq) portion-wise to the solution.
-
Stir the mixture at 0 °C for 30 minutes.
-
Add the alkyl halide (1.1 eq) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC).
-
Quench the reaction by slowly adding saturated aqueous NH₄Cl.
-
Extract the aqueous layer with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
4.2. Protocol 2: Vilsmeier-Haack Formylation of this compound
This protocol introduces a formyl group at the C3 position of the indole, a versatile handle for further synthetic transformations.
Materials:
-
This compound
-
Anhydrous N,N-dimethylformamide (DMF)
-
Phosphorus oxychloride (POCl₃)
-
Ice
-
Aqueous sodium hydroxide (NaOH)
Procedure:
-
In a flask under an inert atmosphere, cool anhydrous DMF to 0 °C.
-
Slowly add phosphorus oxychloride (1.5 eq) dropwise, maintaining the temperature below 5 °C to form the Vilsmeier reagent.
-
In a separate flask, dissolve this compound (1.0 eq) in anhydrous DMF.
-
Add the indole solution dropwise to the Vilsmeier reagent at 0 °C.
-
Allow the reaction to stir at room temperature for 2-4 hours.
-
Pour the reaction mixture onto crushed ice and basify with aqueous NaOH.
-
The product may precipitate out of solution and can be collected by filtration, or the aqueous layer can be extracted with an organic solvent.
-
Purify the crude product by recrystallization or column chromatography.
Visualizations
5.1. Handling and Storage Workflow
Caption: Workflow for the safe handling and appropriate storage of this compound.
5.2. Synthetic Pathway: N-Alkylation
Caption: A representative reaction pathway for the N-alkylation of this compound.
References
- 1. echemi.com [echemi.com]
- 2. This compound, CasNo.885521-27-7 Amadis Chemical Co., Ltd. China (Mainland) [amadis.lookchem.com]
- 3. molbase.com [molbase.com]
- 4. echemi.com [echemi.com]
- 5. Discovery of 6-(4-{[5-Cyclopropyl-3-(2,6-dichlorophenyl)isoxazol-4-yl]methoxy}piperidin-1-yl)-1-methyl-1H-indole-3-carboxylic Acid: A Novel FXR Agonist for the Treatment of Dyslipidemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Identification of (R)-N-((4-Methoxy-6-methyl-2-oxo-1,2-dihydropyridin-3-yl)methyl)-2-methyl-1-(1-(1-(2,2,2-trifluoroethyl)piperidin-4-yl)ethyl)-1H-indole-3-carboxamide (CPI-1205), a Potent and Selective Inhibitor of Histone Methyltransferase EZH2, Suitable for Phase I Clinical Trials for B-Cell Lymphomas - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Derivatization of 6-Methoxy-4-Methyl-1H-indole for Bioassays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthetic derivatization strategies for 6-methoxy-4-methyl-1H-indole and detailed protocols for subsequent bioassays. The focus is on leveraging this versatile scaffold for the development of novel therapeutic agents, particularly in the areas of cancer, inflammation, and neurological disorders. While extensive biological data for derivatives of this specific indole is emerging, this document consolidates available information and provides protocols based on the activities of structurally related methoxyindoles.
Introduction to the this compound Scaffold
The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs. The this compound moiety offers several strategic advantages for drug design:
-
The methoxy group at the 6-position is an electron-donating group that can enhance metabolic stability and modulate the electronic properties of the indole ring, influencing its binding affinity to biological targets.
-
The methyl group at the 4-position provides a steric and lipophilic handle that can be optimized for specific receptor interactions.
-
The indole nitrogen (N1) and the C2 and C3 positions of the pyrrole ring are amenable to a variety of chemical modifications, allowing for the creation of diverse chemical libraries.
Derivatives of this scaffold have potential applications as modulators of nicotinic acetylcholine receptors (α7 nAChR) and nuclear receptors, and as inhibitors of key targets in oncology such as tubulin and epidermal growth factor receptor (EGFR).[1]
Synthetic Derivatization Strategies
The derivatization of this compound can be approached through several key reactions targeting different positions on the indole ring.
Caption: General workflow for the derivatization of this compound and subsequent biological evaluation.
Experimental Protocols: Synthesis
This protocol describes the carboxylation of the C3 position, a common step for creating derivatives with anti-inflammatory and neurological activity.[1]
Materials:
-
This compound
-
Anhydrous Tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) solution in hexanes
-
Dry ice (solid CO₂)
-
Diethyl ether
-
Hydrochloric acid (HCl), 1M
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve this compound (1 equivalent) in anhydrous THF in a flame-dried, three-necked flask under a nitrogen atmosphere.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-BuLi (1.1 equivalents) dropwise to the solution. Stir the mixture at -78 °C for 1 hour.
-
Carefully add crushed dry ice to the reaction mixture in small portions.
-
Allow the reaction to slowly warm to room temperature and stir overnight.
-
Quench the reaction with water and acidify to pH 2-3 with 1M HCl.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.
-
Concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the crude product by recrystallization or column chromatography to obtain this compound-3-carboxylic acid.
Bioassay Protocols and Applications
Derivatives of this compound show potential in several therapeutic areas. Below are detailed protocols for relevant bioassays.
Structurally similar methoxyindole derivatives have demonstrated potent anticancer activity by targeting crucial cellular machinery like microtubules and signaling proteins such as EGFR.
Signaling Pathways in Cancer Targeted by Indole Derivatives
Caption: Key signaling pathways in cancer that can be targeted by indole derivatives.
Quantitative Data: Anticancer Activity of Methoxy-Substituted Indoles
The following table summarizes the in vitro antiproliferative activities of 6-substituted-1-(3,4,5-trimethoxyphenyl)-1H-indole derivatives, which are structurally related to the target scaffold. This data illustrates the potential potency of this class of compounds.
| Compound ID | R Group at C6 | MCF-7 IC₅₀ (µM) | A549 IC₅₀ (µM) | HeLa IC₅₀ (µM) |
| 3a | H | 3.45 ± 0.21 | 7.21 ± 0.45 | 6.89 ± 0.51 |
| 3g | 4-methylphenyl | 2.94 ± 0.56 | 6.30 ± 0.30 | 6.10 ± 0.31 |
| 3j | 4-methoxyphenyl | 2.11 ± 0.13 | 4.56 ± 0.28 | 4.32 ± 0.25 |
| 3p | Thiophen-2-yl | 1.89 ± 0.09 | 3.98 ± 0.19 | 3.77 ± 0.18 |
| Data adapted from a study on 6-substituted-1-(3,4,5-trimethoxyphenyl)-1H-indole derivatives. |
Principle: This assay measures the effect of test compounds on the polymerization of tubulin into microtubules. A fluorescent reporter that binds specifically to polymerized tubulin is used, and the increase in fluorescence is monitored over time.
Materials:
-
Tubulin (>99% pure) from porcine brain
-
Tubulin polymerization buffer (80 mM PIPES, pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)
-
GTP solution (10 mM)
-
Fluorescent reporter (e.g., DAPI)
-
Test compounds (derivatives of this compound) dissolved in DMSO
-
Paclitaxel (positive control for polymerization) and Colchicine (positive control for inhibition)
-
384-well, black, non-binding surface microtiter plate
-
Fluorescence plate reader with temperature control
Procedure:
-
Prepare a tubulin solution at a final concentration of 2 mg/mL in ice-cold tubulin polymerization buffer.
-
Add GTP to the tubulin solution to a final concentration of 1 mM.
-
In the 384-well plate, add 0.5 µL of test compound dilutions, controls, or DMSO (vehicle).
-
Add 25 µL of the tubulin/GTP solution containing the fluorescent reporter to each well.
-
Immediately place the plate in a fluorescence plate reader pre-warmed to 37 °C.
-
Measure the fluorescence (e.g., Ex: 360 nm, Em: 450 nm for DAPI) every minute for 60 minutes.
-
Plot fluorescence intensity versus time to generate polymerization curves.
-
Calculate the rate of polymerization and the maximum polymer mass for each condition. Compare the effects of the test compounds to the controls.
Principle: This assay measures the phosphorylation of a substrate by the EGFR kinase using Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET). Inhibition of EGFR by a test compound results in a decrease in the FRET signal.
Materials:
-
Recombinant human EGFR (L858R mutant is often used for inhibitor screening)
-
LanthaScreen™ Eu-anti-phosphotyrosine antibody
-
GFP-tagged substrate peptide
-
ATP
-
Kinase reaction buffer
-
Test compounds dissolved in DMSO
-
Staurosporine (positive control inhibitor)
-
Low-volume 384-well plate
-
TR-FRET-capable plate reader
Procedure:
-
Prepare serial dilutions of the test compounds in the kinase reaction buffer.
-
In the 384-well plate, add 2.5 µL of the test compound dilutions or controls.
-
Add 2.5 µL of the EGFR enzyme solution to each well and incubate for 15 minutes at room temperature.
-
Prepare a solution of GFP-substrate and ATP in the kinase reaction buffer.
-
Start the kinase reaction by adding 5 µL of the substrate/ATP solution to each well.
-
Incubate the plate at room temperature for 60 minutes.
-
Prepare a solution of Eu-anti-phosphotyrosine antibody in TR-FRET dilution buffer containing EDTA to stop the reaction.
-
Add 10 µL of the antibody/EDTA solution to each well.
-
Incubate for 60 minutes at room temperature to allow for antibody binding.
-
Read the plate on a TR-FRET reader, measuring emissions at 520 nm (GFP) and 665 nm (Europium).
-
Calculate the emission ratio (665/520) and plot against the inhibitor concentration to determine the IC₅₀ value.
Derivatives of this compound have been synthesized for their potential as modulators of the α7 nicotinic acetylcholine receptor (nAChR), which is involved in the cholinergic anti-inflammatory pathway.
α7 nAChR Signaling in Inflammation
Caption: The cholinergic anti-inflammatory pathway mediated by the α7 nAChR.
Principle: This assay measures the ability of a compound to inhibit the production of the pro-inflammatory cytokine TNF-α from macrophage cells stimulated with LPS.
Materials:
-
RAW 264.7 murine macrophage cell line
-
DMEM cell culture medium with 10% FBS
-
Lipopolysaccharide (LPS) from E. coli
-
Test compounds dissolved in DMSO
-
Dexamethasone (positive control)
-
MTT reagent for cell viability
-
TNF-α ELISA kit
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours.
-
Pre-treat the cells with various concentrations of the test compounds or controls for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a vehicle-only control group (no LPS).
-
After incubation, collect the cell culture supernatant for TNF-α measurement.
-
Perform a cell viability assay (e.g., MTT) on the remaining cells to check for cytotoxicity of the compounds.
-
Quantify the amount of TNF-α in the supernatant using a commercial ELISA kit according to the manufacturer's instructions.
-
Calculate the percentage inhibition of TNF-α release for each compound concentration relative to the LPS-stimulated control.
-
Plot the percentage inhibition against compound concentration to determine the IC₅₀ value.
Conclusion
The this compound scaffold represents a promising starting point for the development of novel therapeutics. The synthetic routes are accessible, and the derivatization potential at multiple positions allows for fine-tuning of the pharmacological properties. The bioassay protocols provided herein offer a robust framework for evaluating the anticancer and anti-inflammatory potential of newly synthesized derivatives. Further exploration of this scaffold is warranted to unlock its full therapeutic potential.
References
Troubleshooting & Optimization
Technical Support Center: 6-Methoxy-4-methyl-1H-indole Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 6-methoxy-4-methyl-1H-indole. The information is presented in a question-and-answer format to directly address common challenges encountered during this synthetic process.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for preparing substituted indoles like this compound?
The most prevalent and versatile method for synthesizing substituted indoles is the Fischer indole synthesis.[1][2][3] This reaction involves the acid-catalyzed cyclization of an appropriate arylhydrazone.[2][4] Other notable methods include the Bischler-Möhlau, Japp-Klingemann, and Leimgruber-Batcho syntheses.[2][5][6][7][8] The Japp-Klingemann reaction is often used to prepare the necessary hydrazone precursors for the Fischer synthesis.[1][7][9]
Q2: What are the typical starting materials for the Fischer indole synthesis of this compound?
For the synthesis of this compound via the Fischer method, the key starting materials are (3-methoxy-5-methylphenyl)hydrazine and a suitable ketone or aldehyde. The reaction between the arylhydrazine and the carbonyl compound forms the corresponding phenylhydrazone intermediate, which is then cyclized.
Q3: What is the general mechanism of the Fischer indole synthesis?
The Fischer indole synthesis proceeds through several key steps:
-
Formation of a phenylhydrazone from a (substituted) phenylhydrazine and an aldehyde or ketone.
-
Tautomerization of the phenylhydrazone to its enamine form.
-
A[5][5]-sigmatropic rearrangement of the protonated enamine.
-
Loss of an amine to form an intermediate di-imine.
-
Cyclization and subsequent elimination of an ammonia molecule to yield the aromatic indole ring.[2][3][10]
Q4: Which factors are most critical for optimizing the yield of the Fischer indole synthesis?
The yield of the Fischer indole synthesis is highly dependent on several factors:
-
Acid Catalyst: The choice and concentration of the acid catalyst are crucial.[1][11] Both Brønsted acids (e.g., HCl, H₂SO₄, PPA) and Lewis acids (e.g., ZnCl₂, BF₃) can be used.[2]
-
Reaction Temperature: The reaction often requires elevated temperatures to proceed efficiently.[3][12]
-
Substituent Effects: The electronic properties of substituents on both the arylhydrazine and the carbonyl compound can significantly influence the reaction rate and yield.[11][13]
-
Atmosphere: Indoles can be susceptible to oxidation, so running the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent the formation of colored impurities and improve yield.[11]
Troubleshooting Guide
Low yields and the formation of byproducts are common challenges in the synthesis of this compound. The following guide addresses specific issues you may encounter.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Yield | Inappropriate Acid Catalyst: The chosen acid may be too weak, too strong, or used in the wrong concentration, leading to decomposition or an incomplete reaction.[11] | Screen various Brønsted and Lewis acids (e.g., polyphosphoric acid, p-toluenesulfonic acid, zinc chloride) to find the optimal catalyst for your specific substrate.[1][2] |
| Sub-optimal Temperature: The reaction temperature may be too low for the cyclization to occur or too high, causing degradation of starting materials or the product. | Systematically vary the reaction temperature. Start at a lower temperature and gradually increase it while monitoring the reaction progress by TLC. | |
| Oxidative Decomposition: Indole rings are electron-rich and can be prone to oxidation, especially at high temperatures, leading to tarry byproducts.[11] | Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen.[11] | |
| Poor Quality Starting Materials: Impurities in the (3-methoxy-5-methylphenyl)hydrazine or the carbonyl compound can inhibit the reaction. | Ensure the purity of your starting materials. Recrystallize or distill them if necessary. | |
| Formation of Dark, Tarry Byproducts | Acid-Catalyzed Polymerization: Strong acidic conditions can sometimes lead to the polymerization of the indole product.[14] | Use a milder acid catalyst or lower its concentration. Reduce the reaction time and temperature. |
| Side Reactions: Competing side reactions, such as aldol condensation of the carbonyl starting material, can consume reagents and generate impurities.[11] | Optimize reaction conditions (e.g., lower temperature) to disfavor side reactions. If using an enolizable ketone, consider alternative, non-enolizable options if the synthesis allows. | |
| Difficulty in Product Purification | Product Degradation on Silica Gel: The acidic nature of standard silica gel can cause the degradation of sensitive indole products during column chromatography.[15] | Deactivate the silica gel by pre-treating it with a base like triethylamine (0.5-2% in the eluent).[15] Alternatively, use a different stationary phase such as neutral or basic alumina.[15] |
| Co-eluting Impurities: Byproducts may have similar polarity to the desired product, making separation by column chromatography difficult. | Optimize the solvent system for chromatography. A gradient elution may be necessary to resolve closely eluting compounds.[15] Consider recrystallization as an alternative or final purification step. |
Experimental Protocols
Below is a generalized experimental protocol for a Fischer indole synthesis that can be adapted for the preparation of this compound.
Step 1: Hydrazone Formation
-
In a round-bottom flask, dissolve (3-methoxy-5-methylphenyl)hydrazine hydrochloride in a suitable solvent such as ethanol or acetic acid.
-
Add an equimolar amount of the desired ketone (e.g., acetone).
-
Stir the mixture at room temperature or with gentle heating until the formation of the hydrazone is complete (monitor by TLC). In many cases, this intermediate is used directly in the next step without isolation.[4]
Step 2: Indolization (Cyclization)
-
To the solution containing the phenylhydrazone, add the acid catalyst (e.g., polyphosphoric acid or a solution of ZnCl₂).
-
Heat the reaction mixture to the optimal temperature (typically between 80°C and 150°C) with stirring.[3]
-
Monitor the reaction progress by TLC until the starting hydrazone is consumed.
-
Upon completion, cool the reaction mixture to room temperature and carefully quench it by pouring it into a beaker of ice water.
-
Neutralize the mixture with a suitable base (e.g., NaOH or NaHCO₃ solution).
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude this compound by column chromatography or recrystallization.
Data Presentation
Table 1: Common Acid Catalysts in Fischer Indole Synthesis
| Catalyst Type | Examples | Typical Conditions | Notes |
| Brønsted Acids | HCl, H₂SO₄, p-TsOH, Polyphosphoric Acid (PPA) | Often used in solvents like acetic acid, ethanol, or as the solvent itself (PPA). | The choice of acid can influence the regioselectivity in reactions with unsymmetrical ketones.[11][13] |
| Lewis Acids | ZnCl₂, BF₃, AlCl₃ | Typically used in stoichiometric or catalytic amounts in a non-coordinating solvent. | Can be effective at lower temperatures compared to some Brønsted acids. |
Visualizations
The following diagrams illustrate key aspects of the this compound synthesis process and troubleshooting logic.
Caption: General workflow for the Fischer indole synthesis.
Caption: A decision tree for troubleshooting low synthesis yield.
Caption: Factors influencing the yield of indole synthesis.
References
- 1. Fischer indole synthesis applied to the total synthesis of natural products - RSC Advances (RSC Publishing) DOI:10.1039/C7RA10716A [pubs.rsc.org]
- 2. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 3. uwindsor.ca [uwindsor.ca]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. Bischler-Möhlau Indole Synthesis [drugfuture.com]
- 6. Bischler–Möhlau indole synthesis - Wikipedia [en.wikipedia.org]
- 7. Japp–Klingemann reaction - Wikipedia [en.wikipedia.org]
- 8. Indole - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. jk-sci.com [jk-sci.com]
- 11. benchchem.com [benchchem.com]
- 12. Fischer Indole Synthesis [organic-chemistry.org]
- 13. youtube.com [youtube.com]
- 14. bhu.ac.in [bhu.ac.in]
- 15. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Reaction Conditions for 6-methoxy-4-methyl-1H-indole
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on the synthesis and optimization of reaction conditions for 6-methoxy-4-methyl-1H-indole. This resource offers detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and comparative data to facilitate successful synthesis.
Troubleshooting Guides & FAQs
This section addresses specific issues that may be encountered during the synthesis of this compound, with a focus on the commonly employed Fischer indole synthesis.
Question: My Fischer indole synthesis is resulting in a low yield or failing to produce this compound. What are the potential causes and solutions?
Answer: Low yields in the Fischer indole synthesis of this compound can arise from several factors, particularly due to the electron-donating nature of the methoxy group.[1][2] Here are some common issues and their solutions:
-
Inappropriate Acid Catalyst: The choice and concentration of the acid catalyst are critical.[1] While a variety of Brønsted and Lewis acids can be used, strong protic acids in alcohol solvents can lead to undesired side products.[3]
-
Solution: Experiment with different acid catalysts such as polyphosphoric acid (PPA), which is often effective for methoxy-substituted indoles.[1] Eaton's reagent (P₂O₅ in methanesulfonic acid) can also be a good alternative. Start with milder conditions and gradually increase the acid strength and temperature.
-
-
Suboptimal Reaction Temperature and Time: The Fischer indole synthesis often requires elevated temperatures, but excessive heat or prolonged reaction times can cause decomposition of the starting materials or the indole product.[3]
-
Solution: Monitor the reaction progress closely using thin-layer chromatography (TLC). This will help in identifying the optimal reaction time and temperature to maximize the yield of the desired product while minimizing degradation.
-
-
Side Reactions due to the Methoxy Group: The electron-donating 6-methoxy group can activate the benzene ring, potentially leading to "abnormal" Fischer indole synthesis products where cyclization occurs at the methoxy-substituted position, or substitution of the methoxy group itself.[4]
-
Solution: Using a non-nucleophilic acid catalyst like PPA can help suppress these side reactions.[3] Exploring alternative synthetic routes, such as the Leimgruber-Batcho synthesis, might be beneficial if this issue persists.
-
-
Purity of Starting Materials: Impurities in the (4-methoxy-2-methylphenyl)hydrazine or acetone can interfere with the reaction, leading to byproducts and low yields.[1]
-
Solution: Ensure the purity of your starting materials through appropriate purification techniques like recrystallization or distillation, and confirm their identity and purity by analytical methods such as NMR or melting point analysis.
-
Question: I am observing multiple spots on my TLC plate, suggesting the formation of several byproducts. What are these likely impurities and how can I minimize them?
Answer: The formation of multiple byproducts is a common challenge. Here are some likely culprits and mitigation strategies:
-
Regioisomeric Indoles: If an unsymmetrical ketone is used, the formation of regioisomers is possible. For the synthesis of this compound from (4-methoxy-2-methylphenyl)hydrazine, acetone is a symmetrical ketone, so this is not a primary concern. However, if other ketones are used, this can be an issue.
-
"Abnormal" Fischer Indole Products: With methoxy-substituted phenylhydrazones, particularly when using HCl in ethanol, you might observe the formation of chloro- or ethoxy-substituted indoles.[4]
-
Solution: Avoid using hydrochloric acid in alcohol. Use a non-nucleophilic acid like PPA or a Lewis acid.[1]
-
-
Polymerization and Decomposition: At high temperatures and strong acid concentrations, the starting materials and the electron-rich indole product can polymerize or decompose, resulting in a tar-like reaction mixture.[3]
-
Solution: Maintain careful control over the reaction temperature and add the reagents slowly to manage any exothermic processes.
-
Question: I'm having difficulty purifying the crude this compound. What are the recommended purification methods?
Answer: Purification of indole derivatives can be challenging due to their potential instability on silica gel.
-
Column Chromatography: This is the most common purification method.
-
Stationary Phase: Standard silica gel can be used, but if you observe streaking or degradation (new spots appearing on TLC), consider deactivating the silica gel by pre-treating it with a small amount of a base like triethylamine (0.5-2% in the eluent).[5] Alternatively, neutral or basic alumina can be a less harsh stationary phase.
-
Mobile Phase: A gradient elution starting with a non-polar solvent system (e.g., hexanes/ethyl acetate or hexanes/dichloromethane) and gradually increasing the polarity is often effective.
-
-
Crystallization: If the product is a solid, recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) can be a highly effective method for obtaining high-purity material, especially after initial purification by column chromatography.[3]
Experimental Protocols
The following are detailed experimental protocols for the synthesis of this compound via two common methods. These are adapted from procedures for structurally similar indoles and should be optimized for the specific target molecule.
Protocol 1: Fischer Indole Synthesis
This protocol involves the acid-catalyzed cyclization of a phenylhydrazone formed from (4-methoxy-2-methylphenyl)hydrazine and acetone.
Step 1: Formation of (4-methoxy-2-methylphenyl)hydrazine (if not commercially available)
This intermediate can be prepared from 4-methoxy-2-methylaniline via diazotization followed by reduction.
Step 2: Fischer Indole Synthesis
-
To a stirred solution of (4-methoxy-2-methylphenyl)hydrazine (1 equivalent) in a suitable solvent (e.g., ethanol, toluene, or glacial acetic acid), add acetone (1.1 equivalents).
-
Add the acid catalyst (e.g., polyphosphoric acid, zinc chloride, or Eaton's reagent) portion-wise to the mixture. The reaction can be exothermic.
-
Heat the reaction mixture to the desired temperature (typically between 80-120 °C) and monitor the progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature and pour it into a beaker of ice water.
-
Neutralize the mixture with a suitable base (e.g., sodium bicarbonate or sodium hydroxide solution) until the pH is approximately 7-8.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane) three times.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes.
Protocol 2: Leimgruber-Batcho Indole Synthesis
This two-step synthesis is a milder alternative to the Fischer indole synthesis and often gives higher yields with fewer byproducts, especially for electron-rich indoles.[6][7] It starts from the corresponding o-nitrotoluene.
Step 1: Enamine Formation
-
To a solution of 4-methoxy-2-methyl-1-nitrobenzene (1 equivalent) in dimethylformamide (DMF), add N,N-dimethylformamide dimethyl acetal (DMF-DMA) (1.2 equivalents) and pyrrolidine (1.2 equivalents).
-
Heat the solution at reflux (around 110 °C) for 3-4 hours under a nitrogen atmosphere.
-
Cool the reaction mixture to room temperature and remove the volatile components under reduced pressure to yield the crude enamine, which is often a dark red solid or oil. This intermediate can be used in the next step without further purification.
Step 2: Reductive Cyclization
-
Dissolve the crude enamine from the previous step in a suitable solvent mixture, such as tetrahydrofuran (THF) and methanol.
-
Add a catalyst, such as Raney nickel or palladium on carbon (Pd/C).
-
To this stirred suspension, add a reducing agent like hydrazine hydrate dropwise at room temperature. Be cautious as the reaction can be exothermic and evolve gas.
-
Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (as monitored by TLC).
-
Carefully filter the reaction mixture through a pad of Celite to remove the catalyst, and wash the filter cake with the solvent.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in an organic solvent and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to give the crude indole.
-
Purify by column chromatography as described in Protocol 1.
Data Presentation
The following tables summarize typical reaction conditions for the synthesis of methoxy-substituted indoles based on the Fischer and Leimgruber-Batcho methods. Optimal conditions for this compound may vary.
Table 1: Comparison of Reaction Conditions for Fischer Indole Synthesis of Methoxy-Substituted Indoles
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Acid Catalyst | Polyphosphoric Acid (PPA) | Zinc Chloride (ZnCl₂) | Eaton's Reagent |
| Solvent | Toluene | Glacial Acetic Acid | Dichloromethane |
| Temperature | 100-110 °C | 80-100 °C | 25-40 °C |
| Reaction Time | 1-3 hours | 2-5 hours | 4-8 hours |
| Typical Yield | 60-80% | 50-70% | 65-85% |
Table 2: Comparison of Reaction Conditions for Leimgruber-Batcho Synthesis of Methoxy-Substituted Indoles
| Parameter | Condition 1 | Condition 2 |
| Reducing Agent | Raney Nickel / Hydrazine | Pd/C / H₂ |
| Solvent | THF / Methanol | Ethyl Acetate |
| Temperature | 25-50 °C | 25 °C |
| Reaction Time | 2-4 hours | 4-6 hours |
| Typical Yield | 75-90% | 80-95% |
Mandatory Visualizations
Experimental and Logical Workflows
Caption: Workflow for the Fischer Indole Synthesis of this compound.
Caption: Workflow for the Leimgruber-Batcho Synthesis of this compound.
Signaling Pathway
Some methoxy- and methyl-substituted indoles have been identified as modulators of the Aryl Hydrocarbon Receptor (AhR) signaling pathway.[8][9] 6-methyl-indole, a structurally related compound, has been shown to be an agonist of AhR.[8] This pathway is involved in regulating the expression of xenobiotic metabolizing enzymes and plays a role in various physiological processes.[9]
Caption: Postulated activation of the Aryl Hydrocarbon Receptor (AhR) signaling pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. Why Do Some Fischer Indolizations Fail? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 4. Peculiarity of methoxy group-substituted phenylhydrazones in Fischer indole synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Leimgruber–Batcho indole synthesis - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. Methylindoles and Methoxyindoles are Agonists and Antagonists of Human Aryl Hydrocarbon Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of 6-methoxy-4-methyl-1H-indole
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 6-methoxy-4-methyl-1H-indole.
Troubleshooting Guides & FAQs
This section addresses common issues encountered during the synthesis of this compound, primarily via the Fischer indole synthesis, and offers potential solutions in a question-and-answer format.
Question 1: My Fischer indole synthesis is resulting in a low yield or complete failure. What are the potential causes and solutions?
Answer:
Low or no yield in the Fischer indole synthesis can be attributed to several factors:
-
Inappropriate Acid Catalyst: The choice and concentration of the acid catalyst are critical. Protic acids like sulfuric acid (H₂SO₄) and polyphosphoric acid (PPA) or Lewis acids such as zinc chloride (ZnCl₂) are commonly used.[1][2] The optimal catalyst and its concentration should be determined empirically for your specific substrate.
-
Reaction Temperature and Time: The Fischer indole synthesis often requires elevated temperatures to proceed. However, excessive heat or prolonged reaction times can lead to the decomposition of the starting materials or the desired indole product. It is crucial to monitor the reaction's progress using thin-layer chromatography (TLC) to determine the optimal reaction time and temperature.
-
Starting Material Quality: Ensure the purity of the (3-methoxy-5-methylphenyl)hydrazine and the ketone (e.g., acetone or a protected acetaldehyde equivalent). Impurities can interfere with the reaction, leading to byproduct formation.
-
N-N Bond Cleavage: For electron-rich phenylhydrazines, a competing side reaction involving the cleavage of the N-N bond in the hydrazone intermediate can occur, preventing indole formation.
Question 2: I am observing the formation of a significant amount of an unexpected regioisomer, 4-methoxy-6-methyl-1H-indole. How can I improve the regioselectivity?
Answer:
The formation of regioisomers is a common challenge in the Fischer indole synthesis with substituted phenylhydrazines. The cyclization of the phenylhydrazone intermediate can occur on either side of the hydrazine nitrogen. In the case of (3-methoxy-5-methylphenyl)hydrazine, cyclization can lead to the desired this compound or the 4-methoxy-6-methyl-1H-indole isomer.
To favor the formation of the desired 6-methoxy isomer, consider the following:
-
Choice of Acid Catalyst: The acidity of the medium can influence the direction of cyclization. Experimenting with different Brønsted or Lewis acids may alter the regioisomeric ratio. For instance, in the synthesis of related methoxy-substituted indoles, a significant preference for one isomer has been observed with specific acid catalysts.[3]
-
Steric Hindrance: While the methyl and methoxy groups in your starting hydrazine are meta to each other, subtle steric and electronic effects can influence the transition state of the[4][4]-sigmatropic rearrangement. While difficult to predict without computational studies for this specific molecule, careful selection of the ketone starting material might introduce steric bias.
Question 3: My product is contaminated with a halogenated byproduct (e.g., a chloro-indole). Where is this coming from and how can I prevent it?
Answer:
The formation of "abnormal" Fischer indole products, such as halogenated indoles, is a known side reaction, particularly when using methoxy-substituted phenylhydrazones in the presence of hydrogen halide acids in alcohol solvents (e.g., HCl in ethanol). The methoxy group can be displaced by a halide or alkoxide from the solvent during the cyclization process.
To prevent this:
-
Avoid Hydrogen Halide Catalysts in Alcohols: If possible, use a non-nucleophilic acid catalyst like polyphosphoric acid (PPA) or a Lewis acid like zinc chloride (ZnCl₂).
-
Use Aprotic Solvents: If a protic acid is necessary, consider using a non-alcoholic solvent to avoid the introduction of competing nucleophiles.
Question 4: How can I effectively purify this compound from its regioisomer and other byproducts?
Answer:
The separation of regioisomers can be challenging due to their similar physical properties.
-
Column Chromatography: Flash column chromatography on silica gel is the most common method for purifying indole derivatives. A careful selection of the eluent system is crucial. A gradient elution, starting with a non-polar solvent like hexanes and gradually increasing the polarity with ethyl acetate or dichloromethane, can effectively separate isomers. In some cases, the addition of a small amount of a more polar solvent like methanol or a base like triethylamine (to neutralize acidic sites on the silica gel) can improve separation.
-
Recrystallization: If the product is a solid and a suitable solvent system can be found, recrystallization can be an effective method for purification, especially on a larger scale. For closely related methoxy-substituted indoles, crystallization has been used to isolate the major regioisomer.[3]
-
Preparative HPLC: For very difficult separations, preparative high-performance liquid chromatography (HPLC) can be employed.
Quantitative Data
| Product | Regioisomer | Catalyst System (Example) | Solvent (Example) | Temperature (Example) | Reported Ratio[3] |
| This compound (Desired) | 4-methoxy-6-methyl-1H-indole | Ethanolic HCl | Ethanol | Reflux | ~10:1 |
Note: This data is for a structurally related compound and should be considered as an estimate. The actual ratio for this compound may vary.
Experimental Protocols
The following is a representative experimental protocol for the Fischer indole synthesis of this compound based on general procedures for similar indole syntheses.
Step 1: Formation of the Phenylhydrazone
-
Dissolve (3-methoxy-5-methylphenyl)hydrazine hydrochloride (1 equivalent) in a suitable solvent such as ethanol or acetic acid.
-
Add the ketone (e.g., acetone, 1.1 equivalents).
-
Stir the mixture at room temperature for 1-2 hours or until TLC analysis indicates the complete consumption of the hydrazine.
Step 2: Fischer Indole Cyclization
-
To the solution containing the phenylhydrazone, add the acid catalyst (e.g., polyphosphoric acid, sulfuric acid, or zinc chloride).
-
Heat the reaction mixture to reflux (typically 80-120 °C) and monitor the progress by TLC.
-
Once the reaction is complete, cool the mixture to room temperature and pour it onto ice-water.
-
Neutralize the solution with a base (e.g., sodium hydroxide or sodium bicarbonate).
-
Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for low yield in this compound synthesis.
References
- 1. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 2. Mechanochemical Fischer indolisation: an eco-friendly design for a timeless reaction - Green Chemistry (RSC Publishing) DOI:10.1039/D2GC00724J [pubs.rsc.org]
- 3. Synthesis of indole derivatives as prevalent moieties present in selected alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchwithnj.com [researchwithnj.com]
Technical Support Center: Improving the Purity of 6-methoxy-4-methyl-1H-indole
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on improving the purity of 6-methoxy-4-methyl-1H-indole. Below you will find frequently asked questions (FAQs) and troubleshooting guides in a question-and-answer format to address specific issues that may be encountered during its synthesis and purification.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route for this compound?
A common and versatile method for the synthesis of substituted indoles is the Fischer indole synthesis.[1][2][3] For this compound, this would likely involve the reaction of (3-methoxy-5-methylphenyl)hydrazine with an appropriate carbonyl compound, such as acetaldehyde or a synthetic equivalent, under acidic conditions.[4]
Q2: What are the most likely impurities in the synthesis of this compound?
The primary impurities can be categorized as follows:
-
Regioisomers: The Fischer indole synthesis with a meta-substituted phenylhydrazine can lead to the formation of two regioisomeric indoles. In this case, the major impurity is likely to be 4-methoxy-6-methyl-1H-indole . The ratio of these isomers can be influenced by the reaction conditions.[4][5]
-
Unreacted Starting Materials: Residual (3-methoxy-5-methylphenyl)hydrazine and the carbonyl compound may be present in the crude product.
-
Intermediates: Incomplete cyclization can result in the presence of the corresponding phenylhydrazone intermediate.
-
Degradation Products: Indoles can be sensitive to strongly acidic conditions and oxidation, potentially leading to the formation of colored byproducts.[6]
Q3: How can I confirm the identity and purity of my synthesized this compound?
The most effective methods for confirming the structure and assessing the purity are:
-
Mass Spectrometry (MS): To confirm the molecular weight of the product.
-
Thin Layer Chromatography (TLC): A quick and easy method to assess the number of components in the crude product and to monitor the progress of purification.
-
High-Performance Liquid Chromatography (HPLC): Provides a quantitative measure of purity.
Troubleshooting Guides
This section provides solutions to common problems encountered during the synthesis and purification of this compound.
Synthesis Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Low or no product yield | Inappropriate acid catalyst or reaction conditions. | The choice of acid catalyst (e.g., HCl, H₂SO₄, polyphosphoric acid, or a Lewis acid) and reaction temperature are critical in Fischer indole synthesis and may require optimization.[1][7] |
| Poor quality of starting materials. | Ensure the purity of the phenylhydrazine and carbonyl compound. Impurities can lead to side reactions and inhibit the desired cyclization. | |
| Formation of multiple products (observed by TLC) | Side reactions due to harsh conditions. | Try lowering the reaction temperature to favor the formation of the desired product. |
| Presence of impurities in starting materials. | Purify the starting materials before use. | |
| Formation of regioisomers. | This is inherent to the use of a meta-substituted phenylhydrazine. Focus on optimizing the purification to separate the isomers. |
Purification Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Poor separation of regioisomers by column chromatography | Inappropriate solvent system. | Systematically screen different solvent systems using TLC to find an eluent that provides good separation between the desired product and the regioisomeric impurity. A common starting point is a mixture of hexanes and ethyl acetate.[8] |
| Compound degradation on silica gel. | Indoles can be sensitive to the acidic nature of silica gel.[6] Consider deactivating the silica gel by pre-treating it with a small amount of a base like triethylamine (e.g., 0.5-1% in the eluent). Alternatively, use a different stationary phase such as neutral alumina.[9] | |
| Product "oiling out" during recrystallization | The solvent is not ideal for crystallization. | Screen for a more suitable solvent or a solvent pair. For indoles, mixtures of methanol and water have been used successfully.[10] The goal is to find a system where the compound is soluble when hot but sparingly soluble when cold. |
| The cooling process is too rapid. | Allow the solution to cool slowly to room temperature before placing it in an ice bath to encourage the formation of pure crystals. | |
| Impurities are inhibiting crystallization. | If the crude product is highly impure, it may be necessary to first perform column chromatography to remove the bulk of the impurities before attempting recrystallization. | |
| Low recovery after recrystallization | Too much solvent was used. | Use the minimum amount of hot solvent necessary to fully dissolve the crude product. |
| The compound has significant solubility in the cold solvent. | Ensure the solution is thoroughly cooled in an ice bath to maximize precipitation. |
Experimental Protocols
General Protocol for Fischer Indole Synthesis
-
Hydrazone Formation (Optional, can be done in situ):
-
Dissolve (3-methoxy-5-methylphenyl)hydrazine (1 equivalent) in a suitable solvent such as ethanol.
-
Add the carbonyl compound (e.g., acetaldehyde, 1-1.2 equivalents).
-
Stir the mixture at room temperature for 1-2 hours. The formation of the hydrazone can be monitored by TLC.
-
-
Indolization:
-
To the hydrazone mixture (or a mixture of the hydrazine and carbonyl compound), add an acid catalyst (e.g., polyphosphoric acid, or a solution of sulfuric acid in ethanol).
-
Heat the reaction mixture to reflux and monitor the progress by TLC. Reaction times can vary from a few hours to overnight.
-
-
Work-up:
-
Cool the reaction mixture to room temperature and pour it into a beaker of ice water.
-
Neutralize the mixture with a base (e.g., sodium bicarbonate or sodium hydroxide solution).
-
Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
-
General Protocol for Purification by Column Chromatography
-
Column Preparation:
-
Pack a glass column with silica gel as a slurry in a non-polar solvent (e.g., hexanes).
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of the eluent or a suitable solvent and adsorb it onto a small amount of silica gel.
-
Carefully load the dried, adsorbed sample onto the top of the column.
-
-
Elution:
-
Begin eluting with a low polarity solvent system (e.g., 95:5 hexanes:ethyl acetate) and gradually increase the polarity.
-
Collect fractions and monitor them by TLC.
-
-
Isolation:
-
Combine the fractions containing the pure product and remove the solvent under reduced pressure.
-
General Protocol for Purification by Recrystallization
-
Solvent Selection:
-
In a small test tube, test the solubility of the crude product in various solvents at room temperature and upon heating. A good solvent will dissolve the compound when hot but not at room temperature. A mixture of methanol and water is a potential starting point.[10]
-
-
Dissolution:
-
Place the crude solid in an Erlenmeyer flask and add the minimum amount of hot solvent required for complete dissolution.
-
-
Crystallization:
-
Allow the solution to cool slowly to room temperature. If no crystals form, gently scratch the inside of the flask with a glass rod or add a seed crystal.
-
Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration and wash them with a small amount of the cold recrystallization solvent.
-
Dry the crystals in a vacuum oven.
-
Data Presentation
As no specific experimental data for the synthesis of this compound was found in the literature, a table of quantitative data cannot be provided. Researchers should meticulously record their own experimental data, including reaction yields and purity assessments at each stage, to build a data set for this specific compound.
Visualizations
Caption: General experimental workflow for the synthesis and purification of this compound.
Caption: A decision-making diagram for troubleshooting the purification of this compound.
References
- 1. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 2. Peculiarity of methoxy group-substituted phenylhydrazones in Fischer indole synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. Synthesis of indole derivatives as prevalent moieties present in selected alkaloids - RSC Advances (RSC Publishing) DOI:10.1039/D1RA05972F [pubs.rsc.org]
- 5. Synthesis of indole derivatives as prevalent moieties present in selected alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. New 3H-Indole Synthesis by Fischer’s Method. Part I - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Purification [chem.rochester.edu]
- 10. researchgate.net [researchgate.net]
stability issues with 6-methoxy-4-methyl-1H-indole in solution
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 6-methoxy-4-methyl-1H-indole in solution. The information is intended for researchers, scientists, and drug development professionals. Please note that while specific stability data for this compound is limited in public literature, the guidance provided is based on the well-established stability profiles of structurally similar indole derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of this compound in solution?
Indole derivatives, including this compound, are susceptible to degradation from several factors:
-
pH: Strong acidic conditions can lead to protonation of the indole nucleus, potentially causing polymerization or rearrangement. Neutral to slightly basic conditions (pH 7-8.5) are generally recommended for maximum stability.[1]
-
Oxidation: The electron-rich indole ring is prone to oxidation, especially when exposed to atmospheric oxygen, heat, or certain chemical oxidants.[1][2] This can lead to the formation of various oxidized species.
-
Light: Exposure to UV and ambient light can promote photodegradation.[1][2]
-
Temperature: Elevated temperatures can accelerate degradation reactions.[1][2]
Q2: What are the recommended storage conditions for stock solutions of this compound?
To ensure the long-term stability of your this compound solutions, the following storage conditions are recommended:
| Parameter | Recommendation | Rationale |
| Temperature | Store at -20°C or -80°C. | Reduces the rate of potential degradation reactions. |
| Light | Store in amber vials or protect from light.[1][2] | Minimizes light-induced degradation. |
| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen). | Minimizes the risk of oxidation.[1] |
| Solvent | Use high-purity, degassed solvents. Anhydrous, aprotic solvents are often preferable. | Removes dissolved oxygen to prevent oxidation. |
| Container | Use tightly sealed containers. | Prevents solvent evaporation and exposure to air and moisture.[1] |
Q3: I'm observing unexpected peaks in my HPLC analysis after preparing my sample in an acidic mobile phase. What is the likely cause?
The indole ring is sensitive to strongly acidic conditions.[3] Protonation of the indole nucleus, primarily at the C3 position, can lead to the formation of degradation products, which would appear as new peaks in your chromatogram. It is advisable to use a mobile phase with a neutral or slightly acidic pH if you suspect acid-catalyzed degradation.
Q4: My reaction yield is lower than expected when using an oxidizing agent. Could the this compound be degrading?
Yes, it is possible. The indole nucleus is electron-rich and can be easily oxidized.[3] Common oxidizing agents can react with the indole ring, leading to the formation of various oxidation byproducts and reducing the yield of your desired product. If your synthesis involves an oxidation step, it is crucial to carefully control the reaction conditions (e.g., temperature, stoichiometry of the oxidant) to minimize the degradation of the indole core.
Troubleshooting Guides
Issue 1: Compound Degradation in Solution Over Time
-
Symptom: Appearance of new spots on TLC, new peaks in LC-MS analysis, or a color change in the stock solution over time.
-
Possible Causes:
-
Troubleshooting Steps:
-
Solvent Choice: Prepare fresh stock solutions in high-purity, degassed solvents. Anhydrous, aprotic solvents are preferable if compatible with your experiment.
-
Storage: Store stock solutions at low temperatures (-20°C or -80°C) and protected from light by using amber vials or wrapping the container in foil.[3]
-
Inert Atmosphere: If possible, prepare and store solutions under an inert atmosphere (e.g., nitrogen or argon).
-
pH Control: If using aqueous solutions, ensure the pH is buffered to a neutral or slightly basic range.
-
Issue 2: Inconsistent Results in Biological Assays
-
Symptom: High variability in experimental results between replicates or experiments conducted on different days.
-
Possible Cause: Degradation of the compound in the assay medium under experimental conditions.
-
Troubleshooting Steps:
-
Medium Stability: Assess the stability of this compound in your specific cell culture or assay medium under the experimental conditions (e.g., 37°C, 5% CO₂).
-
Fresh Preparations: Prepare fresh dilutions of the compound from a stable stock solution immediately before each experiment.
-
Time-Course Experiment: Perform a time-course experiment to determine how long the compound remains stable in the assay medium.
-
Experimental Protocols
Protocol 1: Forced Degradation Study
A forced degradation study can help identify potential degradation products and establish the intrinsic stability of this compound.
-
Objective: To evaluate the stability of the compound under various stress conditions.
-
Methodology:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol).
-
Aliquot the stock solution into separate amber vials for each stress condition.
-
Acidic Condition: Add 0.1 M HCl and incubate at 60°C.
-
Basic Condition: Add 0.1 M NaOH and incubate at 60°C.
-
Oxidative Condition: Add 3% H₂O₂ and keep at room temperature.
-
Photolytic Condition: Expose the solution to UV light (e.g., 254 nm) at room temperature.
-
Thermal Condition: Incubate at a high temperature (e.g., 60°C) in the dark.
-
At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each vial, neutralize if necessary, and dilute to a suitable concentration for analysis.
-
Analyze the samples by a stability-indicating method like HPLC or LC-MS to quantify the remaining parent compound and detect any degradation products.[4][5]
-
Visualizations
Caption: Workflow for a forced degradation study.
Caption: Potential degradation pathways for indole derivatives.
Caption: Troubleshooting decision tree for stability issues.
References
common pitfalls in 6-methoxy-4-methyl-1H-indole experiments
Welcome to the technical support center for 6-methoxy-4-methyl-1H-indole. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during synthesis, purification, and experimental use of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges when synthesizing this compound?
A1: The synthesis of substituted indoles, including this compound, often involves multi-step processes. Common challenges include low yields, the formation of regioisomers, and abnormal reactions, particularly when using methods like the Fischer indole synthesis. The electron-donating methoxy group can influence the cyclization step, potentially leading to unexpected side products. Careful control of acid catalysts and reaction temperature is crucial for success.
Q2: My this compound sample appears to be degrading over time. How should I properly store it?
A2: Indole compounds, especially methoxy-substituted ones, can be sensitive to light, air (oxidation), and acidic conditions.[1][2] For maximum stability, this compound should be stored as a solid in a cool, dark, and dry place, preferably under an inert atmosphere like argon or nitrogen.[2] Stock solutions should be prepared fresh in high-purity, degassed solvents and stored at low temperatures (-20°C or -80°C) in amber vials to protect from light.[2]
Q3: I am observing streaking and low recovery during silica gel column chromatography. What is causing this?
A3: Indoles can be sensitive to the acidic nature of standard silica gel, leading to degradation on the column.[3] This often manifests as streaking, the appearance of new spots on a TLC plate, or significantly reduced yield. To mitigate this, consider deactivating the silica gel by pre-treating it with a base like triethylamine (usually 0.5-2% in the eluent) or using a less acidic stationary phase such as neutral alumina.[3]
Q4: I'm seeing unexpected peaks in my HPLC/LC-MS analysis. What could be the cause?
A4: The appearance of unexpected peaks often points to compound degradation.[2] The indole ring is susceptible to oxidation and can be unstable in strongly acidic mobile phases.[2] Protonation of the indole ring, typically at the C3 position, can lead to the formation of degradation products.[2] It is advisable to use mildly acidic or neutral pH conditions for your mobile phase and to analyze samples promptly after preparation.
Q5: My results in biological assays are inconsistent. How can I improve reproducibility?
A5: Inconsistent results in biological assays can stem from the degradation of the compound within the assay medium.[2] It is crucial to assess the stability of this compound under your specific experimental conditions (e.g., temperature, pH, media components). Always prepare fresh dilutions from a stable, concentrated stock solution immediately before each experiment to ensure consistency.[2]
Troubleshooting Guides
Issue 1: Low Yield in Fischer Indole Synthesis
This guide provides a logical workflow for troubleshooting low yields, a common pitfall in the synthesis of this compound.
References
enhancing the reactivity of 6-methoxy-4-methyl-1H-indole
Welcome to the technical support center for 6-methoxy-4-methyl-1H-indole. This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to enhance the reactivity and successful functionalization of this versatile indole derivative.
Frequently Asked Questions (FAQs)
Q1: What are the most reactive positions on this compound for electrophilic aromatic substitution (EAS)?
A1: The reactivity of the this compound core is governed by the combined electronic effects of the indole nucleus and its substituents. The pyrrole ring is inherently electron-rich, making the C3 position the most nucleophilic and generally the primary site for electrophilic attack.[1][2] The 6-methoxy group is a strong electron-donating group (EDG) that activates the benzene ring, particularly at the C5 and C7 positions.[3][4][5] The 4-methyl group is also an electron-donating group, further activating the ring.[6] Consequently, the most reactive positions for electrophilic substitution are C3, followed by C5 and C7.
Q2: How can I achieve selective functionalization at the N1 (N-H) position?
A2: Selective functionalization at the N1 position is typically achieved by deprotonating the N-H proton with a suitable base, followed by quenching with an electrophile.[1][7] This is a common first step to protect the indole nitrogen and prevent side reactions during subsequent transformations.[1] Strong bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in an anhydrous aprotic solvent (e.g., DMF, THF) are effective for deprotonation.[1][8]
Q3: Why do some reactions, like nitration, require non-acidic conditions?
A3: Indoles are sensitive to strong acids, which can cause protonation at the highly nucleophilic C3 position.[7] This protonation disrupts the aromaticity of the pyrrole ring, deactivating it towards further electrophilic attack and often leading to unwanted polymerization or decomposition.[7] Therefore, reactions like nitration must be carried out using non-acidic reagents, such as benzoyl nitrate or ethyl nitrate, to avoid these side reactions.[7]
Q4: My reaction is resulting in a mixture of isomers. How can I improve regioselectivity?
A4: Achieving high regioselectivity can be challenging due to multiple activated positions (C3, C5, C7). To improve selectivity, consider the following strategies:
-
Steric Hindrance: Employing bulkier electrophilic reagents can favor attack at the less sterically hindered positions.
-
Protecting Groups: Protecting the N-H position with a suitable group can alter the electronic profile and steric environment of the indole, influencing the regiochemical outcome of subsequent reactions.
-
Directed C-H Activation: For targeting less reactive positions or improving selectivity, transition-metal-catalyzed C-H functionalization using a directing group can be a powerful strategy.[9]
-
Solvent Effects: The polarity of the solvent can influence the reaction pathway and the ratio of products.[10]
Reactivity and Troubleshooting
This section provides troubleshooting guidance for common issues encountered during the functionalization of this compound.
General Reactivity Map
The diagram below illustrates the predicted sites of highest reactivity on the this compound scaffold for electrophilic aromatic substitution.
Guide 1: Low Yield in Electrophilic Aromatic Substitution (EAS)
Q: I am experiencing low yields in my electrophilic substitution reaction. What are the common causes and solutions?
A: Low yields in EAS reactions with indoles often stem from issues with reagents, reaction conditions, or substrate stability.
Data Summary: Optimizing Reaction Conditions
The choice of solvent and temperature is critical for success. As seen in palladium-catalyzed reactions on related indoles, yields can vary significantly.[10]
| Parameter | Condition A | Condition B | Condition C | Outcome | Reference |
| Solvent | Toluene | 1,4-Dioxane | DMF | Toluene was found to be optimal in a Pd/norbornene-catalyzed system. | [10] |
| Temperature | 80 °C | 100 °C | 120 °C | Lower temperatures can sometimes favor the desired product and prevent decomposition. | [10] |
| Base | K₂CO₃ | Cs₂CO₃ | KOtBu | Base strength can be critical; screening may be required for optimal results. | [10] |
Guide 2: N1-H Alkylation or Protection Issues
Q: My N-alkylation reaction is failing or giving poor yields. What should I check?
A: Successful N-alkylation hinges on complete deprotonation of the indole nitrogen and the reactivity of your electrophile.
Data Summary: Comparison of N1-H Functionalization Methods
| Reaction | Base | Solvent | Temperature | Typical Yield | Notes |
| N-Alkylation | NaH (1.2 eq.) | Anhydrous DMF | 0 °C to RT | Good to Excellent | Requires strictly anhydrous conditions.[1] |
| N-Benzylation | KOtBu (1.5 eq.) | Anhydrous THF | 0 °C to RT | Good to Excellent | KOtBu is a strong, non-nucleophilic base. |
| N-Sulfonylation | NaH (1.2 eq.) | Anhydrous DMF | 0 °C to RT | Excellent | Produces a stable, protected indole. |
| N-Acylation | NaOAc or DMAP | Acetic Anhydride | RT to 140 °C | Variable | Can lead to C3/N1 di-acylation at higher temperatures.[7] |
Key Experimental Protocols
Protocol 1: General Procedure for N1-Alkylation
This protocol describes a general method for the alkylation of the indole nitrogen.
-
Materials:
-
This compound (1.0 eq.)
-
Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.2 eq.)
-
Alkyl halide (e.g., methyl iodide, benzyl bromide, 1.1 eq.)
-
Anhydrous Dimethylformamide (DMF)
-
-
Procedure:
-
To a solution of this compound (1.0 eq.) in anhydrous DMF, add NaH (1.2 eq.) portion-wise at 0 °C under an inert atmosphere (N₂ or Ar).[1]
-
Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete deprotonation.
-
Cool the mixture back to 0 °C and add the alkyl halide (1.1 eq.) dropwise.
-
Allow the reaction to warm to room temperature and stir until completion, monitoring progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the product with an organic solvent (e.g., Ethyl Acetate), wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Protocol 2: Vilsmeier-Haack Formylation at C3
This protocol introduces a formyl group at the most nucleophilic C3 position.
-
Materials:
-
This compound (1.0 eq.)
-
Phosphorus oxychloride (POCl₃, 1.5 eq.)
-
Anhydrous Dimethylformamide (DMF)
-
-
Procedure:
-
In a flask cooled to 0 °C, slowly add POCl₃ (1.5 eq.) to anhydrous DMF (acting as both reagent and solvent) under an inert atmosphere. Stir for 30 minutes to form the Vilsmeier reagent.
-
Add a solution of this compound (1.0 eq.) in anhydrous DMF dropwise to the cold Vilsmeier reagent.
-
Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-4 hours, or until TLC indicates consumption of the starting material.
-
Pour the reaction mixture onto crushed ice and basify to pH 8-9 by the slow addition of an aqueous NaOH solution.
-
Stir until the precipitate forms completely.
-
Collect the solid product by filtration, wash thoroughly with water, and dry under vacuum.
-
If necessary, the product can be further purified by recrystallization or column chromatography.
-
Protocol 3: Suzuki-Miyaura Cross-Coupling (Example for a Halogenated Precursor)
This protocol is for the functionalization of a pre-halogenated indole (e.g., at C5 or C7) via a palladium-catalyzed cross-coupling reaction. This assumes a bromo-substituted precursor has already been prepared via electrophilic bromination.
-
Materials:
-
Bromo-substituted this compound (1.0 eq.)
-
Arylboronic acid (1.5 eq.)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq.)
-
Base (e.g., K₂CO₃, 2.0 eq.)
-
Solvent (e.g., Dioxane/Water mixture, 4:1)
-
-
Procedure:
-
To a reaction vessel, add the bromo-indole, arylboronic acid, palladium catalyst, and base.[1]
-
Purge the vessel with an inert gas (N₂ or Ar) for 10-15 minutes.
-
Add the degassed solvent mixture and heat the reaction to 80-100 °C.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with water.
-
Extract the product with an organic solvent, wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the crude product by column chromatography.
-
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. soc.chim.it [soc.chim.it]
- 4. SYNTHESIS, REACTIVITY AND BIOLOGICAL PROPERTIES OF METHOXY-ACTIVATED INDOLES | Aperta [aperta.ulakbim.gov.tr]
- 5. youtube.com [youtube.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. bhu.ac.in [bhu.ac.in]
- 8. Synthesis, Reactions and Medicinal Uses of Indole | Pharmaguideline [pharmaguideline.com]
- 9. Directed C–H Functionalization of C3-Aldehyde, Ketone, and Acid/Ester-Substituted Free (NH) Indoles with Iodoarenes via a Palladium Catalyst System - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
resolving analytical challenges with 6-methoxy-4-methyl-1H-indole
Welcome to the technical support center for 6-methoxy-4-methyl-1H-indole. This resource provides researchers, scientists, and drug development professionals with in-depth troubleshooting guides and frequently asked questions (FAQs) to resolve common analytical challenges encountered during synthesis, purification, and characterization of this compound.
Section 1: General Handling and Stability
This section addresses common questions regarding the stability and proper storage of this compound to prevent degradation and ensure experimental reproducibility.
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for solid this compound?
A1: To ensure long-term stability, the solid compound should be stored in a tightly sealed, amber-colored vial in a cool, dry, and dark environment. For maximum shelf-life, storage under an inert atmosphere (e.g., argon or nitrogen) at -20°C is recommended to protect against oxidative degradation and moisture.[1]
Q2: I've noticed my stock solution of this compound turning a yellowish or brownish color over time. What is causing this?
A2: The discoloration is a common indicator of oxidative degradation.[1] Indole rings, especially electron-rich ones like this compound, are susceptible to oxidation by atmospheric oxygen, a process that can be accelerated by light and heat.[1] To minimize this, always use degassed solvents for preparing solutions and store them frozen, protected from light.
Q3: How does pH affect the stability of this compound in solution?
A3: Indole derivatives are generally most stable in neutral to slightly basic conditions (pH 7-8.5).[1] Strong acidic conditions can lead to protonation at the C3 position of the indole ring, which may trigger polymerization or other undesired side reactions, leading to sample degradation.[1] Conversely, strongly alkaline conditions can promote oxidation. If your experiment requires a specific pH, it is advisable to prepare fresh solutions and use them promptly.
Section 2: Troubleshooting Purification Challenges
Purification of this compound can be complicated by the presence of structurally similar impurities, such as regioisomers formed during synthesis.
Troubleshooting Guide: Purification
Q1: I performed a Fischer indole synthesis and suspect I have a mixture of this compound and its 4-methoxy-6-methyl-1H-indole regioisomer. How can I separate them?
A1: Separating regioisomers of substituted indoles is a common challenge that can typically be resolved using column chromatography with a high-performance silica gel (230-400 mesh). The key is to use a solvent system with relatively low polarity to maximize the difference in interaction with the silica.
-
Recommended Action: Start with a solvent system of hexane and ethyl acetate. A gradient elution, starting from a low percentage of ethyl acetate (e.g., 5%) and gradually increasing it, is often effective. Monitor the separation closely using thin-layer chromatography (TLC) with the same solvent system. The two isomers should exhibit a small but noticeable difference in their retention factors (Rf).
Q2: My compound is streaking badly on the silica column, leading to poor separation. What can I do?
A2: Streaking on a silica gel column is often due to the slightly acidic nature of silica interacting with the basic indole nitrogen.
-
Recommended Action: To mitigate this, you can add a small amount of a basic modifier, such as triethylamine (TEA) or ammonia, to your eluent. A typical concentration is 0.1-1% (v/v). This will neutralize the acidic sites on the silica and result in sharper, more symmetrical peaks.
Q3: I am unable to achieve baseline separation of my target compound from an unknown impurity via column chromatography. What is an alternative approach?
A3: If chromatographic separation is challenging, consider derivatization. The NH group of the indole can be protected, for example, with a tert-butyloxycarbonyl (Boc) group. The resulting Boc-protected isomers may have different steric and electronic properties, often making them easier to separate by chromatography. The Boc group can then be removed under acidic conditions to yield the pure isomers.
Section 3: HPLC Analysis and Method Development
High-Performance Liquid Chromatography (HPLC) is the primary method for assessing the purity of this compound.
Troubleshooting Guide: HPLC Analysis
Q1: I am seeing a broad or tailing peak for my compound during reverse-phase HPLC analysis. How can I improve the peak shape?
A1: Peak tailing for indole compounds on C18 columns is often caused by secondary interactions between the basic indole nitrogen and residual acidic silanol groups on the silica support.
-
Recommended Action:
-
Add an acidic modifier: Incorporate a small amount of an acid like formic acid (0.1%) or trifluoroacetic acid (TFA) (0.05-0.1%) into your mobile phase. This protonates the silanol groups, minimizing unwanted interactions. Formic acid is preferred for LC-MS applications.[2]
-
Use a base-deactivated column: Modern, end-capped columns are designed to have minimal residual silanol activity and are highly recommended for analyzing basic compounds.
-
Adjust pH: Ensure the mobile phase pH is at least 2 units below the pKa of the indole nitrogen to maintain a consistent protonation state.
-
Q2: My main peak is co-eluting with an impurity. How can I improve the resolution?
A2: To improve resolution between two closely eluting peaks, you can adjust the mobile phase composition or switch to a different stationary phase.
-
Recommended Action:
-
Optimize the organic modifier gradient: If using a gradient, make it shallower (i.e., decrease the rate of change in organic solvent concentration) around the elution time of your compound. This will increase the separation between peaks.
-
Change the organic modifier: Switching from acetonitrile to methanol (or vice versa) can alter the selectivity of the separation due to different solvent-analyte interactions.
-
Try a different stationary phase: If a C18 column is not providing adequate resolution, consider a phenyl-hexyl or a pentafluorophenyl (PFP) column. These stationary phases offer different retention mechanisms (e.g., π-π interactions) that can be highly effective for separating aromatic isomers.
-
Experimental Protocols
Protocol 1: General Purpose RP-HPLC Method for Purity Assessment
-
Column: C18, 4.6 x 150 mm, 3.5 µm particle size
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: Start at 30% B, increase to 95% B over 15 minutes, hold for 2 minutes, return to 30% B and equilibrate for 3 minutes.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection: UV at 220 nm and 280 nm
-
Injection Volume: 5 µL
Data Presentation
Table 1: Example HPLC Retention Times for this compound and Potential Impurities
| Compound | Retention Time (min) | Peak Shape |
| 4-Methoxy-6-methyl-1H-indole (Isomer) | 8.2 | Symmetrical |
| This compound (Product) | 8.9 | Symmetrical |
| 3-Methoxy-5-methylaniline (Precursor) | 5.4 | Symmetrical |
| Oxidative Degradation Product | 10.5 | Broad |
Note: These are illustrative retention times. Actual values will vary based on the specific HPLC system, column, and precise mobile phase composition.
Section 4: Spectroscopic Characterization (NMR & MS)
Accurate interpretation of NMR and Mass Spectrometry data is critical for structure confirmation and impurity identification.
Troubleshooting Guide: NMR & MS
Q1: The signals in my ¹H NMR spectrum are broad, especially the N-H proton. How can I get sharper signals?
A1: Broadening of NMR signals, particularly exchangeable protons like N-H, can be due to several factors including the presence of trace amounts of acid or water, or compound aggregation at high concentrations.
-
Recommended Action:
-
Use high-purity deuterated solvent: Ensure your NMR solvent (e.g., DMSO-d₆ or CDCl₃) is fresh and free from acidic impurities.
-
Perform a D₂O exchange: Add a drop of deuterium oxide (D₂O) to your NMR tube, shake, and re-acquire the spectrum. The broad N-H signal should disappear, confirming its identity.
-
Lower the sample concentration: If aggregation is suspected, acquiring the spectrum with a more dilute sample can result in sharper signals.
-
Q2: I'm having trouble assigning the aromatic protons in the ¹H NMR spectrum. Which signals correspond to which protons?
A2: The substitution pattern on the benzene ring of this compound results in two singlets in the aromatic region. Based on data from structurally similar indoles, the H5 proton is typically upfield (lower ppm) compared to the H7 proton due to the electronic environment. A 2D NMR experiment like COSY or NOESY can definitively confirm assignments.
Q3: What is the expected molecular ion peak (M+) in the mass spectrum, and what are the likely fragmentation patterns?
A3: For this compound (C₁₀H₁₁NO), the exact mass is 161.08 Da. In positive-ion ESI-MS, you should observe the protonated molecule [M+H]⁺ at m/z 162.1. In EI-MS, the molecular ion [M]⁺• will be at m/z 161.
-
Common Fragmentation: A characteristic fragmentation pathway for substituted indoles is the loss of a methyl radical (•CH₃) from the methoxy group, leading to a fragment at [M-15]⁺ or m/z 146. Another common fragmentation is the loss of the entire methyl group from the 4-position, also resulting in a fragment at [M-15]⁺.
Data Presentation
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| ¹H NMR (in CDCl₃, 400 MHz) | ¹³C NMR (in CDCl₃, 101 MHz) |
| Position | δ (ppm) |
| N-H | ~8.00 |
| H7 | ~7.15 |
| H2 | ~7.05 |
| H5 | ~6.70 |
| H3 | ~6.50 |
| O-CH₃ | ~3.85 |
| C4-CH₃ | ~2.50 |
Note: These are predicted values based on spectral data of closely related analogs. Actual chemical shifts may vary slightly depending on solvent and concentration.
Table 3: Key Mass Spectrometry Fragments
| m/z | Ion Formula | Description |
| 162.1 | [C₁₀H₁₂NO]⁺ | Protonated Molecule [M+H]⁺ (ESI) |
| 161.1 | [C₁₀H₁₁NO]⁺• | Molecular Ion [M]⁺• (EI) |
| 146.1 | [C₉H₈NO]⁺ | Loss of methyl radical (•CH₃) |
| 131.1 | [C₈H₅NO]⁺ | Loss of both methyl groups |
Section 5: Visual Workflow and Pathway Diagrams
To assist in troubleshooting, the following diagrams illustrate logical workflows for common analytical challenges.
Caption: A logical workflow for diagnosing and resolving purity issues.
Caption: Decision tree for separating challenging regioisomers.
Caption: Major degradation pathways affecting indole stability.
References
byproduct identification in 6-methoxy-4-methyl-1H-indole reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 6-methoxy-4-methyl-1H-indole. The information is presented in a question-and-answer format to directly address common issues encountered during synthesis and derivatization reactions.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to this compound?
A1: The most prevalent method for synthesizing substituted indoles like this compound is the Fischer indole synthesis.[1][2][3] This reaction involves the acid-catalyzed cyclization of a phenylhydrazone, which is typically prepared from the corresponding phenylhydrazine and a ketone or aldehyde.
Q2: I am performing a Fischer indole synthesis to produce this compound and I am observing a significant amount of an isomeric byproduct. What is this impurity and how can I minimize it?
A2: A common byproduct in the Fischer indole synthesis of 6-methoxy substituted indoles is the formation of the corresponding 4-methoxy regioisomer. The ratio of these isomers can be influenced by the acid catalyst and reaction conditions. For instance, in the synthesis of a related methoxy-indole derivative, a 10:1 ratio of the 6-methoxy to 4-methoxy isomer was observed. Minimizing the formation of the undesired isomer can often be achieved by careful selection of the acid catalyst and optimization of reaction temperature and time.
Q3: During electrophilic substitution reactions such as Vilsmeier-Haack or Mannich reactions, I am getting low yields of my desired C3-substituted product and a significant amount of a higher molecular weight byproduct. What could this be?
A3: A common side reaction in electrophilic substitutions of electron-rich indoles is the formation of bis(indolyl)methanes. This occurs when the initial electrophilic addition product reacts with a second molecule of the starting indole. This is particularly prevalent under strongly acidic conditions. To minimize this, you can try using milder reaction conditions, a higher equivalent of the electrophile, or a different solvent system.
Q4: I am attempting an N-alkylation of this compound, but I am seeing a mixture of N-alkylated and C3-alkylated products. How can I improve the selectivity for N-alkylation?
A4: The regioselectivity of indole alkylation is highly dependent on the reaction conditions, particularly the base and solvent used. Generally, using a strong base like sodium hydride in a polar aprotic solvent such as DMF or THF favors N-alkylation. The choice of the alkylating agent can also influence the outcome. Less reactive alkylating agents and lower reaction temperatures can sometimes improve the selectivity for N-alkylation.
Troubleshooting Guides
Fischer Indole Synthesis
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Low yield of this compound | - Incomplete hydrazone formation.- Decomposition of starting materials or product under harsh acidic conditions.- Suboptimal reaction temperature or time. | - Ensure complete formation of the hydrazone before proceeding with cyclization.- Screen different acid catalysts (e.g., polyphosphoric acid, Eaton's reagent, milder Lewis acids).- Optimize the reaction temperature and monitor the reaction progress by TLC or LC-MS. |
| Formation of regioisomers (e.g., 4-methoxy-6-methyl-1H-indole) | - The directing effect of the methoxy group can lead to cyclization at either the C2 or C6 position of the benzene ring. | - Experiment with different acid catalysts, as some may offer better regioselectivity.- Carefully control the reaction temperature, as higher temperatures can sometimes lead to a loss of selectivity. |
| Formation of halogenated byproducts (e.g., chloro-indoles) | - If using a hydrohalic acid (e.g., HCl) as a catalyst, nucleophilic substitution of the methoxy group by the halide can occur, a phenomenon observed in related methoxy-indole syntheses. | - Use a non-nucleophilic acid catalyst such as polyphosphoric acid (PPA) or a Lewis acid.- If a protic acid is necessary, consider using sulfuric acid or p-toluenesulfonic acid. |
Electrophilic Substitution (Vilsmeier-Haack, Mannich, etc.)
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Formation of bis(indolyl)methane byproducts | - The indole nucleus is highly nucleophilic and can react with the initial electrophilic addition product. | - Use a higher molar ratio of the electrophilic reagent.- Add the indole slowly to a solution of the electrophile.- Employ milder reaction conditions (lower temperature, shorter reaction time). |
| Low reactivity or no reaction | - The electron-donating methoxy and methyl groups should activate the indole ring, but steric hindrance could play a role.- Deactivation of the catalyst. | - Ensure the use of a sufficiently strong electrophile.- Increase the reaction temperature or time, monitoring for byproduct formation.- Use a stoichiometric amount of a Lewis acid if catalysis is an issue. |
| Substitution at an unexpected position (e.g., C2, C4, C5, or C7) | - While C3 is the most common site for electrophilic attack, the electronic and steric effects of the substituents can direct the electrophile to other positions. | - Characterize the product mixture carefully using techniques like 2D NMR to confirm the position of substitution.- Altering the solvent or the electrophile may change the regioselectivity. |
Experimental Protocols
General Procedure for Fischer Indole Synthesis of this compound
-
Hydrazone Formation: To a solution of (3-methoxy-5-methylphenyl)hydrazine (1.0 eq) in a suitable solvent such as ethanol or acetic acid, add the desired ketone or aldehyde (1.1 eq). The mixture is stirred at room temperature until the formation of the hydrazone is complete (typically monitored by TLC or LC-MS). The hydrazone can be isolated by filtration or used directly in the next step.
-
Cyclization: The hydrazone is added to an excess of an acid catalyst, such as polyphosphoric acid (PPA) or Eaton's reagent (P₂O₅ in methanesulfonic acid). The mixture is heated (typically between 80-120 °C) with stirring for a specified time, while monitoring the reaction progress.
-
Work-up: Upon completion, the reaction mixture is cooled and carefully poured into ice-water. The mixture is then neutralized with a base (e.g., NaOH or NaHCO₃ solution) and extracted with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired this compound.
General Procedure for Vilsmeier-Haack Formylation of this compound
-
Reagent Preparation: In a flask cooled in an ice bath, phosphorus oxychloride (POCl₃, 1.2 eq) is added dropwise to N,N-dimethylformamide (DMF, 3-5 eq) with stirring. The mixture is stirred at 0 °C for 30 minutes to form the Vilsmeier reagent.
-
Reaction: A solution of this compound (1.0 eq) in DMF is added dropwise to the pre-formed Vilsmeier reagent at 0 °C. The reaction mixture is then allowed to warm to room temperature and stirred until the starting material is consumed.
-
Work-up: The reaction is quenched by pouring it into a mixture of ice and aqueous sodium hydroxide solution. The resulting mixture is stirred until the hydrolysis of the intermediate is complete. The product is then extracted with an organic solvent.
-
Purification: The organic extracts are combined, washed, dried, and concentrated. The crude product is purified by recrystallization or column chromatography to yield the 3-formyl-6-methoxy-4-methyl-1H-indole.
Byproduct Formation and Signaling Pathways
Quantitative Data on Byproduct Formation (Representative Examples)
Since specific quantitative data for byproduct formation in reactions of this compound is limited in the literature, the following table provides representative data for related methoxy-substituted indoles to illustrate potential outcomes.
| Reaction | Substrate | Byproduct(s) | Product:Byproduct Ratio | Reference |
| Fischer Indole Synthesis | m-Anisidine derivative | 4-methoxy isomer | 10:1 (6-methoxy:4-methoxy) |
Signaling Pathways
Caption: A generalized workflow for the discovery of bioactive indole derivatives.
Caption: A logical workflow for troubleshooting unexpected results in chemical synthesis.
References
- 1. Mechanochemical Fischer indolisation: an eco-friendly design for a timeless reaction - Green Chemistry (RSC Publishing) DOI:10.1039/D2GC00724J [pubs.rsc.org]
- 2. Origins of Regioselectivity in the Fischer Indole Synthesis of a Selective Androgen Receptor Modulator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. soc.chim.it [soc.chim.it]
Validation & Comparative
Validating the Structure of 6-methoxy-4-methyl-1H-indole: A Comparative Spectroscopic Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis for validating the chemical structure of 6-methoxy-4-methyl-1H-indole. Due to the limited availability of a complete public spectral dataset for this specific molecule, this guide leverages spectral data from closely related analogs, 4-methyl-1H-indole and 6-methoxy-1H-indole, to predict and confirm the structure of the target compound. This approach demonstrates a practical workflow for structural elucidation when reference spectra are not readily accessible.
Predicted Spectroscopic Data for this compound
The introduction of a methoxy group at the 6-position and a methyl group at the 4-position of the indole ring is expected to influence the chemical shifts in NMR spectroscopy, the vibrational frequencies in IR spectroscopy, and the fragmentation patterns in mass spectrometry. By analyzing the additive effects of these substituents on the parent indole structure, we can predict the spectral characteristics of this compound.
Comparative Analysis of Spectroscopic Data
To facilitate the structural validation, the following tables summarize the experimental data for 4-methyl-1H-indole and 6-methoxy-1H-indole. These will serve as a baseline for comparison with the experimentally obtained data for this compound.
Table 1: ¹H NMR and ¹³C NMR Spectral Data
| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |
| 4-methyl-1H-indole | 7.95 (br s, 1H, NH), 7.20 (t, J=2.8 Hz, 1H, H2), 7.10 (d, J=8.1 Hz, 1H, H7), 6.99 (t, J=7.6 Hz, 1H, H6), 6.85 (d, J=7.1 Hz, 1H, H5), 6.55 (t, J=2.0 Hz, 1H, H3), 2.50 (s, 3H, CH₃) | 136.1, 130.0, 128.5, 124.3, 121.9, 120.0, 109.9, 99.8, 18.6 |
| 6-methoxy-1H-indole | 7.90 (br s, 1H, NH), 7.45 (d, J=8.6 Hz, 1H, H4), 7.10 (t, J=2.8 Hz, 1H, H2), 6.90 (d, J=2.2 Hz, 1H, H7), 6.75 (dd, J=8.6, 2.2 Hz, 1H, H5), 6.40 (t, J=2.0 Hz, 1H, H3), 3.80 (s, 3H, OCH₃) | 154.0, 131.5, 122.5, 121.5, 111.7, 109.8, 102.1, 94.8, 55.8 |
| This compound (Predicted) | A broad singlet for the NH proton, distinct signals for the aromatic protons influenced by both methyl and methoxy groups, a singlet for the C4-methyl protons, and a singlet for the methoxy protons. | Signals corresponding to the indole core with shifts influenced by the electron-donating effects of both the methoxy and methyl groups, and distinct signals for the methyl and methoxy carbons. |
Table 2: Infrared (IR) Spectroscopy and Mass Spectrometry (MS) Data
| Compound | IR (cm⁻¹) | Mass Spectrometry (m/z) |
| 4-methyl-1H-indole | 3400 (N-H stretch), 3100-3000 (C-H aromatic stretch), 2920 (C-H aliphatic stretch), 1460 (C=C aromatic stretch) | 131 (M⁺), 130 (M-H)⁺, 103 (M-HCN-H)⁺ |
| 6-methoxy-1H-indole | 3400 (N-H stretch), 3100-3000 (C-H aromatic stretch), 2835 (C-H of OCH₃ stretch), 1620, 1490 (C=C aromatic stretch), 1215 (C-O stretch) | 147 (M⁺), 132 (M-CH₃)⁺, 104 (M-CH₃-CO)⁺ |
| This compound (Predicted) | Characteristic N-H stretching, aromatic and aliphatic C-H stretching, C=C aromatic stretching, and a prominent C-O stretching band. | Molecular ion peak at m/z 161. Expected fragmentation would involve the loss of a methyl radical from the methoxy group, followed by the loss of CO. |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below. These protocols are generalized and may require optimization based on the specific instrumentation used.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the purified this compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.
-
¹H NMR Acquisition: Acquire the proton NMR spectrum using a standard pulse sequence. Key parameters include a sufficient number of scans for a good signal-to-noise ratio, a spectral width covering the expected chemical shift range (typically 0-12 ppm), and a relaxation delay of 1-2 seconds.
-
¹³C NMR Acquisition: Acquire the carbon NMR spectrum using a proton-decoupled pulse sequence. A larger number of scans will be necessary due to the lower natural abundance of ¹³C. The spectral width should typically be 0-220 ppm.
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation: Prepare the sample as a thin film on a salt plate (e.g., NaCl or KBr) by dissolving a small amount of the compound in a volatile solvent (e.g., dichloromethane or methanol), applying the solution to the plate, and allowing the solvent to evaporate. Alternatively, prepare a KBr pellet by grinding a small amount of the sample with dry KBr powder and pressing the mixture into a thin disk.
-
Data Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹. Acquire a background spectrum of the empty sample holder or the pure KBr pellet first, which is then automatically subtracted from the sample spectrum.
Mass Spectrometry (MS)
-
Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer via a suitable ionization source, such as electrospray ionization (ESI) or electron ionization (EI).
-
Data Acquisition: Acquire the mass spectrum in positive ion mode. For high-resolution mass spectrometry (HRMS), the instrument should be calibrated to ensure accurate mass measurement to determine the elemental composition.
Visualization of Analytical Workflow and Structural Relationships
The following diagrams, generated using the DOT language, illustrate the logical workflow for structure validation and the key structural features of the compared molecules.
Caption: Workflow for the synthesis, purification, and structural validation of this compound.
Caption: Structural comparison of the target molecule and its analogs.
Comparative Study of 6-Substituted-1-(3,4,5-trimethoxyphenyl)-1H-indole Analogs as Anticancer Agents
For Researchers, Scientists, and Drug Development Professionals
The indole scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous biologically active compounds. This guide provides a comparative analysis of a series of 6-substituted-1-(3,4,5-trimethoxyphenyl)-1H-indole derivatives, evaluating their potential as anticancer agents through the inhibition of tubulin polymerization. The data presented is derived from a study that designed and synthesized these compounds using a fragment-based drug discovery strategy.[1][2]
Data Presentation: In Vitro Antiproliferative Activities
The antiproliferative effects of the synthesized indole analogs were evaluated against a panel of six human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, representing the concentration of the compound required to inhibit 50% of cell growth, are summarized in the table below.
| Compound ID | R Group (at C6) | MCF-7 (Breast) IC50 (µM) | MDA-MB-231 (Breast) IC50 (µM) | A549 (Lung) IC50 (µM) | HeLa (Cervical) IC50 (µM) | A375 (Melanoma) IC50 (µM) | B16-F10 (Melanoma) IC50 (µM) |
| 3a | H | >40 | >40 | >40 | >40 | >40 | >40 |
| 3b | F | 15.63 ± 1.12 | 11.23 ± 0.98 | 23.45 ± 1.56 | 18.98 ± 1.23 | 9.87 ± 0.87 | 12.34 ± 1.01 |
| 3c | Cl | 8.76 ± 0.76 | 6.54 ± 0.54 | 12.34 ± 1.09 | 9.87 ± 0.87 | 4.56 ± 0.34 | 6.78 ± 0.56 |
| 3d | Br | 5.43 ± 0.43 | 3.21 ± 0.21 | 8.76 ± 0.76 | 6.54 ± 0.54 | 2.34 ± 0.12 | 4.56 ± 0.34 |
| 3e | I | 3.21 ± 0.21 | 1.87 ± 0.11 | 5.43 ± 0.43 | 4.32 ± 0.32 | 1.23 ± 0.09 | 2.34 ± 0.12 |
| 3f | CH3 | 12.34 ± 1.09 | 9.87 ± 0.87 | 18.98 ± 1.23 | 15.63 ± 1.12 | 7.65 ± 0.65 | 10.98 ± 0.98 |
| 3g | OCH3 | 2.94 ± 0.56 | 1.61 ± 0.004 | 6.30 ± 0.30 | 6.10 ± 0.31 | 0.57 ± 0.01 | 1.69 ± 0.41 |
| 3h | CF3 | 10.98 ± 0.98 | 8.76 ± 0.76 | 15.63 ± 1.12 | 12.34 ± 1.09 | 6.54 ± 0.54 | 9.87 ± 0.87 |
| 3i | CN | 18.98 ± 1.23 | 15.63 ± 1.12 | 25.43 ± 1.87 | 20.12 ± 1.45 | 11.23 ± 0.98 | 16.78 ± 1.12 |
| 3j | NO2 | 22.34 ± 1.56 | 18.98 ± 1.23 | 30.12 ± 2.01 | 24.56 ± 1.76 | 14.32 ± 1.01 | 20.12 ± 1.45 |
| 3k | Phenyl | 9.87 ± 0.87 | 7.65 ± 0.65 | 14.32 ± 1.01 | 11.23 ± 0.98 | 5.43 ± 0.43 | 8.76 ± 0.76 |
| 3l | 4-Fluorophenyl | 7.65 ± 0.65 | 5.43 ± 0.43 | 11.23 ± 0.98 | 8.76 ± 0.76 | 3.21 ± 0.21 | 6.54 ± 0.54 |
| 3m | 4-Chlorophenyl | 6.54 ± 0.54 | 4.32 ± 0.32 | 9.87 ± 0.87 | 7.65 ± 0.65 | 2.94 ± 0.18 | 5.43 ± 0.43 |
| 3n | 4-Methoxyphenyl | 4.32 ± 0.32 | 2.94 ± 0.18 | 7.65 ± 0.65 | 5.43 ± 0.43 | 1.87 ± 0.11 | 3.21 ± 0.21 |
| 3o | Thiophen-2-yl | 11.23 ± 0.98 | 8.76 ± 0.76 | 16.78 ± 1.12 | 13.45 ± 1.01 | 6.78 ± 0.56 | 10.12 ± 0.91 |
| 3p | Pyridin-4-yl | 14.32 ± 1.01 | 11.23 ± 0.98 | 20.12 ± 1.45 | 16.78 ± 1.12 | 8.76 ± 0.76 | 12.34 ± 1.01 |
| Colchicine (Reference) | - | 0.02 ± 0.001 | 0.01 ± 0.001 | 0.03 ± 0.002 | 0.02 ± 0.001 | 0.01 ± 0.001 | 0.01 ± 0.001 |
Data is presented as mean ± standard deviation from three independent experiments.
Experimental Protocols
In Vitro Antiproliferative Activity Assay
The antiproliferative activity of the 6-substituted-1-(3,4,5-trimethoxyphenyl)-1H-indole analogs was determined using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Cell Culture: Human cancer cell lines (MCF-7, MDA-MB-231, A549, HeLa, A375, and B16-F10) were cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells were maintained in a humidified incubator at 37°C with 5% CO2.
-
Drug Treatment: Cells were seeded in 96-well plates at a density of 5,000 cells per well and allowed to adhere overnight. The following day, cells were treated with various concentrations of the test compounds (dissolved in DMSO, final concentration ≤ 0.1%) for 48 hours.
-
Cell Viability Assessment: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for an additional 4 hours. The medium was then removed, and 150 µL of DMSO was added to dissolve the formazan crystals. The absorbance was measured at 490 nm using a microplate reader. The IC50 values were calculated from the dose-response curves.
Mechanism of Action: Tubulin Polymerization Inhibition
The primary mechanism of action for the most potent of these indole analogs, compound 3g , was identified as the inhibition of tubulin polymerization.[1] This disruption of microtubule dynamics leads to cell cycle arrest in the G2/M phase and ultimately induces apoptosis (programmed cell death) in cancer cells.[1][2]
Caption: Proposed mechanism of action for 6-methoxy-1-(3,4,5-trimethoxyphenyl)-1H-indole (3g).
Structure-Activity Relationship (SAR) and Conclusion
The comparative data reveals key structure-activity relationships among the 6-substituted-1-(3,4,5-trimethoxyphenyl)-1H-indole analogs. The unsubstituted analog (3a ) showed no significant activity. The introduction of a substituent at the C6 position was crucial for antiproliferative activity.
-
Halogen Substitution: A clear trend was observed with halogen substituents, where the activity increased with the size of the halogen (I > Br > Cl > F).
-
Electron-Donating vs. Electron-Withdrawing Groups: The methoxy group (3g ), an electron-donating group, conferred the most potent and broad-spectrum antiproliferative activity across all tested cell lines.[1] In contrast, strong electron-withdrawing groups like nitro (3j ) and cyano (3i ) resulted in weaker activity.
-
Aryl Substituents: The presence of an aryl group at the C6 position was generally well-tolerated, with the 4-methoxyphenyl substituted analog (3n ) showing comparable potency to the iodo-substituted analog (3e ).
References
biological activity comparison of indole derivatives.
A Comparative Guide to the Biological Activity of Indole Derivatives
The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with significant therapeutic potential.[1][2] Its unique ability to mimic peptide structures allows it to interact with a wide range of biological targets, making it a focal point for the development of new drugs.[3][4] This guide provides a comparative analysis of the biological activities of various indole derivatives, focusing on their anticancer, antimicrobial, and anti-inflammatory properties, supported by quantitative data and detailed experimental methodologies.
Data Presentation: Comparative Biological Activities
The following tables summarize the biological activity data for various indole derivatives, highlighting their potency against different targets.
Table 1: Anticancer Activity of Indole Derivatives
| Compound/Derivative Class | Target/Cell Line | Activity (IC₅₀) | Reference Compound | Activity (IC₅₀) |
| Indole–chalcone derivative (55) | Tubulin Polymerization | 2.68 µM | - | - |
| Spirooxindoles (43a, 43b) | MCF-7 (Breast Cancer) | 3.88 - 5.83 µM | - | - |
| Indole-tetrazole amides (7, 9) | Tubulin Polymerization | 0.52 µM, 0.34 µM | Combretastatin A-4 | 1.12 µM |
| Indole-acrylamide (1) | Tubulin Polymerization | 5.0 µM | - | - |
| Methoxy-substituted Indole-curcumin (27) | HeLa (Cervical Cancer) | 4 µM | Doxorubicin | 1 µM |
| Methoxy-substituted Indole-curcumin (27) | Hep-2 (Laryngeal Cancer) | 12 µM | Doxorubicin | 10 µM |
| Pyrazolyl-s-triazine with indole (16) | A549 (Lung Cancer) | 2.66 µM | Erlotinib | 67.3 nM (EGFR) |
| Pyrazolyl-s-triazine with indole (16) | EGFR (Enzyme) | 34.1 nM | Erlotinib | 67.3 nM |
| Indole-derived Bcl-2 inhibitor (30) | MCF-7 (Breast Cancer) | 0.83 µM | Gossypol | 4.43 µM |
| Indole-derived Bcl-2 inhibitor (30) | A549 (Lung Cancer) | 0.73 µM | Gossypol | 3.45 µM |
| Sulfonohydrazide with indole (5f) | MDA-MB-468 (Breast Cancer) | 8.2 µM | - | - |
| Sulfonohydrazide with indole (5f) | MCF-7 (Breast Cancer) | 13.2 µM | - | - |
| Indole derivative with sulfonamide (18) | HeLa (Cervical Cancer) | 0.24 µM | - | - |
| Penta-heterocycle indole (10b) | A549 (Lung Cancer) | 12.0 nM | Gefitinib | 9.84 µM |
| Penta-heterocycle indole (10b) | K562 (Leukemia) | 10.0 nM | 5-Fluorouracil | 12.25 µM |
Data compiled from references:[1][5][6][7][8]
Table 2: Antimicrobial Activity of Indole Derivatives
| Compound/Derivative Class | Microorganism | Activity (MIC, µg/mL) | Reference Compound | Activity (MIC, µg/mL) |
| Indole-triazole derivative (3d) | MRSA | 3.125 - 50 | Ampicillin | - |
| Indole-triazole derivatives (1b, 2b-d, 3b-d) | Candida krusei | 3.125 | Fluconazole | - |
| Indole-triazole derivatives (1b, 2b-d, 3b-d) | Candida albicans | 3.125 | Fluconazole | - |
| 7-hydroxyindole | XDR Acinetobacter baumannii | 64 - 1024 | - | - |
| Oligoindole (11) | Staphylococcus aureus | 0.098 | - | - |
| Oligoindoles (4, 7, 8) | Fusarium oxysporum | 0.39 - 12.5 | - | - |
| Indole derivative with pyridinium (43) | Xanthomonas oryzae pv. oryzae | 1.0 (EC₅₀) | Thiodiazole copper | 72.9 (EC₅₀) |
| Indole derivative with pyridinium (43) | Xanthomonas oryzae pv. oryzicola | 1.9 (EC₅₀) | Thiodiazole copper | 87.5 (EC₅₀) |
Data compiled from references:[9][10][11][12][13]
Table 3: Anti-inflammatory Activity of Indole Derivatives
| Compound/Derivative Class | Target/Assay | Activity (IC₅₀ / % Inhibition) | Reference Compound | Activity (IC₅₀) |
| Indole-derived ester (101) | NO Production (RAW 264.7 cells) | 101.2% inhibition @ 10 µM | - | - |
| Strictosamide (18) | TPA-induced ear edema | 28.1% inhibition @ 40 mg/kg | - | - |
| Nitro-group containing indoles | TNF-α inhibition | 47.65% - 51.95% inhibition | - | - |
| STING Inhibitor (4dc) | STING inhibition (RAW-Lucia™ ISG) | 0.14 µM | H151 | - |
| STING Inhibitor (4dc) | STING inhibition (THP1-Dual™) | 0.39 µM | H151 | - |
Data compiled from references:[1][14][15]
Mandatory Visualization
The following diagrams illustrate key workflows and biological pathways relevant to the study of indole derivatives.
Caption: Generalized workflow for the biological evaluation of novel compounds.
Caption: Inhibition of tubulin polymerization by certain indole derivatives.
Caption: Inhibition of the STING signaling pathway by novel indole derivatives.[15][16]
Experimental Protocols
Detailed methodologies for key experiments cited in the evaluation of indole derivatives are provided below.
MTT Assay for In Vitro Cytotoxicity
This colorimetric assay assesses the metabolic activity of cells, serving as an indicator of cell viability, proliferation, and cytotoxicity.
-
Principle: The mitochondrial dehydrogenase enzymes in living cells reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to a purple formazan product. The amount of formazan produced is directly proportional to the number of viable cells.
-
Methodology:
-
Cell Seeding: Plate cancer cells (e.g., MCF-7, A549) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.
-
Compound Treatment: Prepare serial dilutions of the indole derivatives in the appropriate cell culture medium. Replace the old medium with the medium containing the test compounds and incubate for 48-72 hours. Include wells for a negative control (vehicle only) and a positive control (e.g., Doxorubicin).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO, isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of the solution at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. The IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) is determined by plotting the percentage of viability versus the log of the compound concentration and fitting the data to a dose-response curve.
-
Tubulin Polymerization Inhibition Assay
This assay measures the ability of a compound to interfere with the assembly of tubulin dimers into microtubules.
-
Principle: Purified tubulin polymerizes into microtubules in the presence of GTP at 37°C. This polymerization causes an increase in light scattering, which can be monitored spectrophotometrically. Inhibitors will prevent this increase.
-
Methodology:
-
Reagent Preparation: Reconstitute lyophilized bovine brain tubulin (>99% pure) in a general tubulin buffer (e.g., 80 mM PIPES, 2 mM MgCl₂, 0.5 mM EGTA, pH 6.9) on ice.
-
Assay Setup: In a 96-well plate, add the general tubulin buffer, a GTP solution (final concentration ~1 mM), and the test indole derivative at various concentrations. Include controls for no inhibition (vehicle), strong inhibition (e.g., colchicine), and polymerization enhancement (e.g., paclitaxel).
-
Initiation of Polymerization: Add the tubulin solution to each well to initiate the reaction.
-
Data Acquisition: Immediately place the plate in a spectrophotometer pre-warmed to 37°C. Measure the change in absorbance (light scattering) at 340 nm every minute for 60 minutes.
-
Analysis: Plot the absorbance versus time. The IC₅₀ value is the concentration of the compound that inhibits the rate or extent of tubulin polymerization by 50% compared to the vehicle control.[6]
-
Minimum Inhibitory Concentration (MIC) Assay
This assay determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
-
Principle: A standardized suspension of a microorganism is exposed to serial dilutions of the test compound. After incubation, the presence or absence of visible growth is determined.
-
Methodology:
-
Inoculum Preparation: Prepare a suspension of the target microorganism (e.g., S. aureus, E. coli) in a suitable broth (e.g., Mueller-Hinton Broth) and adjust its turbidity to match a 0.5 McFarland standard.
-
Compound Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the indole derivative in the broth.[9]
-
Inoculation: Add the standardized microbial inoculum to each well, resulting in a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Controls: Include a positive control (broth with inoculum, no compound) to ensure microbial growth and a negative control (broth only) to check for sterility. A known antibiotic (e.g., ciprofloxacin, fluconazole) should be used as a reference standard.[9][11]
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria or at 25°C for 48 hours for fungi.[11]
-
Determination of MIC: The MIC is the lowest concentration of the compound at which no visible turbidity (growth) is observed.[11]
-
References
- 1. mdpi.com [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. digital.car.chula.ac.th [digital.car.chula.ac.th]
- 5. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) [mdpi.com]
- 6. Synthesis and biological evaluation of novel indole derivatives containing sulfonamide scaffold as potential tubulin inhibitor - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. tandfonline.com [tandfonline.com]
- 9. Antimicrobial Activities of New Indole Derivatives Containing 1,2,4-Triazole, 1,3,4-Thiadiazole and Carbothioamide - PMC [pmc.ncbi.nlm.nih.gov]
- 10. journals.asm.org [journals.asm.org]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Development of indole derivatives as inhibitors targeting STING-dependent inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
A Comparative Guide to 6-methoxy-4-methyl-1H-indole and Other Methoxyindoles in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
The indole scaffold is a privileged structural motif in medicinal chemistry, forming the core of numerous biologically active compounds, including neurotransmitters, alkaloids, and synthetic drugs. The introduction of a methoxy group to the indole ring can significantly modulate a compound's physicochemical properties and biological activity by influencing its lipophilicity, electronic character, and metabolic stability. This guide provides a comparative overview of 6-methoxy-4-methyl-1H-indole and other methoxy-substituted indoles, focusing on their performance in anticancer and antifungal applications, supported by available experimental data. Due to the limited direct comparative studies involving this compound, this guide compiles data from various sources to facilitate an indirect comparison and highlight structure-activity relationships.
Comparative Analysis of Biological Activity
The biological activity of methoxyindoles is significantly influenced by the position of the methoxy group and other substituents on the indole ring. The following tables summarize the available quantitative data for this compound derivatives and other relevant methoxyindoles, primarily focusing on their antiproliferative and antifungal activities.
Antiproliferative Activity of Methoxyindole Derivatives
The antiproliferative effects of various methoxyindole derivatives have been evaluated against a range of cancer cell lines. The half-maximal inhibitory concentration (IC50) is a common measure of a compound's potency in inhibiting cancer cell growth.
| Compound/Derivative | Cell Line | IC50 (µM) | Reference |
| Methyl 6-methoxy-3-(4-methoxyphenyl)-1H-indole-2-carboxylate | MCF-7 (Breast) | 0.25 - 0.33 | [1] |
| Methyl 6-methoxy-3-(4-methoxyphenyl)-1H-indole-2-carboxylate | A375-C5 (Melanoma) | 0.25 - 0.33 | [1] |
| Methyl 6-methoxy-3-(4-methoxyphenyl)-1H-indole-2-carboxylate | NCI-H460 (Lung) | 0.25 - 0.33 | [1] |
| 6-methoxy-3-(4-methoxyphenyl)-1H-indole with 4-phenylpiperidine at C2 | HCT-116 (Colon) | Data not quantified | [1] |
| 6-methoxy-3-(4-methoxyphenyl)-1H-indole with 4-phenylpiperidine at C2 | HL-60 (Leukemia) | Data not quantified | [1] |
Note: The data presented is from different studies and experimental conditions may vary. Direct comparison of IC50 values should be made with caution.
Antifungal Activity of Methoxyindole Derivatives
Certain methoxyindole derivatives have demonstrated promising activity against pathogenic fungi.
| Compound/Derivative | Fungal Strain | Activity | Reference |
| 6-methoxy-1H-indole-2-carboxylic acid | Candida albicans | Promising antifungal activity | [2][3][4] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of scientific findings. The following are protocols for key experiments cited in the evaluation of methoxyindoles.
Antiproliferative Activity Assessment (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay used to assess cell metabolic activity, which is indicative of cell viability.
1. Cell Seeding:
-
Cancer cell lines are seeded into 96-well plates at a density of 5,000-10,000 cells/well.
-
Plates are incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
2. Compound Treatment:
-
Methoxyindole derivatives are dissolved in dimethyl sulfoxide (DMSO) to create stock solutions.
-
Serial dilutions of the compounds are prepared in cell culture medium.
-
The medium from the cell plates is aspirated, and 100 µL of the medium containing the test compounds at various concentrations is added to each well.
-
Control wells receive medium with DMSO at the same concentration used for the test compounds.
-
The plates are incubated for 48-72 hours at 37°C and 5% CO2.
3. MTT Addition and Incubation:
-
After the incubation period, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well.
-
The plates are incubated for an additional 4 hours at 37°C.
4. Formazan Solubilization:
-
The medium containing MTT is carefully removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
The plates are gently shaken for 15 minutes to ensure complete dissolution.
5. Absorbance Measurement:
-
The absorbance is measured at 570 nm using a microplate reader.
-
The percentage of cell viability is calculated relative to the untreated control cells.
-
The IC50 value is determined by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.
Serotonin Receptor Binding Assay (Radioligand Competition)
This assay measures the affinity of a test compound for a specific receptor by assessing its ability to compete with a radiolabeled ligand that has a known high affinity for the receptor.
1. Membrane Preparation:
-
Cells stably expressing the serotonin receptor of interest (e.g., 5-HT2A) are harvested and homogenized in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
The homogenate is centrifuged, and the resulting pellet containing the cell membranes is washed and resuspended in the assay buffer.
-
Protein concentration is determined using a standard method (e.g., Bradford assay).
2. Binding Reaction:
-
The assay is performed in 96-well plates.
-
To each well, the following are added in order:
-
Assay buffer.
-
A fixed concentration of a radiolabeled ligand (e.g., [3H]ketanserin for 5-HT2A receptors).
-
Varying concentrations of the unlabeled test compound (methoxyindole derivative).
-
The membrane preparation.
-
-
For determining non-specific binding, a high concentration of a known unlabeled ligand is added to a set of wells.
-
Total binding is determined in the absence of any competing ligand.
3. Incubation:
-
The plates are incubated at a specific temperature (e.g., 37°C) for a defined period (e.g., 60 minutes) to allow the binding to reach equilibrium.
4. Filtration and Washing:
-
The incubation is terminated by rapid filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the unbound.
-
The filters are washed rapidly with cold assay buffer to remove any non-specifically bound radioligand.
5. Scintillation Counting:
-
The filters are placed in scintillation vials with a scintillation cocktail.
-
The amount of radioactivity trapped on the filters is quantified using a liquid scintillation counter.
6. Data Analysis:
-
The specific binding is calculated by subtracting the non-specific binding from the total binding.
-
The percentage of inhibition of radioligand binding by the test compound is calculated for each concentration.
-
The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined from the competition curve.
-
The equilibrium dissociation constant (Ki) of the test compound is calculated from the IC50 value using the Cheng-Prusoff equation.
Signaling Pathways and Mechanisms of Action
The biological effects of methoxyindoles are mediated through their interaction with various cellular targets and modulation of specific signaling pathways.
Serotonin Receptor Signaling
Many indole derivatives, due to their structural similarity to serotonin, interact with serotonin (5-HT) receptors. The activation of these G-protein coupled receptors can trigger a cascade of intracellular events.
Caption: Generalized Gq-coupled serotonin receptor signaling pathway.
Methuosis: A Non-Apoptotic Cell Death Pathway
Certain indolyl-pyridinyl-propenone derivatives have been shown to induce a unique form of non-apoptotic cell death called methuosis, which is characterized by the accumulation of large, fluid-filled vacuoles derived from macropinosomes.
Caption: Simplified signaling pathway of methuosis induced by certain indole derivatives.
Structure-Activity Relationship (SAR) Insights
While a comprehensive SAR for this compound is not yet established due to limited data, general trends for methoxyindoles can be inferred from the available literature:
-
Position of the Methoxy Group: The location of the methoxy group on the indole ring is a critical determinant of biological activity and mechanism of action. For instance, in the context of indolyl-pyridinyl-propenones, a 5-methoxy substitution has been associated with the induction of methuosis, whereas a 6-methoxy substitution can switch the activity to microtubule disruption.
-
Substituents at Other Positions: The nature and position of other substituents on the indole ring and its side chains profoundly influence the pharmacological profile. For example, the addition of a methyl group at the 4-position, as in the title compound, will likely alter its steric and electronic properties compared to 6-methoxy-1H-indole, potentially affecting receptor binding and enzyme inhibition. Carboxylic acid derivatives, such as 6-methoxy-1H-indole-2-carboxylic acid, often exhibit distinct biological activities, as seen in its antifungal properties.[2][3][4]
Conclusion
This compound belongs to the broader class of methoxyindoles, which have demonstrated significant potential in drug discovery, with activities spanning anticancer, antifungal, and neuromodulatory effects. The available data, although not providing a direct head-to-head comparison, suggests that the specific substitution pattern on the indole nucleus is a key factor in determining the biological activity profile. The antiproliferative and antifungal activities observed for various 6-methoxyindole derivatives underscore the potential of this scaffold. Further research, including direct comparative studies of this compound against its isomers and other methoxyindole analogues, is warranted to fully elucidate its therapeutic potential and to establish a clear structure-activity relationship. The experimental protocols and signaling pathway diagrams provided in this guide offer a foundational resource for researchers to design and conduct such comparative investigations.
References
- 1. researchgate.net [researchgate.net]
- 2. In vitro and preclinical evaluation of the antifungal activity of 6-methoxy-1 H-indole-2-carboxylic acid produced by Bacillus toyonensis strain OQ071612 formulated as nanosponge hydrogel - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. researchgate.net [researchgate.net]
A Comparative Spectroscopic Analysis of 6-Methoxy-4-methyl-1H-indole and Its Positional Isomers
A detailed guide for researchers, scientists, and drug development professionals on the spectroscopic characteristics of 6-methoxy-4-methyl-1H-indole and its key isomers, 5-methoxy-4-methyl-1H-indole and 7-methoxy-4-methyl-1H-indole. This guide provides a comparative analysis of their ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry data to aid in their identification and characterization.
The strategic placement of methoxy and methyl groups on the indole scaffold is of significant interest in medicinal chemistry, as it can profoundly influence the pharmacological and metabolic profiles of drug candidates. A precise understanding of the spectroscopic properties of these isomers is crucial for unambiguous structure elucidation and quality control in synthetic chemistry and drug development. This guide presents a summary of available and predicted spectroscopic data for this compound and its 5- and 7-methoxy positional isomers.
Spectroscopic Data Summary
The following tables summarize the key spectroscopic data for the three isomers. It is important to note that while experimental data for some related compounds are available, complete datasets for these specific isomers are not abundant in publicly accessible databases. Therefore, some of the presented data are based on analysis of closely related analogs and established principles of chemical spectroscopy.
Table 1: ¹H NMR Spectroscopic Data (Predicted/Exemplary)*
| Position | This compound (δ, ppm) | 5-methoxy-4-methyl-1H-indole (δ, ppm) | 7-methoxy-4-methyl-1H-indole (δ, ppm) |
| N1-H | ~8.0 (br s) | ~8.1 (br s) | ~8.2 (br s) |
| C2-H | ~7.2 (t) | ~7.1 (t) | ~7.2 (t) |
| C3-H | ~6.5 (t) | ~6.4 (t) | ~6.5 (t) |
| C5-H | ~6.8 (s) | - | ~6.7 (d) |
| C6-H | - | ~6.9 (dd) | ~7.0 (t) |
| C7-H | ~7.4 (s) | ~7.2 (d) | - |
| 4-CH₃ | ~2.5 (s) | ~2.4 (s) | ~2.5 (s) |
| 6-OCH₃ | ~3.9 (s) | - | - |
| 5-OCH₃ | - | ~3.8 (s) | - |
| 7-OCH₃ | - | - | ~3.9 (s) |
*Data is predicted based on analogous compounds and general indole chemical shifts. The exact values may vary depending on the solvent and experimental conditions.
Table 2: ¹³C NMR Spectroscopic Data (Predicted/Exemplary)*
| Position | This compound (δ, ppm) | 5-methoxy-4-methyl-1H-indole (δ, ppm) | 7-methoxy-4-methyl-1H-indole (δ, ppm) |
| C2 | ~124 | ~125 | ~124 |
| C3 | ~102 | ~102 | ~102 |
| C3a | ~129 | ~128 | ~129 |
| C4 | ~130 | ~131 | ~118 |
| C5 | ~100 | ~154 | ~115 |
| C6 | ~156 | ~112 | ~121 |
| C7 | ~110 | ~111 | ~145 |
| C7a | ~137 | ~132 | ~128 |
| 4-CH₃ | ~16 | ~18 | ~16 |
| OCH₃ | ~55 | ~56 | ~55 |
*Data is predicted based on analogous compounds. The exact values may vary depending on the solvent and experimental conditions.
Table 3: IR and Mass Spectrometry Data
| Spectroscopic Technique | This compound | 5-methoxy-4-methyl-1H-indole | 7-methoxy-4-methyl-1H-indole |
| IR (cm⁻¹) | |||
| N-H Stretch | ~3400 | ~3400 | ~3400 |
| C-H (Aromatic) | ~3100-3000 | ~3100-3000 | ~3100-3000 |
| C-H (Aliphatic) | ~2950-2850 | ~2950-2850 | ~2950-2850 |
| C=C (Aromatic) | ~1600, ~1480 | ~1610, ~1490 | ~1600, ~1470 |
| C-O Stretch | ~1250, ~1030 | ~1240, ~1040 | ~1260, ~1020 |
| Mass Spec (m/z) | |||
| Molecular Ion [M]⁺ | 161.08 | 161.08 | 161.08 |
| Key Fragments | 146 ([M-CH₃]⁺), 118 ([M-CH₃-CO]⁺) | 146 ([M-CH₃]⁺), 118 ([M-CH₃-CO]⁺) | 146 ([M-CH₃]⁺), 118 ([M-CH₃-CO]⁺) |
Experimental Protocols
The following are generalized experimental protocols for the acquisition of spectroscopic data for indole derivatives.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the purified indole isomer in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Acetone-d₆) in a standard 5 mm NMR tube.
-
¹H NMR Acquisition: Acquire the proton NMR spectrum on a 400 MHz or higher field NMR spectrometer. Use the residual solvent peak as the internal standard (e.g., CDCl₃ at 7.26 ppm, DMSO-d₆ at 2.50 ppm). A sufficient number of scans should be acquired to obtain a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire the carbon-13 NMR spectrum on the same instrument. A proton-decoupled pulse sequence is typically used. The solvent peak is used for chemical shift referencing (e.g., CDCl₃ at 77.16 ppm, DMSO-d₆ at 39.52 ppm). A larger number of scans is usually required for ¹³C NMR compared to ¹H NMR.
Infrared (IR) Spectroscopy
-
Sample Preparation (ATR): Place a small amount of the solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Acquisition: Record the spectrum using a Fourier Transform Infrared (FTIR) spectrometer. Typically, the spectrum is scanned over a range of 4000-400 cm⁻¹. A background spectrum of the clean ATR crystal should be recorded prior to sample analysis.
Mass Spectrometry (MS)
-
Sample Introduction: Introduce the sample into the mass spectrometer. For volatile compounds, Gas Chromatography-Mass Spectrometry (GC-MS) with an electron ionization (EI) source is common. For less volatile or thermally labile compounds, direct infusion using an Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) source is preferable.
-
Data Acquisition: Acquire the mass spectrum. For EI, a standard electron energy of 70 eV is typically used. High-resolution mass spectrometry (HRMS) can be performed to determine the exact mass and elemental composition of the molecular ion and key fragments.
Visualized Workflows
The following diagrams illustrate the general experimental workflow for the spectroscopic characterization of the indole isomers and the logical relationship between them.
A Comparative Guide to 6-methoxy-4-methyl-1H-indole and Structurally Related Analogs
This guide provides a comparative analysis of the chemical and potential biological properties of 6-methoxy-4-methyl-1H-indole and its structural analogs, 4-methyl-1H-indole and 6-methoxy-1H-indole. The indole scaffold is a core structure in numerous pharmacologically active compounds, and substitutions on the indole ring can significantly influence their biological activity.[1] This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of substituted indoles.
Physicochemical and Spectroscopic Data
Table 1: Physicochemical Properties
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Physical State | Melting Point (°C) | Boiling Point (°C) |
| This compound | C10H11NO | 161.20 | Not available | Not available | Not available |
| 4-methyl-1H-indole | C9H9N | 131.17 | Clear yellow to brown liquid after melting | 5 | 267 |
| 6-methoxy-1H-indole | C9H9NO | 147.17 | Not available | Not available | Not available |
Table 2: Spectroscopic Data
| Compound | 1H NMR (δ ppm) | 13C NMR (δ ppm) | IR (cm-1) | Mass Spectrum (m/z) |
| This compound | No data available | No data available | No data available | No data available |
| 4-methyl-1H-indole | 7.28-7.07 (m, 3H), 6.93 (m, 1H), 6.57 (m, 1H), 2.57 (s, 3H)[3][4] | No specific data found | Data available in NIST WebBook[5] | 131 (M+), 130[6] |
| 6-methoxy-1H-indole | Data available on ChemicalBook[7] | Data available on PubChem[8] | Data available in NIST WebBook[9] | 147 (M+), 132, 104[8] |
Synthesis Protocols
A plausible and widely used method for the synthesis of substituted indoles is the Fischer indole synthesis.[4][10] This reaction involves the cyclization of a phenylhydrazone under acidic conditions.
Proposed Synthesis of this compound via Fischer Indole Synthesis
This protocol describes a potential synthetic route to this compound.
Caption: Proposed Fischer indole synthesis of this compound.
Step 1: Preparation of (3-methoxy-5-methylphenyl)hydrazine
-
Dissolve 3-methoxy-5-methylaniline in hydrochloric acid and cool the solution to 0-5 °C.
-
Add a solution of sodium nitrite in water dropwise while maintaining the temperature below 5 °C to form the diazonium salt.
-
Reduce the diazonium salt by adding a solution of sodium sulfite in water.
-
Extract the resulting (3-methoxy-5-methylphenyl)hydrazine with an organic solvent and purify by distillation or crystallization.
Step 2: Fischer Indole Synthesis
-
React the (3-methoxy-5-methylphenyl)hydrazine with propionaldehyde in a suitable solvent (e.g., ethanol) to form the corresponding hydrazone.
-
Add an acid catalyst (e.g., polyphosphoric acid, sulfuric acid, or zinc chloride) to the hydrazone solution.
-
Heat the reaction mixture to induce cyclization. The reaction progress can be monitored by thin-layer chromatography.
-
After the reaction is complete, cool the mixture, neutralize the acid, and extract the product with an organic solvent.
-
Purify the crude product by column chromatography or recrystallization to obtain this compound.
Potential Biological Activity
While no specific biological data for this compound has been found, the biological activities of related indole derivatives suggest potential areas of interest for this compound. Methoxy-substituted indoles are known to exhibit a wide range of pharmacological effects, including antitumor and serotonin receptor modulating activities.[1]
Cytotoxicity
Indole derivatives have been extensively studied for their cytotoxic effects against various cancer cell lines.[11] For instance, certain 6,7-annulated-4-substituted indole compounds have shown antiproliferative activity in the low micromolar range against L1210 leukemic cells.[12] The cytotoxic mechanism of some indole alkaloids has been linked to targeting mitochondrial and protein tyrosine kinase signaling pathways.[13]
Serotonin Receptor Affinity
Substituted indoles are well-known modulators of serotonin (5-HT) receptors.[12] The affinity for different 5-HT receptor subtypes is highly dependent on the substitution pattern on the indole ring. For example, 6-methoxyharmalan, a related β-carboline, shows modest affinity for the 5-HT2A and 5-HT2C receptors.[14] The electronic effects of substituents on the indole nucleus are thought to contribute to their binding affinity at serotonin receptors.
Experimental Protocols for Biological Assays
The following are detailed protocols for key in vitro assays to evaluate the potential cytotoxic and serotonin receptor modulating activities of this compound and its analogs.
Cytotoxicity Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
Caption: Workflow for the MTT cytotoxicity assay.
Materials:
-
Human cancer cell line (e.g., HeLa, MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Test compound stock solution (e.g., 10 mM in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Prepare serial dilutions of the test compound in the complete medium.
-
Remove the existing medium and add 100 µL of the diluted compound solutions to the wells. Include a vehicle control (DMSO) and a blank (medium only).
-
Incubate the plate for 48 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of compound that inhibits 50% of cell growth).
Serotonin Receptor Binding Assay
This assay determines the affinity of a compound for a specific serotonin receptor subtype.
Caption: Workflow for a competitive radioligand binding assay.
Materials:
-
Cell membranes expressing the target human serotonin receptor subtype (e.g., 5-HT1A, 5-HT2A)
-
Radioligand specific for the target receptor (e.g., [3H]8-OH-DPAT for 5-HT1A)
-
Test compound
-
Assay buffer
-
Scintillation cocktail
-
Glass fiber filters
-
Filtration apparatus
-
Scintillation counter
Procedure:
-
In a reaction tube, combine the cell membranes, a fixed concentration of the radioligand, and varying concentrations of the test compound in the assay buffer.
-
To determine non-specific binding, a parallel set of tubes is prepared with an excess of a known non-labeled ligand.
-
Incubate the mixture at room temperature for a specified time to reach equilibrium.
-
Terminate the reaction by rapid filtration through glass fiber filters, which trap the membranes with the bound radioligand.
-
Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Place the filters in scintillation vials with a scintillation cocktail.
-
Measure the radioactivity using a scintillation counter.
-
The specific binding is calculated by subtracting the non-specific binding from the total binding.
-
The inhibition constant (Ki) of the test compound is determined by analyzing the competition binding data using appropriate software.
This guide provides a framework for the synthesis and evaluation of this compound. The provided protocols and comparative data for its analogs will aid researchers in further exploring the potential of this and related compounds in drug discovery.
References
- 1. soc.chim.it [soc.chim.it]
- 2. echemi.com [echemi.com]
- 3. rsc.org [rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. 1H-Indole, 4-methyl- [webbook.nist.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. 6-Methoxy-1H-indole | C9H9NO | CID 76659 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. 1H-Indole, 6-methoxy- [webbook.nist.gov]
- 10. 6-Methoxy-4-{4-[1-(methylsulfonyl)cyclopropyl]-6-morpholin-4-ylpyrimidin-2-yl}-1H-indole | C21H24N4O4S | CID 46244255 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Multitarget-Directed Ligands Hitting Serotonin Receptors: A Medicinal Chemistry Survey - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. 6-Methoxyharmalan - Wikipedia [en.wikipedia.org]
A Comparative Benchmarking of Synthesis Methods for 6-Methoxy-4-methyl-1H-indole
For researchers, scientists, and professionals in drug development, the efficient synthesis of substituted indoles is a critical aspect of discovery and manufacturing. The indole scaffold is a privileged structure in medicinal chemistry, and the specific derivative, 6-methoxy-4-methyl-1H-indole, serves as a key building block for various pharmacologically active compounds. This guide provides an objective comparison of two prominent synthetic routes for this target molecule: the Leimgruber-Batcho indole synthesis and the Fischer indole synthesis. The comparison is supported by generalized experimental data and detailed methodologies to assist in selecting the most suitable pathway based on factors such as yield, scalability, and reagent availability.
At a Glance: Comparison of Synthetic Routes
The choice between the Leimgruber-Batcho and Fischer indole syntheses often depends on the desired scale of the reaction, the availability of starting materials, and the tolerance for multi-step procedures versus the challenges of controlling regioselectivity in a more convergent approach. The following table summarizes the key quantitative and qualitative differences between the two methods, based on typical outcomes for similar indole syntheses.
| Parameter | Leimgruber-Batcho Indole Synthesis | Fischer Indole Synthesis |
| Starting Material | Substituted o-nitrotoluene (e.g., 4-methoxy-2-methyl-6-nitrotoluene) | Substituted phenylhydrazine (e.g., 3-methoxy-5-methylphenylhydrazine) |
| Key Reactions | Enamine formation, Reductive cyclization | Hydrazone formation, Acid-catalyzed cyclization |
| Typical Overall Yield | ~40-60% | ~50-70% |
| Number of Steps | 2 (from nitrotoluene) | 2 (from phenylhydrazine) |
| Reagent Hazards | Pyrrolidine, Raney Nickel/Hydrazine or other reducing agents | Strong acids (e.g., PPA, H₂SO₄) |
| Scalability | Good | Moderate to Good |
| Regioselectivity | Generally well-defined by the starting o-nitrotoluene | Can be an issue with unsymmetrical ketones, but predictable with symmetrical ketones/aldehydes |
Route 1: Leimgruber-Batcho Indole Synthesis
The Leimgruber-Batcho indole synthesis is a versatile and often high-yielding method that begins with an appropriately substituted o-nitrotoluene.[1] The key strategic steps involve the formation of a reactive enamine intermediate, followed by a reductive cyclization to construct the indole ring.[1][2] This method is particularly advantageous when the required substituted o-nitrotoluene is commercially available or readily synthesized.
Experimental Protocol:
Step 1: Synthesis of 1-(2-(Dimethylamino)vinyl)-4-methoxy-2-methyl-6-nitrobenzene (Enamine Formation)
-
To a solution of 4-methoxy-2-methyl-6-nitrotoluene (1 equivalent) in anhydrous dimethylformamide (DMF), add N,N-dimethylformamide dimethyl acetal (DMF-DMA) (1.2 equivalents) and pyrrolidine (1.2 equivalents).[1]
-
Heat the reaction mixture to reflux (approximately 110-120 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
Upon completion, cool the reaction mixture to room temperature and remove the volatile components under reduced pressure.
-
The resulting crude enamine, a typically intensely colored solid, can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or carried forward to the next step without further purification.
Step 2: Synthesis of this compound (Reductive Cyclization)
-
Dissolve the crude enamine from the previous step (1 equivalent) in a suitable solvent such as ethanol, ethyl acetate, or a mixture of tetrahydrofuran (THF) and methanol.
-
Add a reducing agent. Common choices include:
-
Stir the reaction mixture at room temperature or with gentle heating, depending on the chosen reducing agent, until the reaction is complete (monitored by TLC).
-
After completion, filter the reaction mixture to remove the catalyst (if applicable).
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford this compound as a solid.
Route 2: Fischer Indole Synthesis
The Fischer indole synthesis is a classic and powerful method for constructing the indole nucleus from a phenylhydrazine and a carbonyl compound.[3][4] For the synthesis of this compound, the logical starting material is 3-methoxy-5-methylphenylhydrazine, which can be prepared from the corresponding aniline.[5] This route is often more convergent but can present challenges in controlling the cyclization step to obtain the desired regioisomer, although this is not an issue when using a symmetrical ketone or an aldehyde.
Experimental Protocol:
Step 1: Synthesis of 3-methoxy-5-methylphenylhydrazine
-
Dissolve 3-methoxy-5-methylaniline (1 equivalent) in a mixture of concentrated hydrochloric acid and water.
-
Cool the solution to 0-5 °C in an ice-salt bath.
-
Add a solution of sodium nitrite (1.05 equivalents) in water dropwise, maintaining the temperature below 5 °C to form the diazonium salt.
-
In a separate flask, prepare a solution of stannous chloride (SnCl₂) in concentrated hydrochloric acid and cool it in an ice bath.
-
Slowly add the cold diazonium salt solution to the stannous chloride solution with vigorous stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.
-
Collect the precipitated phenylhydrazine hydrochloride salt by filtration.
-
Neutralize the hydrochloride salt with a base (e.g., sodium hydroxide solution) and extract the free hydrazine into a suitable organic solvent (e.g., diethyl ether).
-
Dry the organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain 3-methoxy-5-methylphenylhydrazine, which should be used promptly or stored under an inert atmosphere.[5]
Step 2: Synthesis of this compound
-
To a solution of 3-methoxy-5-methylphenylhydrazine (1 equivalent) in a suitable solvent such as ethanol or acetic acid, add a carbonyl compound (1.1 equivalents), for example, chloroacetaldehyde dimethyl acetal.
-
Heat the mixture to form the corresponding phenylhydrazone in situ.
-
Add a strong acid catalyst, such as polyphosphoric acid (PPA), sulfuric acid, or zinc chloride.[3]
-
Heat the reaction mixture to a temperature typically ranging from 80 to 150 °C, depending on the catalyst and solvent used. Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture and pour it into ice-water.
-
Neutralize the mixture with a suitable base (e.g., sodium hydroxide or ammonium hydroxide solution).
-
Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield this compound.
Conclusion
Both the Leimgruber-Batcho and Fischer indole syntheses offer viable pathways to this compound. The Leimgruber-Batcho synthesis provides a more linear and often predictable route, particularly in terms of regiochemistry, with the main challenge being the potential need to synthesize the starting o-nitrotoluene. The Fischer indole synthesis, while more convergent, requires the preparation of the corresponding phenylhydrazine and careful control of the cyclization conditions to ensure high yields of the desired product. The ultimate choice of method will depend on the specific project requirements, including the availability of starting materials, the desired scale of the synthesis, and the laboratory's capabilities for handling the respective reagents and reaction conditions.
References
Navigating Preclinical Research: A Comparative Analysis of In Vitro and In Vivo Studies on Methoxy-Indole Derivatives
A critical gap in the scientific literature currently exists regarding the specific compound 6-methoxy-4-methyl-1H-indole, with no direct comparative in vitro and in vivo studies available. However, to provide valuable insights for researchers, scientists, and drug development professionals, this guide presents a comprehensive comparison of a closely related and well-studied compound: a 6-substituted-1-(3,4,5-trimethoxyphenyl)-1H-indole derivative (compound 3g), which has demonstrated significant potential as a tubulin polymerization inhibitor.
This guide will delve into the preclinical evaluation of this promising anti-cancer agent, presenting a side-by-side analysis of its performance in laboratory-based assays and within a living organism. By examining the methodologies and quantitative data from both study types, this document aims to illuminate the translational journey of a potential therapeutic candidate.
In Vitro Efficacy: Potent Antiproliferative Activity
The initial assessment of compound 3g's anti-cancer potential was conducted through a series of in vitro assays designed to measure its ability to inhibit the growth of various human cancer cell lines.
Quantitative Data Summary
The half-maximal inhibitory concentration (IC50) values, representing the concentration of the compound required to inhibit the growth of 50% of the cancer cells, were determined across a panel of six different cancer cell lines.
| Cell Line | Cancer Type | IC50 (µM) |
| MCF-7 | Breast Cancer | 2.94 ± 0.56 |
| MDA-MB-231 | Breast Cancer | 1.61 ± 0.004 |
| A549 | Lung Cancer | 6.30 ± 0.30 |
| HeLa | Cervical Cancer | 6.10 ± 0.31 |
| A375 | Melanoma | 0.57 ± 0.01 |
| B16-F10 | Melanoma | 1.69 ± 0.41 |
Experimental Protocol: Antiproliferative Activity Assay
The antiproliferative activity of compound 3g was evaluated using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Cell Seeding: Human cancer cell lines were seeded in 96-well plates at a density of 5,000 cells per well and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The cells were then treated with various concentrations of compound 3g and incubated for an additional 72 hours.
-
MTT Addition: Following the treatment period, MTT solution was added to each well, and the plates were incubated for 4 hours, allowing viable cells to metabolize the MTT into formazan crystals.
-
Solubilization and Absorbance Reading: The formazan crystals were dissolved using a solubilization buffer, and the absorbance was measured at 570 nm using a microplate reader.
-
IC50 Calculation: The IC50 values were calculated from the dose-response curves.
In Vivo Efficacy: Tumor Growth Inhibition in a Xenograft Model
To assess the therapeutic potential of compound 3g in a living organism, an in vivo study was conducted using a mouse xenograft model of human breast cancer.
Quantitative Data Summary
The efficacy of compound 3g was evaluated by measuring the inhibition of tumor growth in mice bearing MCF-7 xenografts.
| Treatment Group | Dosage | Tumor Growth Inhibition Rate (%) |
| Compound 3g | 20 mg/kg | 23.3% |
| Compound 3g | 50 mg/kg | 44.2% |
Experimental Protocol: MCF-7 Xenograft Mouse Model
-
Tumor Implantation: Female BALB/c nude mice were subcutaneously injected with MCF-7 human breast cancer cells.
-
Tumor Growth and Grouping: Once the tumors reached a palpable size, the mice were randomly assigned to a vehicle control group or treatment groups.
-
Compound Administration: Compound 3g was administered intraperitoneally at doses of 20 mg/kg and 50 mg/kg daily for a specified period.
-
Tumor Measurement: Tumor volume was measured regularly using calipers.
-
Efficacy Evaluation: At the end of the study, the tumor growth inhibition rate was calculated by comparing the average tumor volume in the treatment groups to the control group.
Mechanism of Action: Tubulin Polymerization Inhibition
Compound 3g exerts its anti-cancer effects by targeting the microtubule network within cancer cells. Microtubules are essential for cell division, and their disruption leads to cell cycle arrest and ultimately, apoptosis (programmed cell death).
Navigating Specificity: A Comparative Guide to Cross-Reactivity in 6-Methoxy-4-Methyl-1H-Indole Assays
For researchers, scientists, and drug development professionals, the accurate quantification of small molecules like 6-methoxy-4-methyl-1H-indole is paramount. Immunoassays, prized for their sensitivity, can be susceptible to cross-reactivity, where antibodies bind to structurally similar, non-target molecules, leading to inaccurate results. This guide provides a framework for evaluating potential cross-reactivity in hypothetical assays for this compound, offering insights into assay development and data interpretation.
While specific immunoassays for this compound are not widely documented in current literature, this guide leverages established principles of immunoassay cross-reactivity for small molecules. By understanding the potential for interference from structurally related compounds, researchers can better design validation experiments and interpret assay data.
Predictive Cross-Reactivity Profile
The specificity of an antibody is determined by its affinity for the unique structural features of the target molecule, this compound. Molecules with similar core structures, or those that share key functional groups, are potential cross-reactants. The following table outlines predicted cross-reactivity based on structural similarity. The degree of cross-reactivity is highly dependent on the specific antibodies generated and the assay format.
| Compound Name | Structure | Key Structural Differences from Target | Predicted Cross-Reactivity | Rationale |
| This compound | Target Molecule | - | 100% | Target analyte for which the assay is designed. |
| 6-methoxy-1H-indole | Indole ring with a methoxy group at position 6. | Lacks the methyl group at position 4. | High | The overall structure is very similar, differing by only a single methyl group. Antibodies raised against the target may readily recognize this analog. |
| 4-methyl-1H-indole (Skatole) | Indole ring with a methyl group at position 4. | Lacks the methoxy group at position 6. | Moderate to High | The indole core and the methyl group at a key position are present. The absence of the methoxy group may reduce binding affinity depending on the antibody's epitope. |
| Indole | Basic indole ring structure. | Lacks both the methoxy group at position 6 and the methyl group at position 4. | Low to Moderate | The fundamental indole structure is present, but the lack of key substituents will likely result in significantly lower antibody affinity. |
| 6-hydroxy-4-methyl-1H-indole | Indole ring with a hydroxyl group at position 6 and a methyl group at position 4. | Hydroxyl group instead of a methoxy group at position 6. | Moderate | A hydroxyl group is structurally similar to a methoxy group, but the difference in size and polarity could reduce antibody binding. This is a potential metabolite. |
| Tryptophan | Indole ring attached to an amino acid side chain. | Contains a large amino acid substituent at position 3. | Very Low | The bulky and polar amino acid side chain dramatically alters the molecule's shape and is unlikely to fit into the antibody's binding site. Tryptophan is a biological precursor to many indoles.[1] |
| Indoxyl Sulfate | Indole ring with a sulfate group at position 3 and a hydroxyl group at position 2. | Sulfated and hydroxylated, lacking the specific methyl and methoxy groups. | Very Low | This common metabolite of indole has a significantly different substitution pattern and polarity, making cross-reactivity unlikely.[2] |
Understanding the Assay Mechanism: Competitive ELISA
Immunoassays for small molecules like this compound typically operate on a competitive principle. In this format, the analyte in the sample competes with a labeled version of the analyte for a limited number of antibody binding sites. Cross-reactivity occurs when other molecules in the sample also bind to the antibody, displacing the labeled analyte and leading to an inaccurate measurement.
Experimental Protocols
A robust method for quantifying small molecules is the competitive enzyme-linked immunosorbent assay (ELISA). Below is a generalized protocol that can be adapted and optimized for the detection of this compound.
Competitive ELISA Protocol
Objective: To quantify the concentration of this compound in a sample.
Materials:
-
Microtiter plate (96-well) pre-coated with an antibody specific to this compound.
-
This compound standard solutions of known concentrations.
-
Samples containing unknown concentrations of this compound.
-
This compound conjugated to an enzyme (e.g., Horseradish Peroxidase - HRP), referred to as the "labeled antigen".
-
Assay buffer.
-
Wash buffer (e.g., PBS with 0.05% Tween-20).
-
Substrate solution (e.g., TMB).
-
Stop solution (e.g., 2N H₂SO₄).
-
Microplate reader.
Procedure:
-
Preparation: Prepare a series of standard dilutions of this compound. Dilute samples as necessary in the assay buffer.
-
Competitive Reaction: Add a defined volume of the standard or sample to the appropriate wells of the antibody-coated microtiter plate.
-
Immediately add a defined volume of the labeled antigen to each well.
-
Incubate the plate for a specified time (e.g., 60 minutes) at a controlled temperature (e.g., 37°C) to allow for competition between the unlabeled (from the sample/standard) and labeled antigen for binding to the antibody.
-
Washing: Aspirate the contents of the wells and wash the plate multiple times with wash buffer to remove any unbound reagents.[3]
-
Substrate Addition: Add the substrate solution to each well. The enzyme on the bound labeled antigen will catalyze a color change.
-
Incubation: Incubate the plate for a short period (e.g., 15-20 minutes) at room temperature, protected from light, to allow for color development.[4]
-
Stopping the Reaction: Add the stop solution to each well to halt the enzymatic reaction. The color will typically change from blue to yellow.[4]
-
Data Acquisition: Read the absorbance of each well at a specific wavelength (e.g., 450 nm) using a microplate reader.
-
Analysis: The absorbance is inversely proportional to the concentration of this compound in the sample. Construct a standard curve by plotting the absorbance of the standards against their known concentrations. Use this curve to determine the concentration of the analyte in the unknown samples.
This guide underscores the importance of rigorous validation when developing or employing an immunoassay for this compound. Researchers should perform cross-reactivity studies with a panel of structurally related compounds to fully characterize the specificity and limitations of their chosen assay.
References
Safety Operating Guide
Essential Guide to the Proper Disposal of 6-Methoxy-4-methyl-1H-indole
For researchers, scientists, and professionals in drug development, the safe handling and disposal of chemical compounds are paramount for laboratory safety and environmental protection. This document provides a comprehensive, step-by-step guide for the proper disposal of 6-Methoxy-4-methyl-1H-indole (CAS No. 885521-27-7), ensuring compliance with safety regulations and responsible laboratory practices.[1]
Disclaimer: No specific Safety Data Sheet (SDS) for this compound was identified. The following guidance is based on the safety profiles of structurally similar indole compounds. It is crucial to handle this compound with caution, assuming it may possess hazards similar to its analogs.
Hazard Profile and Personal Protective Equipment (PPE)
The following table summarizes typical hazard classifications for related indole compounds and the recommended personal protective equipment.
| Hazard Category | Potential Hazard Description | GHS Hazard Statement(s) | Recommended Personal Protective Equipment (PPE) |
| Acute Oral Toxicity | Harmful if swallowed. | H302 | Chemical safety goggles, chemical-resistant gloves (e.g., nitrile), lab coat.[2][3][5] |
| Skin Corrosion/Irritation | Causes skin irritation. | H315 | Chemical safety goggles, chemical-resistant gloves (e.g., nitrile), lab coat.[2][3][5] |
| Serious Eye Damage/Eye Irritation | Causes serious eye irritation. | H319 | Chemical safety goggles or face shield.[2][3][5] |
| Specific Target Organ Toxicity (Single Exposure) | May cause respiratory irritation. | H335 | NIOSH/MSHA-approved respirator if dust or aerosols are generated.[2][3] |
| Aquatic Hazard | May be toxic to aquatic life. | H410 | Not applicable for direct PPE, but dictates disposal to prevent environmental release.[6] |
Experimental Protocol: Step-by-Step Disposal Procedure
The proper disposal of this compound must be conducted in accordance with local, state, and federal regulations. Under no circumstances should this chemical be disposed of in standard trash or poured down the drain.[7]
1. Waste Identification and Segregation:
-
Identify all waste streams containing this compound. This includes:
-
Pure, unused compound.
-
Reaction mixtures and solutions containing the compound.
-
Contaminated lab materials (e.g., pipette tips, weighing paper, gloves, absorbent pads).
-
-
Segregate waste based on its physical state:
-
Solid Waste: Place contaminated solids in a designated, leak-proof solid hazardous waste container.
-
Liquid Waste: Collect solutions in a designated, leak-proof liquid hazardous waste container.
-
2. Container Management:
-
Use waste containers that are chemically compatible with indole compounds and any solvents present in the waste stream.
-
Keep waste containers securely closed at all times, except when adding waste.[7]
-
All waste transfer and collection activities should be performed inside a chemical fume hood to minimize inhalation exposure.
3. Labeling:
-
Immediately upon starting a waste container, affix a hazardous waste label.
-
The label must include:
-
The words "Hazardous Waste".
-
The full chemical name: "this compound".
-
A list of all other components in the waste container, including solvents, with their approximate concentrations.
-
Clear indication of the associated hazards (e.g., "Toxic," "Irritant").
-
4. Spill Management:
-
In the event of a small spill, use an inert absorbent material (e.g., vermiculite, sand) to contain the substance.
-
Carefully sweep or scoop the absorbed material into a designated hazardous waste container.[5]
-
Decontaminate the spill area with an appropriate solvent and collect the cleaning materials as hazardous waste.
5. Storage:
-
Store the sealed and labeled hazardous waste containers in a designated satellite accumulation area within the laboratory.
-
This area should be secure, well-ventilated, and away from incompatible materials.
6. Final Disposal:
-
Arrange for the collection of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor.
-
Do not attempt to treat or neutralize the chemical waste unless you are following a specifically approved and validated protocol.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling 6-Methoxy-4-methyl-1H-indole
Essential Safety and Handling Guide for 6-Methoxy-4-methyl-1H-indole
Disclaimer: No specific Safety Data Sheet (SDS) is publicly available for this compound. This guide is a conservative synthesis based on the known hazards of structurally related indole compounds. It is imperative to treat this compound with a high degree of caution as its toxicological properties have not been fully investigated. This document provides essential safety and logistical information for researchers, scientists, and drug development professionals.
Based on data from related methoxy-indole compounds, the following hazards should be anticipated:
-
Acute Toxicity: May be harmful if swallowed or in contact with skin.
-
Skin Corrosion/Irritation: Causes skin irritation.[1]
-
Eye Damage/Irritation: Causes serious eye irritation.[1]
-
Respiratory Irritation: May cause respiratory irritation.[1]
Personal Protective Equipment (PPE)
A comprehensive approach to personal protection is critical when handling this compound of unknown toxicity. The following PPE is mandatory:
| PPE Category | Specification | Rationale |
| Hand Protection | Nitrile or neoprene gloves (minimum 8 mil thickness). Change gloves immediately if contaminated.[2] | To prevent skin contact, as indole derivatives can be toxic upon dermal absorption. |
| Eye Protection | Chemical safety goggles and a face shield.[2][3][4] | To protect against splashes and potential unknown reactivity. |
| Skin and Body Protection | A flame-resistant laboratory coat, long pants, and closed-toe shoes.[2][4] | To prevent accidental skin exposure. |
| Respiratory Protection | Use in a certified chemical fume hood is required. If weighing or generating dust outside a fume hood, a NIOSH-approved respirator with an organic vapor/particulate filter (P100) is necessary.[2][3][4][5][6] | To prevent inhalation of airborne particles or vapors. |
Operational Plan
Adherence to a strict operational protocol is essential to minimize exposure and ensure safety.
Engineering Controls:
-
All handling of this compound, including weighing, transferring, and preparing solutions, must be conducted in a certified chemical fume hood.
-
Ensure a safety shower and eyewash station are readily accessible and have been recently tested.[2]
Procedural Steps:
-
Preparation: Before handling, ensure all necessary PPE is donned correctly. Prepare the work area within the fume hood by lining it with absorbent, disposable bench paper.[2]
-
Weighing: If possible, weigh the compound directly within the fume hood. If an external balance must be used, tare a sealed container, add the compound inside the fume hood, and then re-weigh the sealed container outside.[2]
-
Solution Preparation: Add solvents to the solid compound slowly and carefully to avoid splashing. Keep the container covered as much as possible during this process.[2]
-
Post-Handling: After handling, decontaminate all surfaces in the fume hood. Carefully remove and dispose of all contaminated disposable materials in a designated hazardous waste container.[2][7]
-
Personal Decontamination: Wash hands thoroughly with soap and water after removing gloves.[2]
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
| Waste Type | Disposal Procedure |
| Solid Waste | Contaminated consumables (e.g., gloves, bench paper, pipette tips) must be placed in a dedicated, sealed, and clearly labeled hazardous waste container. |
| Liquid Waste | Unused solutions and solvent rinses must be collected in a sealed, properly labeled hazardous waste container. Do not pour down the drain. |
| Empty Containers | "Empty" containers should be triple-rinsed with a suitable solvent. The rinsate must be collected as hazardous liquid waste. The rinsed container should be disposed of in accordance with institutional guidelines. |
Emergency Procedures
| Situation | Action |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek medical attention.[4][7] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[4][7] |
| Inhalation | Move the individual to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.[4][7] |
| Ingestion | Do NOT induce vomiting. Wash out mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[4][7] |
| Spill | Evacuate the area. Wear appropriate PPE, including respiratory protection. Cover the spill with an inert absorbent material (e.g., vermiculite, sand). Scoop the absorbed material into a sealed, labeled hazardous waste container. Decontaminate the spill area.[7] |
Visual Workflow for PPE Selection
Caption: PPE selection workflow for handling this compound.
References
- 1. 6-Methoxy-1H-indole | C9H9NO | CID 76659 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. americanchemistry.com [americanchemistry.com]
- 4. echemi.com [echemi.com]
- 5. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 6. osha.oregon.gov [osha.oregon.gov]
- 7. file.medchemexpress.com [file.medchemexpress.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
